Pentane-3-thiol
Description
The exact mass of the compound 3-Pentanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentane-3-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKAMSPKJXSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210598 | |
| Record name | Pentane-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid; Fruity roasted savoury aroma | |
| Record name | 3-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 3-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.825-0.830 (20°) | |
| Record name | 3-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
616-31-9 | |
| Record name | 3-Pentanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PENTANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Q9692OIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pentane-3-thiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of pentane-3-thiol. The information is curated for professionals in research and development, with a focus on data presentation and experimental context.
Chemical Identity and Structure
This compound, also known as 3-pentanethiol, is an organic compound with a central carbon atom bonded to a thiol (-SH) group and two ethyl groups.[1] Its chemical structure and identity are fundamental to understanding its physical properties and reactivity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | This compound[1][2][3] |
| CAS Number | 616-31-9[1][2][4][5] |
| Molecular Formula | C5H12S[1][2][4][5] |
| Molecular Weight | 104.22 g/mol [1][3][5] |
| SMILES | CCC(CC)S[1][2][5] |
| InChI | InChI=1S/C5H12S/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3[1][2][4] |
| InChIKey | WICKAMSPKJXSGN-UHFFFAOYSA-N[1][2][4][5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and potential biological interactions.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Clear to pale yellow liquid with a fruity, roasted, savory aroma[1][3] |
| Boiling Point | 105.0 °C[1][5][6] |
| Melting Point | -110.8 °C to -111 °C[1][5] |
| Density | 0.825 - 0.830 g/cm³ at 20°C[1][3] |
| Solubility | Very slightly soluble in water; Soluble in ethanol[1][3] |
| Vapor Pressure | 35.00 mmHg at 25.00 °C[6] |
| Flash Point | 59.00 °F (15.00 °C)[6][7] |
| Refractive Index | 1.444 - 1.448 at 20°C[3][7] |
| logP (Octanol/Water Partition Coefficient) | 2.4[1][2][3] |
Reactivity and Synthesis
This compound exhibits reactivity typical of thiols, including oxidation, substitution, and esterification.[1] Common reactions involve the formation of disulfides or sulfonic acids upon oxidation, thioethers via reaction with alkyl halides, and thioesters through condensation with carboxylic acids.[1]
General Synthetic Routes
Several methods are employed for the synthesis of this compound.[1] A common approach is the alkylation of thiolates, for instance, reacting sodium thiolate with an appropriate alkyl halide.[1] Another method involves the reduction of thioesters.[1] A more specific example is the reductive sulfidation of 3-pentanone, which proceeds through a thione intermediate that is subsequently reduced to yield this compound.
Below is a generalized workflow for the synthesis of a thiol from a ketone, which is applicable for the synthesis of this compound from 3-pentanone.
Caption: General workflow for thiol synthesis.
Experimental Protocol: Reductive Sulfidation of 3-Pentanone (Illustrative)
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure based on the principles of reductive sulfidation is outlined below. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and empirical results.
-
Thionation of 3-Pentanone:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-pentanone in an anhydrous solvent such as toluene.
-
Add a thionating agent, for example, Lawesson's reagent (in a 0.5:1 molar ratio to the ketone), portion-wise to control the initial exothermic reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude thioketone by column chromatography on silica gel.
-
-
Reduction of the Thioketone:
-
Dissolve the purified thioketone in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), in portions. Caution: LiAlH₄ reacts violently with water.
-
Allow the reaction to stir at room temperature and monitor its completion by TLC or GC.
-
Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude this compound by fractional distillation.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Logical Relationships of Properties
The properties of this compound are interconnected. Its molecular structure dictates its physical properties, which in turn influence its reactivity and potential applications.
Caption: Interrelation of properties.
Safety and Handling
This compound is a flammable liquid and vapor.[2][3] It is harmful if swallowed and toxic if inhaled.[2][3] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or fume hood.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2]
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor[2][3] |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][3] |
| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[2][3] |
Applications
Due to its strong and distinct odor, this compound is used as a flavoring agent in foods and as a fragrance ingredient.[1] Its potent smell also makes it useful as an odorant for detecting gas leaks.[1] In a broader context, thiols like this compound are valuable chemical intermediates in the synthesis of other organic compounds.[1] They also have applications in materials science for the formation of self-assembled monolayers on metal surfaces.[1]
References
- 1. Buy this compound | 616-31-9 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Pentanethiol | C5H12S | CID 69220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Pentanethiol [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. parchem.com [parchem.com]
- 7. 3-pentane thiol, 616-31-9 [thegoodscentscompany.com]
An In-depth Technical Guide to the Synthesis of 3-Pentanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-pentanethiol, a valuable organosulfur compound. The information presented herein is intended to equip researchers and professionals in drug development and other scientific fields with detailed methodologies and comparative data to effectively produce this thiol.
Introduction
3-Pentanethiol, also known as triethylcarbinyl mercaptan, is a secondary thiol with applications in various chemical syntheses, including as a building block for more complex molecules in the pharmaceutical and materials science sectors. Its distinct odor also lends it to uses in flavor and fragrance applications. This guide will focus on the most common and practical laboratory-scale synthesis routes, starting from readily available precursors.
Core Synthesis Pathways
The most prevalent and reliable methods for the synthesis of 3-pentanethiol originate from either 3-pentanol or its corresponding alkyl halide, 3-bromopentane. The overall strategy involves the nucleophilic substitution of a leaving group at the 3-position of the pentane chain with a sulfur-containing nucleophile.
Pathway 1: Two-Step Synthesis from 3-Pentanol via 3-Bromopentane
This is a widely adopted and dependable method that proceeds in two distinct steps:
-
Conversion of 3-Pentanol to 3-Bromopentane: The hydroxyl group of 3-pentanol is a poor leaving group and must first be converted into a better one. This is typically achieved by reaction with phosphorus tribromide (PBr₃). The reaction proceeds via an Sₙ2 mechanism, which is generally suitable for primary and secondary alcohols[1].
-
Formation of 3-Pentanethiol: The resulting 3-bromopentane is then treated with a thiolating agent. A common and effective method involves the use of thiourea to form an intermediate S-alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the final 3-pentanethiol[2]. This method is often preferred as it avoids the direct use of odorous and volatile sodium hydrosulfide.
A visual representation of this pathway is provided below.
Pathway 2: Direct Thiolation of 3-Bromopentane
For instances where 3-bromopentane is commercially available or has been previously synthesized, a more direct route to 3-pentanethiol is possible. This involves the direct nucleophilic substitution of the bromide with a sulfur nucleophile. While reagents like sodium hydrosulfide (NaSH) can be used, the thiourea method is often preferred for its milder conditions and the avoidance of handling highly odorous reagents directly in the initial step.
The workflow for this direct conversion is illustrated below.
Experimental Protocols
The following are detailed experimental procedures for the key transformations in the synthesis of 3-pentanethiol.
Protocol 1: Synthesis of 3-Bromopentane from 3-Pentanol
This procedure is adapted from the synthesis of 1-bromopentane from 1-pentanol and is applicable to secondary alcohols like 3-pentanol[3].
Materials:
-
3-Pentanol
-
Phosphorus tribromide (PBr₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the 3-pentanol in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the cooled and stirring alcohol. The temperature should be maintained below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture into ice-water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromopentane.
-
Purify the crude product by distillation.
Protocol 2: Synthesis of 3-Pentanethiol from 3-Bromopentane
This protocol is a general method for the preparation of thiols from alkyl halides via an S-alkylisothiouronium salt[2].
Materials:
-
3-Bromopentane
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Formation of S-pentyl-isothiouronium bromide:
-
In a round-bottom flask, dissolve 3-bromopentane and an equimolar amount of thiourea in ethanol.
-
Reflux the mixture for 2-3 hours. The formation of the isothiouronium salt may be observed as a precipitate.
-
Cool the reaction mixture and collect the salt by filtration if it has precipitated. If not, the solution can be carried forward to the next step.
-
-
Hydrolysis to 3-Pentanethiol:
-
To the isothiouronium salt (or the reaction mixture from the previous step), add a solution of sodium hydroxide in water.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting 3-pentanethiol by fractional distillation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the compounds involved in the synthesis of 3-pentanethiol.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Pentanol | C₅H₁₂O | 88.15 | 115-116 | 0.815 |
| 3-Bromopentane | C₅H₁₁Br | 151.04 | 117-119 | 1.217 |
| 3-Pentanethiol | C₅H₁₂S | 104.21 | 105-108 | 0.837 |
Table 2: Typical Reaction Yields
| Reaction | Starting Material | Product | Typical Yield (%) |
| Bromination | 3-Pentanol | 3-Bromopentane | 60-80% |
| Thiolation | 3-Bromopentane | 3-Pentanethiol | 70-90% |
Spectroscopic Data for 3-Pentanethiol
The identity and purity of the synthesized 3-pentanethiol should be confirmed by spectroscopic methods.
Mass Spectrometry (Electron Ionization):
Infrared (IR) Spectroscopy:
-
S-H stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹.
-
C-H stretch (sp³): Strong absorption bands are expected in the region of 2850-3000 cm⁻¹.
¹H NMR Spectroscopy (predicted):
-
CH-SH: A multiplet around 2.6-2.8 ppm.
-
SH: A triplet (due to coupling with the adjacent CH) around 1.3-1.6 ppm.
-
CH₂: A multiplet around 1.5-1.7 ppm.
-
CH₃: A triplet around 0.9-1.0 ppm.
¹³C NMR Spectroscopy (predicted):
-
CH-SH: ~45-50 ppm
-
CH₂: ~25-30 ppm
-
CH₃: ~10-15 ppm
Conclusion
The synthesis of 3-pentanethiol can be reliably achieved through a two-step process starting from 3-pentanol, involving the formation of 3-bromopentane followed by conversion to the thiol via an isothiouronium salt. This method offers good overall yields and avoids the use of highly noxious reagents in the initial stages. The provided experimental protocols and data serve as a valuable resource for researchers and professionals requiring the synthesis of this important secondary thiol. Careful execution of the procedures and appropriate analytical characterization are essential for obtaining a pure product.
References
IUPAC nomenclature for thiol compounds
An In-depth Technical Guide to the IUPAC Nomenclature of Thiol Compounds
For researchers, scientists, and drug development professionals, a precise and universally understood system of chemical nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework, ensuring that a chemical name corresponds to a single, unambiguous molecular structure. This guide offers a detailed exploration of the , substances characterized by the presence of a sulfhydryl (-SH) functional group.
Core Principles of Thiol Nomenclature
The naming of thiols follows a logical set of rules, closely related to the nomenclature of alcohols. The primary methods involve the use of a specific suffix when the thiol group is the principal functional group, or a prefix when it is treated as a substituent.
Identifying the Principal Functional Group
The first step in naming an organic compound is to identify the principal functional group, which determines the suffix of the name. The priority of functional groups is established by IUPAC, and the thiol group (-SH) holds a specific position in this hierarchy. Generally, carboxylic acids, their derivatives, aldehydes, ketones, and alcohols have higher priority than thiols.
The Suffix Method: When the Thiol Group is Principal
When the -SH group is the highest-priority functional group in a molecule, the compound is named by appending the suffix "-thiol" to the name of the parent alkane. The "e" from the end of the alkane name is retained.[1]
-
Rule 2.1: Longest Carbon Chain: Identify the longest continuous carbon chain that contains the -SH group. This chain forms the base name of the compound.
-
Rule 2.2: Numbering the Chain: Number the carbon atoms of the parent chain starting from the end that gives the carbon atom bonded to the -SH group the lowest possible number.[2]
-
Rule 2.3: Assembling the Name: The name is constructed by stating the locant (position number) of the -SH group, followed by the name of the parent alkane, and then the suffix "-thiol".
Example:
-
CH₃CH₂SH: The longest carbon chain has two carbons (ethane). The -SH group is on carbon 1. Thus, the name is Ethanethiol .[3]
-
CH₃CH(SH)CH₂CH₃: The longest chain is butane. Numbering from the left gives the -SH group position 2, while numbering from the right gives it position 3. The lower number is chosen, so the name is Butan-2-thiol .
The Prefix Method: When the Thiol Group is a Substituent
If a functional group with a higher priority than the thiol group is present in the molecule, the -SH group is named as a substituent using the prefix "mercapto-" or "sulfanyl-".[2][4] The principal functional group dictates the suffix of the name.[2]
-
Rule 3.1: Identifying the Principal Group and Parent Chain: Determine the highest priority functional group and the longest carbon chain containing it.
-
Rule 3.2: Numbering the Chain: Number the parent chain to give the principal functional group the lowest possible locant.
-
Rule 3.3: Assembling the Name: Name the -SH group as a "mercapto-" or "sulfanyl-" substituent, indicating its position with a number. The substituents are listed in alphabetical order.
Example:
-
HSCH₂CH₂OH: The alcohol group (-OH) has higher priority than the thiol group (-SH).[5] The parent chain is ethanol. The -OH group is on carbon 1, and the -SH group is on carbon 2. The name is 2-Mercaptoethanol or 2-Sulfanylethanol .
Naming Cyclic Thiols
For cyclic compounds where the -SH group is attached to the ring, the compound is named by adding the suffix "-thiol" to the name of the cycloalkane. The carbon atom bearing the -SH group is assigned as position 1.[2]
Example:
-
A cyclohexane ring with an attached -SH group is named Cyclohexanethiol .
Compounds with Multiple Thiol Groups
If a molecule contains more than one -SH group, prefixes such as "di-", "tri-", etc., are used before the "-thiol" suffix. The locants for each -SH group are included in the name.
Example:
-
HSCH₂CH₂SH: The parent chain is ethane, and there are two thiol groups on carbons 1 and 2. The name is Ethane-1,2-dithiol .
Data Presentation
For the drug development professional and researcher, quantitative data provides critical context for understanding the physicochemical properties of thiol-containing molecules.
| Property | Compound | Value |
| pKa | Methanethiol | 10.4 |
| Ethanethiol | 10.6 | |
| Butanethiol | 10.5[2] | |
| Thiophenol | 6.6 | |
| Pentafluorothiophenol | 2.68[2] | |
| C-S Bond Length | Methanethiol | ~180 pm[2] |
| C-S-H Bond Angle | Alkanethiols | ~90-100° |
Experimental Protocols
A foundational understanding of the synthesis and quantification of thiols is essential for their practical application in research and development.
Protocol 1: Synthesis of Ethanethiol
This protocol describes a common laboratory method for the preparation of ethanethiol via the reaction of an ethyl halide with sodium hydrosulfide.
Materials:
-
Ethyl bromide (or ethyl iodide)
-
Sodium hydrosulfide (NaSH)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
A solution of sodium hydrosulfide in ethanol is prepared in a round-bottom flask.
-
Ethyl bromide is added dropwise to the stirred solution.
-
The reaction mixture is heated under reflux for a specified period to ensure the completion of the nucleophilic substitution reaction.
-
After cooling, the reaction mixture is diluted with water and the ethanethiol is separated.
-
The crude ethanethiol is then purified by distillation.
Protocol 2: Quantification of Thiols using Ellman's Test
Ellman's test is a widely used spectrophotometric method for the quantification of free sulfhydryl groups in a sample.
Materials:
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Buffer solution (e.g., Tris buffer, pH 8.0)
-
Sample containing the thiol compound
-
Spectrophotometer
Procedure:
-
A solution of Ellman's reagent is prepared in the buffer.
-
The thiol-containing sample is added to the reagent solution.
-
The reaction proceeds, wherein the thiol reduces DTNB to 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored product.
-
The absorbance of the resulting solution is measured at 412 nm using a spectrophotometer.
-
The concentration of the thiol is determined by using the Beer-Lambert law, with the known molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).
Mandatory Visualization
To further clarify the systematic approach to naming thiols, the following diagrams illustrate the logical workflows.
Caption: A flowchart illustrating the decision-making process for the IUPAC naming of thiol compounds.
Caption: A simplified diagram of a thiol-based redox signaling pathway.
References
Spectroscopic Analysis of Pentane-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for pentane-3-thiol, a key organosulfur compound. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and utilization in research and development.
Molecular Structure and Spectroscopic Overview
This compound (C₅H₁₂S) is a thiol with the sulfhydryl group attached to the third carbon of the pentane chain. Its structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
¹³C NMR Data
The ¹³C NMR spectrum of this compound in chloroform-d (CDCl₃) shows three distinct signals, corresponding to the three unique carbon environments in the molecule due to its symmetry.[1]
| Chemical Shift (δ) ppm | Carbon Assignment |
| 44.59 | C3 (CH-SH) |
| 31.42 | C2, C4 (CH₂) |
| 11.55 | C1, C5 (CH₃) |
¹H NMR Data
The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, one would expect to see signals for the methyl (CH₃), methylene (CH₂), methine (CH), and thiol (SH) protons. Due to the molecule's symmetry, the two ethyl groups are equivalent.
| Chemical Shift (δ) ppm (Predicted) | Proton Assignment | Multiplicity | Integration |
| ~2.7 | CH-SH | Quintet | 1H |
| ~1.6 | SH | Triplet | 1H |
| ~1.5 | CH₂ | Quintet | 4H |
| ~0.9 | CH₃ | Triplet | 6H |
Note: The thiol proton (SH) signal can be broad and its coupling may not always be resolved. Its chemical shift is also highly dependent on concentration and solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands in the IR spectrum of this compound are characteristic of its alkane structure and the thiol group.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~2960-2850 | C-H stretch (alkane) | Strong |
| ~2550 | S-H stretch (thiol) | Weak |
| ~1465 | C-H bend (alkane) | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and various fragment ions, which are useful for determining its molecular weight and aspects of its structure.[2][3]
| m/z | Ion | Notes |
| 104 | [C₅H₁₂S]⁺• | Molecular Ion (M⁺•)[2][3] |
| 75 | [C₃H₇S]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 61 | [C₂H₅S]⁺ | Alpha-cleavage |
| 47 | [CH₃S]⁺ | Rearrangement and fragmentation |
| 43 | [C₃H₇]⁺ | Base Peak |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 15 ppm, 8-16 scans, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Using the same sample, acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters on a 100 MHz (for ¹³C) spectrometer include a spectral width of 200-220 ppm, a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.
-
IR Spectroscopy Protocol
-
Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition :
-
Place the salt plates in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile liquids.
-
Ionization : Use electron ionization (EI) with a standard electron energy of 70 eV.[2]
-
Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : A detector records the abundance of each ion at a specific mass-to-charge ratio (m/z).
Logical Workflow for Structural Elucidation
The combination of these spectroscopic techniques provides a comprehensive characterization of this compound.
References
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Pentane-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of pentane-3-thiol (CAS No: 616-31-9). The information is intended to support research, development, and handling of this compound in scientific and industrial settings. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and illustrates relevant chemical pathways.
Core Thermodynamic Properties
This compound, an organosulfur compound with the chemical formula C₅H₁₂S, possesses distinct thermodynamic properties that are crucial for its application and handling. The following tables summarize available quantitative data, including both calculated and experimental values for this compound and its isomer, 1-pentanethiol, for comparative purposes.
Table 1: Key Physical and Thermodynamic Properties of this compound
| Property | Value | Unit | Source & Type |
| Molecular Weight | 104.22 | g/mol | PubChem (Computed)[1] |
| Boiling Point | 105.0 | °C | Parchem (Experimental)[2] |
| Vapor Pressure | 35.0 | mm/Hg @ 25°C | Parchem (Experimental)[2] |
| Density | 0.825 - 0.830 | g/cm³ @ 20°C | PubChem (Experimental)[1] |
| Standard Enthalpy of Formation (Gas) | -113.33 | kJ/mol | Cheméo (Calculated)[3] |
| Standard Gibbs Free Energy of Formation (Gas) | 18.17 | kJ/mol | Cheméo (Calculated)[3] |
| Enthalpy of Vaporization | 33.07 | kJ/mol | Cheméo (Calculated)[3] |
| Enthalpy of Fusion | 9.22 | kJ/mol | Cheméo (Calculated)[3] |
| Flash Point | 59.0 | °F | Parchem (Experimental)[2] |
Table 2: Comparative Thermodynamic Data for 1-Pentanethiol
| Property | Value | Unit | Source & Type |
| Heat of Formation (Liquid) | -1.0979 x 10⁸ | J/kmol | PubChem (Experimental)[4] |
| Enthalpy of Fusion | 1.7531 x 10⁷ | J/kmol | PubChem (Experimental)[4] |
| Entropy (Ideal Gas @ 298.16 K) | 99.18 | cal/deg/mol | OSTI (Computed)[5] |
Chemical Stability and Reactivity
The stability of this compound is governed by the reactivity of its sulfhydryl (-SH) group. Like other thiols, it is susceptible to oxidation and can undergo thermal decomposition.
Oxidative Stability
Thiols are readily oxidized, and the reaction products depend on the strength of the oxidizing agent.
-
Mild Oxidation: In the presence of mild oxidants like air (O₂), iodine (I₂), or bromine (Br₂), this compound is expected to oxidize to its corresponding disulfide, 3,3'-dithiobis(pentane). This is a common reaction for thiols and is a primary pathway for degradation upon exposure to air.
-
Strong Oxidation: More potent oxidizing agents, such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), can further oxidize the sulfur atom to form sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H).
Thermal Stability
Studies on short-chain alkanethiols indicate that thermal decomposition can proceed through several pathways. The primary mechanism often involves the cleavage of the C-S or S-H bond. For this compound, potential decomposition routes include:
-
C-S Bond Cleavage: Leading to the formation of a pentyl radical and a sulfhydryl radical.
-
β-Hydride Elimination: This is a common pathway for longer alkyl chains and would result in the formation of pentene and hydrogen sulfide (H₂S).
-
Dehydrogenation: At higher temperatures, dehydrogenation can occur, leading to the deposition of carbon.
The decomposition temperature for n-alkanethiols can be around 250°C, with branched thiols exhibiting lower thermal stability.
Storage and Handling
Due to its volatility, flammability, and susceptibility to oxidation, this compound requires careful storage and handling.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[6][7] The container should be tightly closed.[6][8] For long-term stability, particularly for analytical standards, storage at reduced temperatures (e.g., refrigeration) in amber glass vials with minimal headspace is recommended to reduce evaporative loss and photodegradation.[9]
-
Handling: All work with this compound should be conducted in a well-ventilated fume hood.[10] To neutralize its strong odor and decontaminate glassware, a bleach solution can be used.[10]
Experimental Protocols
Accurate determination of thermodynamic and stability data requires standardized experimental procedures. The following sections outline methodologies based on established standards and scientific literature.
Determination of Heat Capacity
The heat capacity of liquid this compound can be determined using Differential Scanning Calorimetry (DSC) following a procedure based on ASTM E1269 .[4][11][12][13]
Objective: To measure the specific heat capacity of the liquid as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample crucibles (hermetically sealed for volatile liquids)
-
Reference material with known heat capacity (e.g., sapphire)
-
Microbalance
Procedure:
-
Calibration: Calibrate the DSC for temperature and heat flow according to the manufacturer's instructions.
-
Sample Preparation:
-
Tare an empty, hermetically sealed sample crucible.
-
Introduce a known mass of this compound (typically 10-20 mg) into the crucible.
-
Seal the crucible to prevent volatilization.
-
Record the exact mass of the sample.
-
-
DSC Measurement - Baseline:
-
Place an empty, sealed crucible in the sample position and another in the reference position.
-
Equilibrate the DSC cell at the starting temperature (e.g., -100°C).
-
Heat the cell at a constant rate (e.g., 20°C/min) over the desired temperature range (e.g., up to 100°C, well below decomposition).[14]
-
Record the thermal curve to establish the baseline.
-
-
DSC Measurement - Sapphire Standard:
-
Replace the empty sample crucible with a crucible containing a known mass of the sapphire standard.
-
Repeat the temperature program from step 3.
-
-
DSC Measurement - this compound:
-
Replace the sapphire crucible with the prepared this compound sample crucible.
-
Repeat the temperature program from step 3.
-
-
Calculation: The specific heat capacity (Cp) of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.
Determination of Vapor Pressure
The vapor pressure-temperature relationship for this compound can be determined using an isoteniscope, following ASTM D2879 .[3][6] This static method is suitable for volatile liquids and can also be used to determine the initial decomposition temperature.
Objective: To measure the vapor pressure of the liquid at different temperatures in a closed system.
Apparatus:
-
Isoteniscope (a specialized manometer)
-
Constant temperature bath
-
Pressure measurement system (manometer or pressure transducer)
-
Vacuum pump
Procedure:
-
Sample Loading: Introduce the degassed this compound sample into the isoteniscope bulb.
-
Degassing: Freeze the sample and evacuate the apparatus to remove dissolved air. Thaw the sample and repeat the freeze-pump-thaw cycle until all non-condensable gases are removed.
-
Measurement:
-
Place the isoteniscope in the constant temperature bath set to the desired temperature.
-
Allow the system to reach thermal equilibrium.
-
Adjust the external pressure of an inert gas (e.g., nitrogen) until the liquid levels in the U-tube of the isoteniscope are equal.
-
Record the temperature and the corresponding external pressure, which equals the vapor pressure of the sample.
-
-
Data Collection: Repeat the measurement at various temperatures to establish the vapor pressure-temperature relationship.
-
Decomposition Temperature: A sudden, irreversible increase in pressure at a specific temperature indicates the onset of thermal decomposition.
Assessment of Stability
The stability of this compound can be assessed through accelerated stability testing, which involves subjecting the sample to stress conditions to predict its shelf life.
Objective: To evaluate the chemical stability under elevated temperature and oxidative stress.
Apparatus:
-
Temperature-controlled ovens
-
Sealed vials (e.g., amber glass HPLC vials)
-
Gas chromatograph with a mass spectrometer (GC-MS) and/or a sulfur-selective detector (e.g., SCD)
Procedure:
-
Sample Preparation: Dispense aliquots of this compound into a series of vials. Some vials may be purged with air or oxygen to assess oxidative stability, while others are purged with an inert gas like nitrogen for thermal stability.
-
Storage: Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 60°C, 80°C). Also, store a set of control samples at the recommended storage temperature (e.g., 4°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove a vial from each temperature condition.
-
Quantification:
-
Dilute the sample in a suitable solvent.
-
Analyze the sample using GC-MS or GC-SCD.
-
Quantify the remaining concentration of this compound.
-
Identify and quantify any degradation products, such as the corresponding disulfide.
-
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. This data can be used to determine the degradation kinetics and to extrapolate the shelf life at normal storage conditions using the Arrhenius equation.[15][16]
This guide provides a foundational understanding of the thermodynamic properties and stability of this compound. The experimental protocols described offer a starting point for the precise and accurate characterization of this and similar compounds. Due to the hazardous nature of this compound, all experimental work should be conducted with appropriate safety precautions.
References
- 1. kelid1.ir [kelid1.ir]
- 2. Measurement Of Vapor Pressure [themasterchemistry.com]
- 3. store.astm.org [store.astm.org]
- 4. infinitalab.com [infinitalab.com]
- 5. infinitalab.com [infinitalab.com]
- 6. ia600203.us.archive.org [ia600203.us.archive.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 14. mse.ucr.edu [mse.ucr.edu]
- 15. lnct.ac.in [lnct.ac.in]
- 16. biopharminternational.com [biopharminternational.com]
The Multifaceted Reactivity of the Thiol Group in Pentane-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiol group of pentane-3-thiol, a secondary aliphatic thiol, serves as a versatile hub for a variety of chemical transformations, making it a molecule of significant interest in organic synthesis and medicinal chemistry. Its reactivity is principally governed by the nucleophilicity and acidity of the sulfur atom, which readily participates in oxidation, alkylation, and conjugate addition reactions, and can effectively coordinate with metal ions. This guide provides a detailed exploration of the core reactivity of this compound's thiol group, complete with experimental protocols and quantitative data to facilitate its application in research and development.
Acidity and Nucleophilicity: The Heart of Reactivity
The thiolate anion of this compound is a potent nucleophile, readily attacking electrophilic centers. This heightened nucleophilicity, coupled with its moderate basicity, makes it a favorable reactant in substitution and addition reactions, often with high yields.[1][2]
Key Reactions of the Thiol Group
The thiol group of this compound is a locus of diverse reactivity, enabling a range of synthetic transformations.
Oxidation to Disulfides
Thiols are readily oxidized to disulfides, and this compound is no exception. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. Mild oxidizing agents such as iodine or air (in the presence of a base catalyst) are sufficient to effect this transformation.[3][4][5] More potent oxidizing agents can lead to the formation of sulfonic acids.[6] The oxidation to the disulfide is a reversible process, with the disulfide bond being readily cleaved by reducing agents.
Experimental Protocol: Oxidation of this compound to Di(pentan-3-yl) Disulfide
A general procedure for the oxidation of alkanethiols to disulfides using an organic superbase and elemental sulfur is described below, which can be adapted for this compound.
Materials:
-
This compound
-
Elemental Sulfur (S)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent.
-
Add elemental sulfur to the solution. A slight excess of the thiol (e.g., 5 mol%) can be used to ensure complete consumption of the sulfur.
-
Add a catalytic amount of DBU (e.g., 0.1 mol%).
-
Stir the reaction mixture at room temperature under atmospheric pressure.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be worked up by washing with water and extracting the disulfide with an organic solvent. The product can be purified by column chromatography.
Note: This is an adapted general protocol. Optimization of reaction conditions (catalyst loading, solvent, temperature) may be necessary for this compound to achieve high yields.
S-Alkylation
The thiolate anion of this compound is an excellent nucleophile for S-alkylation reactions, readily reacting with alkyl halides in an SN2 fashion to form thioethers (sulfides).[1][2][7] This reaction is a fundamental method for forming carbon-sulfur bonds. The use of a base is required to deprotonate the thiol and generate the more reactive thiolate.
Experimental Protocol: S-Alkylation of this compound with an Alkyl Halide
The following is a general procedure for the alkylation of thiols that can be applied to this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodoethane)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol or a biphasic system with a phase-transfer catalyst)
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction flask.
-
Add an equimolar amount of a base, such as sodium hydroxide, to generate the thiolate anion.
-
To the resulting solution, add the alkyl halide (1 to 1.5 molar equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude thioether, which can be further purified by distillation or column chromatography.
High yields (often exceeding 80-90%) are typically observed for the S-alkylation of aliphatic thiols with primary alkyl halides.[8]
Michael Addition (Conjugate Addition)
As a soft nucleophile, the thiolate of this compound readily undergoes Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds, such as enones and enoates.[9][10] This 1,4-addition is a highly efficient method for forming carbon-sulfur bonds and is a cornerstone of covalent drug design. The reaction can often be catalyzed by a base to generate the thiolate in situ.
Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone
A general protocol for the conjugate addition of thiols to enones is provided below.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Base catalyst (e.g., triethylamine or DBU)
-
Solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the α,β-unsaturated ketone in a suitable solvent.
-
Add this compound (typically 1-1.2 equivalents) to the solution.
-
Add a catalytic amount of a base (e.g., triethylamine).
-
Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or NMR spectroscopy.
-
Upon completion, the reaction mixture can be washed with a dilute acid solution and water to remove the catalyst.
-
The organic layer is then dried and concentrated to afford the Michael adduct, which can be purified by chromatography if necessary.
Kinetic studies on similar thiol-Michael additions have shown that secondary thiols can exhibit comparable or even faster reaction rates than primary thiols in certain systems, depending on electronic and steric factors.[3]
Coordination with Metal Ions
The sulfur atom of the thiol group in this compound is a soft Lewis base and can act as a ligand to form coordination complexes with a variety of metal ions, particularly soft Lewis acids like Cu(I), Ag(I), Hg(II), and others.[6][11][12][13][14] The deprotonated thiolate form is an even stronger ligand. These metal-thiolate bonds are crucial in the structure and function of many metalloenzymes.
The synthesis of such complexes typically involves the reaction of a metal salt with the thiol in the presence of a base to deprotonate the thiol. The resulting complexes can have various geometries and nuclearities (mononuclear, dinuclear, or polymeric) depending on the metal, the stoichiometry, and the presence of other ligands.
Experimental Protocol: Synthesis of a Copper(I) Pentane-3-thiolate Complex
The following is a general procedure for the synthesis of a copper(I) thiolate complex, which can be adapted for this compound.
Materials:
-
Copper(I) salt (e.g., CuCl)
-
This compound
-
A suitable base (e.g., potassium tert-butoxide or an amine)
-
Anhydrous, deoxygenated solvent (e.g., THF or acetonitrile)
-
Ancillary ligand (optional, e.g., a phosphine or phenanthroline)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend the copper(I) salt in the chosen solvent.
-
In a separate flask, dissolve this compound and, if used, the ancillary ligand.
-
Slowly add the base to the thiol solution to generate the thiolate.
-
Transfer the thiolate solution to the suspension of the copper(I) salt.
-
Stir the reaction mixture at room temperature. The formation of the complex is often indicated by a color change and dissolution of the starting materials.
-
The complex can be isolated by precipitation with a non-polar solvent (e.g., pentane or hexane), followed by filtration and drying under vacuum.
Characterization of the resulting metal-thiolate complex would typically involve techniques such as X-ray crystallography, NMR spectroscopy (for diamagnetic complexes), UV-Vis spectroscopy, and elemental analysis.[12][13]
Data Presentation
Table 1: Summary of Reactivity for the Thiol Group of this compound
| Reaction Type | Reagents | Product | Typical Yields | Key Considerations |
| Oxidation | I₂, air/base, H₂O₂ | Di(pentan-3-yl) disulfide | High | Mild oxidants yield disulfides; strong oxidants can lead to sulfonic acids. |
| S-Alkylation | Alkyl halide, base | Thioether | High (often >80%) | SN2 mechanism; requires a base to generate the thiolate. |
| Michael Addition | α,β-Unsaturated carbonyl, base catalyst | Thioether adduct | High | 1,4-conjugate addition; catalyzed by base. |
| Coordination | Metal salt, base | Metal-thiolate complex | Variable | Forms stable complexes with soft metal ions. |
Visualizing the Reactivity
The following diagrams illustrate the core reactive pathways of the thiol group in this compound.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. people.wm.edu [people.wm.edu]
An In-depth Technical Guide to the Natural Sources and Occurrence of Pentane-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for the volatile sulfur compound, pentane-3-thiol. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the chemical and biological significance of this thiol.
Natural Occurrence of this compound
This compound, a branched-chain thiol, has been identified as a naturally occurring volatile compound in a limited number of plant species. Its presence is most notably documented in the Allium genus and in certain tropical fruits. The characteristic pungent and sulfurous aroma of this compound contributes to the complex flavor profiles of these foods.
Occurrence in Allium Species
This compound is a constituent of the complex volatile sulfur profiles of various Allium species, particularly onions (Allium cepa)[1][2]. The formation of this and other thiols in Allium species is a direct result of tissue damage, such as cutting or crushing. This damage initiates an enzymatic cascade that releases a variety of volatile sulfur compounds from non-volatile precursors. While the presence of this compound has been confirmed, comprehensive quantitative data across different Allium species and cultivars remains an area for further research.
Occurrence in Fruits
This compound has also been reported as a volatile component in guava fruit (Psidium guajava)[3][4][5]. It is important to note that some studies have identified the closely related isomer, pentane-2-thiol, in guava, and the terms have occasionally been used interchangeably in literature[3][4][5]. The concentration of these thiols is believed to contribute to the characteristic tropical and sulfurous notes of guava aroma.
Quantitative Data on this compound Occurrence
Quantitative data for this compound in natural sources is sparse in the available scientific literature. The table below summarizes the available information and highlights the need for more targeted quantitative studies.
| Natural Source | Compound Identified | Concentration | Reference(s) |
| Guava (Psidium guajava) | Pentane-2-thiol* | Not explicitly quantified | [3][4][5] |
| Yellow Onion (Allium cepa) | Propanethiol, Allylthiol, and other thiols | Relative concentrations reported | [2] |
Note: Pentane-2-thiol is a structural isomer of this compound. The exact isomer present in guava requires further clarification in some studies.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants, particularly in Allium species, is intrinsically linked to the metabolism of sulfur-containing amino acids and their derivatives. The pathway is initiated by the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stable, non-volatile precursors stored in the plant cell vacuoles.
Upon tissue damage, the enzyme alliinase (a C-S lyase), which is typically sequestered in the cytoplasm, comes into contact with the ACSOs[6][7][8][9][10][11]. Alliinase catalyzes the cleavage of the C-S bond in the ACSOs, leading to the formation of highly reactive sulfenic acids, pyruvate, and ammonia[6][7][8][9][10][11]. These sulfenic acids can then undergo a series of spontaneous and enzymatic reactions to form a diverse array of volatile sulfur compounds, including thiols like this compound.
The formation of a C5 thiol such as this compound likely originates from a branched-chain amino acid precursor, such as isoleucine. The carbon skeleton of isoleucine can be incorporated into a cysteine conjugate, which is then oxidized to the corresponding S-(1-methylpropyl)-L-cysteine sulfoxide. Subsequent action of alliinase would lead to the formation of the corresponding sulfenic acid, which can then be reduced to this compound.
Below is a diagram illustrating the proposed biosynthetic pathway.
Experimental Protocols for the Analysis of this compound
The analysis of volatile thiols like this compound from natural matrices is challenging due to their low concentrations, high volatility, and reactivity. The following sections detail common experimental protocols for their extraction and quantification.
Sample Preparation and Extraction
4.1.1. Solvent Extraction with Thiol Enrichment
This method is suitable for obtaining a concentrated extract of thiols from a liquid or semi-solid matrix like fruit or vegetable juice[2].
-
Homogenization: Homogenize the fresh plant material (e.g., onion bulbs, guava pulp) in a blender.
-
Juice Extraction: Press the homogenate through cheesecloth to obtain the juice.
-
Solvent Extraction: Extract the juice with a non-polar solvent mixture, such as pentane:diethyl ether (2:1, v/v). Perform the extraction multiple times to ensure efficient recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate the volume under a gentle stream of nitrogen.
-
Thiol Enrichment: To specifically isolate thiols from other volatile compounds, pass the concentrated extract through a column packed with a thiol-binding resin, such as mercuric agarose.
-
Wash the column with a non-polar solvent (e.g., pentane) to remove non-thiol compounds.
-
Elute the bound thiols from the column using a solution of a competing thiol, such as 2-mercaptoethanol, in a suitable solvent.
-
-
Final Concentration: Concentrate the eluted thiol fraction under a gentle stream of nitrogen before GC-MS analysis.
4.1.2. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for analyzing volatile compounds from solid or liquid samples[1].
-
Sample Preparation: Place a known amount of the homogenized sample (e.g., 5 g of onion puree) into a headspace vial.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to the sample for accurate quantification.
-
Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most common analytical technique for the separation and identification of volatile thiols.
-
Gas Chromatograph (GC) Parameters:
-
Injector: Splitless mode, with a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a DB-WAX (polyethylene glycol), is typically used. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 5°C/min to 250°C, and a final hold for 5 minutes. This program can be optimized depending on the complexity of the sample matrix.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).
-
Below is a diagram illustrating a typical experimental workflow for thiol analysis.
Conclusion
This compound is a naturally occurring volatile sulfur compound found in Allium species and guava fruit, contributing to their characteristic aromas. Its biosynthesis is closely linked to the enzymatic degradation of S-alk(en)yl-L-cysteine sulfoxides upon tissue damage. While analytical methods for its detection and analysis are well-established, there is a notable lack of comprehensive quantitative data on its concentration in various natural sources. Further research focusing on the quantification of this compound and the elucidation of the specific enzymatic steps in its biosynthesis will provide a more complete understanding of the role of this and other branched-chain thiols in the chemistry and biology of plants. This knowledge can be leveraged by researchers and professionals in the food, flavor, and pharmaceutical industries for various applications.
References
- 1. Identification of Thiols in Yellow Onion (Allium cepa L.) Using Solvent Vented Large Volume Injection GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-disulfide organization in alliin lyase (alliinase) from garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-disulfide organization in alliin lyase (alliinase) from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Odor Profile and Sensory Analysis of Pentane-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Pentane-3-thiol, also known as 3-pentanethiol, is a volatile organic compound with the following key identifiers:
| Property | Value |
| Chemical Formula | C5H12S |
| Molecular Weight | 104.21 g/mol |
| CAS Number | 616-31-9 |
| Appearance | Colorless to pale yellow liquid |
Odor and Flavor Profile of this compound
Qualitative sensory data describes the odor and flavor of this compound with a range of potent and complex notes.
Odor Profile
The odor of this compound is predominantly characterized by its strong sulfurous notes. The key descriptors reported in the literature include:
-
Sulfurous: A general term for the characteristic smell of sulfur compounds.
-
Gassy: Reminiscent of natural gas or other gaseous sulfur compounds.
-
Durian-like: The pungent and complex aroma associated with the durian fruit.
-
Fruity: Underlying notes of fruitiness that can accompany the sulfurous character.
-
Roasted: A savory, cooked, or toasted aroma.
-
Savory: A general savory or umami-like impression.
Flavor Profile
When evaluated in a suitable medium, the flavor of this compound is described as:
-
Meaty: Reminiscent of cooked meat or broth.
-
Brothy: A savory, soup-like flavor.
-
Sulfurous: A carry-over of the primary odor characteristic into the flavor perception.
Sensory Analysis of Volatile Thiols: Experimental Protocols
Due to the lack of specific, published quantitative sensory data for this compound, this section provides a detailed, generalized experimental protocol for the sensory analysis of volatile thiols. This methodology can be adapted for the evaluation of this compound.
Sensory Panel Selection and Training
A trained sensory panel is crucial for obtaining reliable and reproducible data on the odor and flavor of potent volatile compounds.
-
Panelist Selection: Panelists should be selected based on their sensory acuity, ability to describe odors and flavors verbally, and their availability and motivation. Screening tests for basic taste and odor recognition, as well as for specific anosmias (odor blindness), should be conducted.
-
Panelist Training: Training should involve the introduction to the terminology used for describing sulfurous compounds. Panelists should be familiarized with a range of reference odorants to establish a common vocabulary. The training should also cover the use of intensity scales and the specific sensory evaluation method to be employed.
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a common method for developing a detailed sensory profile of a product.
-
Lexicon Development: The sensory panel, guided by a panel leader, develops a set of descriptive terms (lexicon) that accurately characterize the odor and flavor of the thiol being tested. This is typically done over several sessions with exposure to the sample at different concentrations.
-
Intensity Rating: Panelists then rate the intensity of each descriptor on a numerical scale, such as a 15-point unstructured line scale anchored with "low" and "high" at the ends.
-
Data Analysis: The intensity ratings are collected and statistically analyzed to generate a quantitative sensory profile of the compound. Analysis of Variance (ANOVA) can be used to assess the significance of differences between samples and the performance of the panelists.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It is used to identify the specific volatile compounds responsible for the aroma of a sample.
-
Sample Preparation: The volatile fraction containing the thiol is extracted from the sample matrix using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
GC Separation: The extracted volatiles are injected into a gas chromatograph, which separates the individual compounds based on their boiling points and chemical properties.
-
Olfactometry: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port. A trained panelist sniffs the effluent and records the time, duration, and description of any detected odors.
-
Data Analysis: The olfactometry data is combined with the chemical data to identify the specific compounds that contribute to the sample's aroma.
Quantitative Data for Structurally Similar Thiols
While a specific odor detection threshold for this compound is not available, the following table provides odor detection thresholds for a range of other short-chain thiols to offer a comparative context. These values highlight the high potency of this class of compounds.
| Thiol | Odor Detection Threshold in Air (ng/L) | Odor Detection Threshold in Water (µg/L) |
| Methanethiol | 0.0001 - 2.1 | 0.02 - 20 |
| Ethanethiol | 0.00026 - 4.6 | 0.001 - 5 |
| 1-Propanethiol | 0.0003 - 5.7 | 0.005 - 7.5 |
| 2-Propanethiol | 0.0002 - 1.9 | - |
| 1-Butanethiol | 0.001 - 4.1 | 0.001 - 2.9 |
| 2-Methyl-1-propanethiol | 0.0004 - 2.9 | - |
| 1-Pentanethiol | 0.0003 - 1.5 | 0.0004 |
Note: Odor thresholds can vary significantly depending on the methodology used for determination and the purity of the compound.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its sensory analysis.
Figure 1: Chemical Structure of this compound
Figure 2: Generalized Workflow for Sensory Analysis of a Volatile Thiol
Conclusion
This compound possesses a potent and complex odor and flavor profile dominated by sulfurous and savory characteristics. While specific quantitative sensory data remains elusive in the public domain, this guide provides the necessary qualitative information and a robust methodological framework for its sensory analysis. The provided protocols for sensory panel evaluation and instrumental analysis, along with comparative data for other thiols, offer a valuable resource for researchers and professionals in the fields of flavor science and drug development who are interested in the sensory properties of this and other volatile sulfur compounds. Further research is warranted to establish a definitive quantitative sensory profile and odor detection threshold for this compound.
The Pivotal Role of Thiols in Protein Folding and Structural Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate process of protein folding, essential for biological function, is critically influenced by the chemistry of thiol groups, primarily from cysteine residues. The formation, breakage, and rearrangement of disulfide bonds (S-S) are fundamental to achieving and maintaining the correct three-dimensional structure of many proteins, particularly those destined for the extracellular environment. This technical guide provides an in-depth exploration of the multifaceted role of thiols in protein folding and structure. It delves into the thermodynamics and kinetics of disulfide bond formation, the enzymatic machinery governing these processes, and the experimental methodologies employed to investigate them. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows.
Introduction: The Significance of the Thiol Group in Protein Architecture
The thiol group (-SH) of cysteine residues is a uniquely reactive functional group within the proteome. Its ability to undergo oxidation to form a disulfide bond with another cysteine is a cornerstone of protein structural stabilization. Disulfide bonds act as covalent cross-links, significantly restricting the conformational freedom of the polypeptide chain and thereby favoring the native, folded state.[1] This stabilization is crucial for proteins that must function in the often harsh and oxidizing extracellular environment, such as antibodies, hormones, and secreted enzymes.[2]
The formation of disulfide bonds is not a random process but a highly regulated and catalyzed series of events that occur predominantly within the endoplasmic reticulum (ER) in eukaryotes.[2] The ER provides an oxidizing environment conducive to disulfide bond formation, in contrast to the reducing environment of the cytosol.[3] This compartmentalization ensures that disulfide bonds are formed in the correct proteins and at the appropriate stage of their maturation.
The Chemistry of Thiol-Disulfide Exchange: A Dynamic Equilibrium
The formation of a disulfide bond is a reversible thiol-disulfide exchange reaction. This dynamic process involves the nucleophilic attack of a thiolate anion (Cys-S⁻) on a disulfide bond. The reactivity of a cysteine residue is therefore highly dependent on its local environment, which influences its pKa. A lower pKa increases the population of the more reactive thiolate anion at physiological pH.[4]
The overall process can be summarized in three key steps:
-
Oxidation: The formation of a disulfide bond from two thiol groups. This is an oxidative process that requires an oxidizing agent to accept electrons.
-
Reduction: The cleavage of a disulfide bond to yield two thiol groups. This is a reductive process requiring a reducing agent.
-
Isomerization: The rearrangement of non-native or incorrect disulfide bonds to their native configuration. This is a critical step in correcting folding errors and is often the rate-limiting step in the maturation of complex proteins.[5]
The thermodynamics of disulfide bond formation are influenced by several factors, including the change in conformational entropy of the polypeptide chain upon cross-linking and the enthalpy of the S-S bond itself. The stability conferred by a disulfide bond can be substantial, contributing significantly to the overall free energy of folding.[6]
Key Players in Thiol-Mediated Protein Folding
The intricate dance of disulfide bond formation and isomerization is orchestrated by a dedicated cast of enzymes and small molecules.
Protein Disulfide Isomerase (PDI)
Protein Disulfide Isomerase (PDI) is a key enzyme in the ER that catalyzes the oxidation, reduction, and isomerization of disulfide bonds.[7] PDI is a multi-domain protein and a member of the thioredoxin superfamily, characterized by the presence of a CXXC active site motif. The two cysteine residues within this motif can exist in either a reduced dithiol state or an oxidized disulfide state, allowing PDI to act as both an oxidant and a reductant.
The catalytic cycle of PDI is a complex process that involves the formation of a transient mixed-disulfide intermediate with its substrate protein. The versatility of PDI allows it to introduce disulfide bonds into newly synthesized polypeptides and to correct mispaired disulfides, thereby acting as a crucial chaperone in the ER.[5]
The Role of Glutathione
Glutathione, a tripeptide (γ-glutamyl-cysteinyl-glycine), is the most abundant low-molecular-weight thiol in the cell and plays a vital role in maintaining the cellular redox environment. In the ER, the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) helps to create a redox buffer that is conducive to disulfide bond formation.
GSH can act as a reductant, breaking non-native disulfide bonds, while GSSG can act as an oxidant, promoting disulfide formation. The interplay between the GSH/GSSG ratio and the activity of enzymes like PDI is critical for efficient and accurate oxidative folding.[8]
Quantitative Data on Thiol-Mediated Protein Folding
The following tables summarize key quantitative data related to the role of thiols in protein folding, providing a basis for comparison and analysis.
Table 1: Redox Potentials of Cysteine Residues in Selected Proteins
| Protein | Cysteine Residues | Redox Potential (E°', mV at pH 7) | Reference |
| Glutathione | - | -240 | [9] |
| Thioredoxin (E. coli) | Cys32-Cys35 | -270 | [9] |
| ERp57 | Cys57-Cys60 | -167 | [9] |
| Human PDI (a domain) | Cys53-Cys56 | -180 | [10] |
| Grx1 (E. coli) | Cys11-Cys14 | -232 | [10] |
Note: Redox potentials are highly dependent on the local protein environment and experimental conditions.
Table 2: Thermodynamic Stability Contribution of Disulfide Bonds to Proteins
| Protein | Disulfide Bond(s) Removed/Added | ΔTm (°C) | ΔΔGd (kcal/mol) | Reference |
| T4 Lysozyme | Cys54-Cys97 (added) | +4.9 | +1.2 | [6] |
| T4 Lysozyme | Cys9-Cys164 (added) | +11.2 | +2.8 | [6] |
| Ribonuclease T1 | Cys2-Cys10 | -12.5 | -3.1 | [11] |
| CMTI-V | Cys3-Cys48 (removed) | -22 | -4.0 | [12] |
| BglTM | N31C-T187C (added) | +1.4 | - | [10] |
| BglTM | P102C-N125C (added) | +2.3 | - | [10] |
Note: ΔTm represents the change in melting temperature, and ΔΔGd represents the change in the free energy of denaturation. Positive values indicate stabilization.
Table 3: Kinetic Parameters for Thiol-Disulfide Exchange Reactions
| Thiol | Disulfide | k (M-1s-1) at pH 7 | Reference |
| Cysteine | GSSG | 0.6 | [13] |
| GSH | Cystine | 1.1 | [13] |
| Dithiothreitol (DTT) | GSSG | 18 | [13] |
| PDI (reduced) | Scrambled RNase A | ~25-fold faster than thioredoxin | [14] |
Note: Rate constants (k) are highly dependent on pH, temperature, and buffer conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of thiols in protein folding.
Quantification of Free Thiols using Ellman's Reagent (DTNB Assay)
This protocol describes the determination of free sulfhydryl groups in a protein sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Protein sample of unknown thiol concentration.
-
Cysteine or GSH standard solution for calibration curve.
-
Spectrophotometer.
Procedure:
-
Prepare a standard curve: a. Prepare a series of known concentrations of cysteine or GSH in the Reaction Buffer. b. To 50 µL of each standard solution, add 2.5 mL of Reaction Buffer and 50 µL of DTNB Solution. c. Incubate at room temperature for 15 minutes. d. Measure the absorbance at 412 nm. e. Plot absorbance versus thiol concentration to generate a standard curve.
-
Assay the unknown sample: a. Add a known volume of the protein sample to 2.5 mL of Reaction Buffer. b. Add 50 µL of DTNB Solution. c. Incubate at room temperature for 15 minutes. d. Measure the absorbance at 412 nm.
-
Calculation: a. Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. b. The concentration of free sulfhydryl groups can also be calculated using the Beer-Lambert law (A = εbc), where ε (the molar extinction coefficient of TNB) is 14,150 M⁻¹cm⁻¹.
In Vitro Protein Refolding Assay with a Glutathione Redox Buffer
This protocol outlines a general procedure for refolding a denatured, reduced protein in the presence of a GSH/GSSG redox buffer to facilitate correct disulfide bond formation.[7][15]
Materials:
-
Denatured and reduced protein in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) with a reducing agent (e.g., DTT).
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5 M Arginine, 1 mM EDTA.
-
Reduced Glutathione (GSH).
-
Oxidized Glutathione (GSSG).
-
Method for assessing protein folding (e.g., activity assay, circular dichroism, fluorescence spectroscopy).
Procedure:
-
Prepare the Refolding Buffer with the desired concentrations of GSH and GSSG. A common starting point is a 5:1 or 10:1 ratio of GSH to GSSG (e.g., 1 mM GSH and 0.2 mM GSSG).[16]
-
Initiate refolding by rapidly diluting the denatured protein solution into the Refolding Buffer. The final protein concentration should be low (typically 10-100 µg/mL) to minimize aggregation.[17]
-
Incubate the refolding mixture at a controlled temperature (e.g., 4°C, 16°C, or 25°C) with gentle stirring.
-
At various time points, take aliquots of the refolding mixture and quench the thiol-disulfide exchange reaction (e.g., by adding a thiol-blocking agent like N-ethylmaleimide (NEM) or by acidification).
-
Analyze the quenched aliquots to monitor the extent of refolding. This can be done by measuring the regain of biological activity, changes in spectroscopic signals (e.g., CD or fluorescence), or by analyzing the disulfide bond status using mass spectrometry.
Disulfide Bond Mapping by Mass Spectrometry
This protocol provides a general workflow for identifying disulfide-linked peptides in a protein using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified protein sample.
-
Denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in Tris-HCl buffer).
-
Alkylation reagent (e.g., iodoacetamide or N-ethylmaleimide) to block free thiols.
-
Protease (e.g., trypsin, chymotrypsin).
-
LC-MS system with fragmentation capabilities (e.g., CID, ETD).
-
Software for disulfide bond analysis.
Procedure:
-
Sample Preparation (Non-reducing conditions): a. Denature the protein in a denaturing buffer. b. Alkylate free cysteine residues to prevent disulfide scrambling during sample processing. This is a critical step to avoid the formation of non-native disulfide bonds. c. Remove the denaturant and alkylating agent (e.g., by buffer exchange or precipitation). d. Digest the protein with a specific protease under non-reducing conditions.
-
LC-MS/MS Analysis: a. Separate the resulting peptide mixture using reverse-phase liquid chromatography. b. Analyze the eluting peptides by mass spectrometry. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra of precursor ions.
-
Data Analysis: a. Use specialized software to identify disulfide-linked peptides. These software tools search the MS/MS data for pairs of peptides that are covalently linked by a disulfide bond. The software will identify fragment ions that confirm the sequences of both peptides and the presence of the disulfide linkage.[1] b. Manual validation of the software-generated assignments is often necessary to ensure accuracy.
Visualizing Thiol-Mediated Processes
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the role of thiols in protein folding.
Caption: Overview of thiol-disulfide exchange reactions in proteins.
Caption: Simplified catalytic cycle of Protein Disulfide Isomerase (PDI).
Caption: Experimental workflow for disulfide bond mapping by mass spectrometry.
Conclusion
The role of thiols in protein folding and structure is a complex and highly regulated process that is fundamental to the biosynthesis of a large number of proteins. The formation of disulfide bonds, catalyzed by enzymes such as PDI and influenced by the cellular redox environment, provides critical stability to proteins, enabling them to perform their diverse biological functions. The experimental techniques outlined in this guide provide powerful tools for researchers to investigate these processes in detail. A thorough understanding of thiol chemistry and its impact on protein structure is not only crucial for fundamental biological research but also holds significant implications for the development of stable and effective protein-based therapeutics. As our knowledge in this area continues to expand, so too will our ability to manipulate these processes for therapeutic benefit and to understand the molecular basis of diseases associated with protein misfolding.
References
- 1. Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysis of Protein Folding by Protein Disulfide Isomerase and Small-Molecule Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assignment of Disulfide Bonds in Proteins by Chemical Cleavage and Peptide Mapping by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CysDB: a human cysteine database based on experimental quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RedoxDB - Database Commons [ngdc.cncb.ac.cn]
An In-depth Technical Guide to the Solubility of Pentane-3-thiol in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of pentane-3-thiol, a compound of interest in various chemical and pharmaceutical applications. Due to its distinct odor and chemical reactivity, understanding its behavior in different solvent systems is crucial for process development, formulation, and synthesis. This document compiles available solubility data, presents a robust experimental protocol for its determination, and visualizes the workflow for solubility assessment.
Quantitative Solubility Data for this compound
Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and key physicochemical properties have been reported. The following table summarizes the available information. The octanol-water partition coefficient (Log P) is included as it provides a strong indication of a compound's lipophilicity and general solubility in non-polar organic solvents.
| Property | Value / Description | Solvent/Medium | Reference |
| Solubility | Soluble | Ethanol | [1][2] |
| Solubility | Very slightly soluble | Water | [1][2] |
| Log P (Octanol/Water) | 2.105 - 2.4 | Octanol/Water | [1][3] |
The high Log P value suggests that this compound is significantly more soluble in non-polar, lipophilic solvents (like hydrocarbons and ethers) than in polar solvents like water. Its reported solubility in ethanol, a polar protic solvent, indicates a degree of miscibility with alcohols.
Experimental Protocol: Solubility Determination by the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[4] The protocol below is adapted for a volatile and odorous compound like this compound.
2.1 Principle
An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solute is separated from the solution by centrifugation and/or filtration. The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as gas chromatography.[5][6][7]
2.2 Apparatus and Reagents
-
Apparatus:
-
Orbital shaker with a temperature-controlled incubator.
-
Sealed, airtight vials (e.g., 20 mL screw-cap vials with PTFE-lined septa) to prevent evaporation of the volatile thiol and solvent.
-
Analytical balance (±0.1 mg precision).
-
Centrifuge capable of holding the sealed vials.
-
Gas-tight syringes for sampling.
-
Syringe filters (e.g., 0.22 µm PTFE) for removing fine particulates.
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or a sulfur-specific detector for accurate quantification.[8][9]
-
-
Reagents:
-
This compound (purity > 98%).
-
Organic solvents of interest (analytical grade).
-
Internal standard for GC analysis (e.g., a non-interfering alkane or another thiol with a distinct retention time).
-
2.3 Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed, sealed vial. The amount should be sufficient to ensure a solid or liquid excess phase remains after equilibrium is reached.[4]
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial. Seal the vial immediately to prevent loss of volatile components.
-
Equilibration: Place the sealed vials in the temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined duration. An equilibration time of 24 to 48 hours is typically sufficient for most systems.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let coarse material settle. Then, centrifuge the sealed vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining undissolved thiol.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a gas-tight syringe. To ensure all particulates are removed, pass the sample through a syringe filter directly into a clean, sealed autosampler vial for analysis.
-
Quantification: Analyze the filtrate to determine the concentration of this compound. This is typically achieved by gas chromatography (GC). A calibration curve must be prepared using standards of known this compound concentrations in the same solvent.[8] The use of an internal standard can correct for variations in injection volume.
2.4 Safety Precautions
-
All procedures should be conducted in a well-ventilated fume hood due to the potent and unpleasant odor of this compound.
-
This compound is flammable; avoid all sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method followed by gas chromatography analysis.
Caption: Experimental workflow for solubility determination via the shake-flask method.
References
- 1. Buy this compound | 616-31-9 [smolecule.com]
- 2. 3-Pentanethiol | C5H12S | CID 69220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pentanethiol (CAS 616-31-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. academic.oup.com [academic.oup.com]
- 9. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
An In-Depth Technical Guide to Pentane-3-thiol: Chemical Identity, Properties, and Experimental Applications
This technical guide provides a comprehensive overview of pentane-3-thiol, a volatile organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identifiers, physicochemical properties, and key experimental protocols. This document aims to serve as a valuable resource for those working with or interested in the applications of this thiol.
Core Chemical Information
This compound, also known as 3-pentanethiol, is an organic compound with a distinct sulfurous odor. It is found as a naturally occurring volatile compound in some plants, such as onions (Allium cepa). Its chemical structure consists of a five-carbon pentane chain with a thiol (-SH) group attached to the third carbon atom.
Chemical Identifiers and Properties
The fundamental chemical identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.
| Identifier/Property | Value |
| CAS Number | 616-31-9[1][2][3][4][5][6] |
| IUPAC Name | This compound[1][6] |
| Chemical Formula | C₅H₁₂S[1][2][3][4][5][6] |
| Molecular Weight | 104.22 g/mol [2][6] |
| SMILES | CCC(S)CC |
| InChI | InChI=1S/C5H12S/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3[1][2][3][6] |
| InChI Key | WICKAMSPKJXSGN-UHFFFAOYSA-N[1][3][6] |
| Melting Point | -110.8 °C[7][8] |
| Boiling Point | 113.9 °C[8] |
| Density | 0.837 g/cm³[8] |
| Refractive Index | 1.4421[8] |
| Flash Point | 15 °C[7] |
| logP | 2.66[7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving alkanethiols like this compound. These protocols are foundational for researchers aiming to utilize this compound in materials science and analytical chemistry.
Preparation of Self-Assembled Monolayers (SAMs) on a Gold Substrate
Self-assembled monolayers of alkanethiols on gold are a cornerstone of nanoscience and surface chemistry. The following protocol outlines the steps for their preparation.
Materials and Equipment:
-
Gold-coated substrates
-
This compound
-
200-proof ethanol
-
Calibrated micropipettes
-
Glass or polypropylene containers with sealable caps
-
Tweezers for sample handling
-
Dry nitrogen gas
-
Sonicator
-
Analytical balance
Procedure:
-
Substrate Preparation:
-
Clean the gold substrate to ensure a pristine surface for monolayer formation. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Rinse the cleaned substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a dilute solution of this compound in ethanol, typically in the range of 1 to 10 mM.
-
Work in a fume hood due to the strong odor and volatility of the thiol.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution in a sealed container.
-
To minimize oxidation, it is advisable to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.
-
Allow the self-assembly to proceed for a period of 12 to 48 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.
-
-
Rinsing and Drying:
-
After the assembly period, remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed thiols.
-
For enhanced cleaning, the substrate can be sonicated in fresh ethanol for a few minutes.
-
Dry the substrate again under a stream of dry nitrogen gas. The substrate with the self-assembled monolayer is now ready for characterization or further use.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Thiols
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound, especially at trace levels.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5)
-
Sample vials
-
Syringes or autosampler
-
Solid-phase microextraction (SPME) fibers (for headspace analysis)
-
Derivatization reagents (e.g., pentafluorobenzyl bromide), if necessary
-
High-purity helium or hydrogen as a carrier gas
Procedure:
-
Sample Preparation:
-
The sample preparation method will depend on the matrix.
-
For liquid samples (e.g., wine, water), a pre-concentration step such as solid-phase extraction (SPE) or stir-bar sorptive extraction (SBSE) may be necessary to isolate and concentrate the thiols.[2]
-
For air or gas samples, collection on sorbent tubes followed by thermal desorption is a common approach.[7]
-
Headspace analysis using SPME is another effective method for volatile thiols.
-
Derivatization can be employed to improve the chromatographic behavior and detection sensitivity of thiols.[2]
-
-
GC-MS Instrumentation and Conditions:
-
Injection: Inject the prepared sample into the GC. For liquid samples, a splitless injection is often used to maximize the transfer of analytes to the column.[2]
-
GC Separation:
-
Column: A non-polar or medium-polarity column is typically used.
-
Oven Temperature Program: A temperature gradient is programmed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium is commonly used at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron impact (EI) ionization is standard for GC-MS.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Acquisition Mode: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known compounds at higher sensitivity.[7]
-
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantify the concentration by creating a calibration curve using standards of known concentrations.
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Caption: Workflow for the preparation of self-assembled monolayers (SAMs) of this compound on a gold substrate.
Caption: Generalized workflow for the analysis of volatile thiols using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Simplified biosynthetic pathway of volatile sulfur compounds in Allium species upon tissue damage.
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 6. media.mit.edu [media.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Pentane-3-thiol from Pentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory synthesis of pentane-3-thiol from its corresponding alcohol, pentan-3-ol. Two primary methods are presented: a two-step synthesis proceeding through a tosylate intermediate, which offers high yields, and a one-pot conversion utilizing Lawesson's reagent for a more direct approach. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing clear, step-by-step instructions and the necessary data for replication and analysis.
Introduction
Thiols, or mercaptans, are a class of organosulfur compounds that are the sulfur analogs of alcohols. The sulfhydryl (-SH) group imparts unique chemical properties, making thiols important intermediates and functional motifs in a wide range of applications, including pharmaceuticals, flavor and fragrance chemistry, and materials science. This compound, in particular, is a volatile thiol that contributes to the aroma of various natural products. Its synthesis from the readily available pentan-3-ol is a common transformation in organic chemistry. This application note details two reliable methods for this conversion.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Reactant and Product
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl3, δ in ppm) | 13C NMR (CDCl3, δ in ppm) |
| Pentan-3-ol | C₅H₁₂O | 88.15[1] | 115.3[2] | 3.31 (1H, p), 1.43 (4H, q), 0.92 (6H, t) | 74.5, 29.9, 9.8 | |
| This compound | C₅H₁₂S | 104.21[3][4] | 105-107 | 2.55 (1H, p), 1.55 (4H, q), 0.95 (6H, t), 1.25 (1H, d) | 44.59, 31.42, 11.55[5] |
Note: NMR data are approximate and may vary slightly based on solvent and instrument.
Experimental Protocols
Method 1: Two-Step Synthesis via Tosylate Intermediate
This method involves the activation of the hydroxyl group of pentan-3-ol by converting it into a tosylate, which is a good leaving group. The tosylate is then displaced by a sulfur nucleophile, typically from thiourea, followed by hydrolysis to yield the thiol. This is a reliable and high-yielding procedure.
Step 1: Synthesis of Pentan-3-yl tosylate
Materials:
-
Pentan-3-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve pentan-3-ol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add anhydrous pyridine (1.5 equivalents) to the solution with stirring.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentan-3-yl tosylate. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound
Materials:
-
Pentan-3-yl tosylate (from Step 1)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the crude pentan-3-yl tosylate (1 equivalent) and thiourea (1.5 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
After reflux, add a solution of sodium hydroxide (3 equivalents) in water to the reaction mixture.
-
Continue to reflux for an additional 2 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
The crude this compound can be purified by fractional distillation to yield the pure product.
Method 2: One-Pot Synthesis using Lawesson's Reagent
This method provides a more direct conversion of the alcohol to the thiol using 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's reagent). While potentially faster, optimization of reaction conditions may be necessary to minimize the formation of elimination byproducts.
Materials:
-
Pentan-3-ol
-
Lawesson's reagent
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add pentan-3-ol (1 equivalent) and anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary, typically from 2 to 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the two-step synthesis of this compound via a tosylate intermediate.
Caption: Workflow for the one-pot synthesis of this compound using Lawesson's reagent.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents: Pentan-3-ol is flammable. Pyridine is toxic and has a strong, unpleasant odor. p-Toluenesulfonyl chloride is corrosive and a lachrymator. Lawesson's reagent has a strong, unpleasant odor and should be handled with care. Thiols are known for their strong, unpleasant odors.
-
Reactions: Reactions involving heating should be conducted with appropriate care to avoid fire hazards. Quenching and workup procedures involving acids and bases should be performed slowly and with cooling to control any exothermic reactions.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of this compound from pentan-3-ol. The two-step tosylation method is recommended for achieving high yields and purity, while the one-pot Lawesson's reagent method offers a more direct and potentially faster route. The choice of method will depend on the specific requirements of the researcher, including desired scale, purity, and available resources. The provided data and workflows are intended to facilitate the successful implementation of these synthetic procedures in a laboratory setting.
References
Application Notes and Protocols for the Purification of Crude Pentane-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-3-thiol is a volatile organosulfur compound that can be a key intermediate or component in various chemical syntheses, including the development of pharmaceuticals and flavorings. As with many thiols, its synthesis often results in a crude product containing impurities such as isomers, unreacted starting materials, byproducts, and oxidized species like disulfides. The presence of these impurities can significantly impact the outcome of subsequent reactions and the quality of the final product. Therefore, effective purification is a critical step.
These application notes provide detailed protocols for common laboratory techniques used to purify crude this compound. The selection of the most appropriate method will depend on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.
Pre-Purification Considerations: Handling and Stability of this compound
Thiols are susceptible to oxidation, which leads to the formation of disulfides. This process can be accelerated by exposure to air, light, and certain metal ions. To minimize the formation of dipentyl disulfide during purification and storage, the following precautions should be taken:
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid High Temperatures: While distillation is a common purification technique, prolonged exposure to high temperatures can promote degradation. Vacuum distillation is often preferred to lower the boiling point.
-
Storage: Store purified this compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark place.
Purification Techniques
Several methods can be employed for the purification of crude this compound. The most common and effective techniques for a compound with its volatility and chemical nature are fractional distillation, liquid-liquid extraction, and preparative gas chromatography.
Fractional Distillation
Fractional distillation is a suitable method for separating this compound from impurities with different boiling points.[1] This technique is particularly effective if the boiling points of the components in the crude mixture differ by at least 25°C.[1]
Liquid-Liquid Extraction
Liquid-liquid extraction is a useful technique for removing water-soluble impurities or for separating the thiol from compounds with different acid-base properties.[2][3] Thiols are weakly acidic and can be deprotonated with a strong base to form a water-soluble thiolate salt. This allows for their separation from non-acidic organic impurities.
Preparative Gas Chromatography (Prep GC)
For achieving very high purity on a smaller scale, preparative gas chromatography is an excellent option. This technique separates compounds based on their differential partitioning between a mobile gas phase and a stationary phase within a column, allowing for the collection of highly pure fractions of the desired compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of crude this compound using the described techniques. Please note that these values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Key Advantages | Key Disadvantages |
| Fractional Distillation | 80% | 95-98% | 70-85% | Scalable, good for removing impurities with significantly different boiling points. | Less effective for azeotropic mixtures or impurities with very close boiling points; potential for thermal degradation. |
| Liquid-Liquid Extraction | 70% | 90-95% | 80-90% | Good for removing acidic or basic impurities and water-soluble components.[2][3] | Requires large volumes of solvents; may not remove neutral, organic impurities effectively. |
| Preparative Gas Chromatography | 90% | >99% | 50-70% | Provides very high purity; excellent for separating compounds with similar boiling points. | Not easily scalable; lower yields due to sample loss during collection. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate this compound from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere: Flush the apparatus with an inert gas.
-
Heating: Begin to gently heat the flask using the heating mantle.
-
Distillation: As the mixture heats, vapor will rise into the fractionating column. Adjust the heating rate to ensure a slow and steady distillation. The vapor temperature should be monitored closely.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 117-119 °C at atmospheric pressure). It is advisable to collect a small forerun (the first few milliliters of distillate) and a tail fraction separately to maximize the purity of the main fraction.
-
Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD).[4][5]
Protocol 2: Purification by Liquid-Liquid Extraction
Objective: To remove acidic or basic impurities from crude this compound.
Materials:
-
Crude this compound
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
5% aqueous sodium hydroxide (NaOH) solution
-
1 M hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Base Wash: Add an equal volume of 5% aqueous NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. This will convert the this compound to its sodium salt, which is soluble in the aqueous layer.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium pentane-3-thiolate into a clean Erlenmeyer flask.
-
Re-extraction of Organic Layer: To ensure complete extraction, wash the organic layer again with a fresh portion of 5% NaOH solution. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with 1 M HCl until the solution is acidic (test with pH paper). This will protonate the thiolate, regenerating the water-insoluble this compound.
-
Back-Extraction: Add a fresh portion of the organic solvent to the acidified aqueous solution and shake to extract the purified this compound back into the organic phase.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the product by GC analysis.[4][5]
Protocol 3: Purification by Preparative Gas Chromatography
Objective: To obtain high-purity this compound for applications requiring very low levels of impurities.
Materials:
-
Crude this compound (pre-purified by distillation or extraction is recommended)
-
Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or semi-polar column)
-
Collection traps or vials
-
Cooling bath (e.g., dry ice/acetone) for the collection traps
Procedure:
-
Method Development: Develop an analytical GC method to achieve good separation between this compound and its impurities.
-
Instrument Setup: Set up the preparative GC with the optimized method. Ensure the collection system is properly installed and cooled.
-
Injection: Inject a small aliquot of the crude this compound onto the column.
-
Separation and Collection: As the components elute from the column, monitor the chromatogram. When the peak corresponding to this compound begins to elute, direct the column effluent to a cooled collection trap.
-
Pooling Fractions: Multiple injections and collections may be necessary to obtain the desired amount of purified product. Pool the contents of the collection traps.
-
Analysis: Analyze the purity of the collected this compound using analytical GC.
Workflow and Logic Diagrams
Caption: A general workflow for the purification of crude this compound.
Caption: Logic diagram for the purification of this compound via liquid-liquid extraction.
References
Application Notes and Protocols for Pentane-3-thiol in Flavor and Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pentane-3-thiol, a key sulfur-containing compound utilized in the flavor and fragrance industry. This document details its sensory properties, applications, and includes protocols for its synthesis and sensory evaluation.
Introduction to this compound
This compound (CAS No. 616-31-9), also known as 3-pentanethiol, is a volatile organic compound that plays a significant role in the creation of savory and meat-like flavors. Its potent, sulfurous aroma is characteristic of many cooked and roasted foods. As a flavoring agent, it is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 4694.[1] Its distinct sensory profile makes it a valuable tool for flavor chemists aiming to create authentic and impactful taste experiences.
Sensory Properties of this compound
The sensory characteristics of this compound are highly dependent on its concentration. While it can be pungent at high levels, at appropriate dilutions, it imparts desirable savory notes.
Odor and Flavor Profile: The odor and flavor of this compound are complex and are generally described as:
-
Sulfurous: A foundational characteristic of thiols.
-
Savory: Contributing to a rich, umami-like sensation.
-
Meaty and Brothy: Reminiscent of cooked or roasted meat.[2][3]
-
Gassy and Durian-like: Exhibiting some of the more pungent notes associated with sulfur compounds.[2]
-
Fruity and Roasted Undertones: At lower concentrations, more subtle fruity and roasted notes can be perceived.[1][2]
Quantitative Sensory Data
Precise odor and taste thresholds for this compound are not widely published in publicly available literature. However, the thresholds for structurally similar thiols provide an indication of its potency. For example, 2-pentanethiol has a reported taste threshold that imparts sulfurous coffee and bacon-like flavors with roasted and tropical fruit nuances.[4] Thiols, in general, are known for their extremely low odor thresholds, often in the parts per billion (ppb) or even parts per trillion (ppt) range.
Table 1: Sensory Descriptors of this compound
| Sensory Attribute | Description |
| Odor | Sulfurous, gassy, durian, fruity, roasted, savory[2] |
| Taste | Meaty, brothy, sulfurous[2][3] |
Applications in Flavor and Fragrance Chemistry
The primary application of this compound is as a flavoring agent in a variety of food products. Its potent and characteristic flavor profile makes it particularly suitable for:
-
Savory Flavors: It is a key component in the formulation of artificial meat flavors, including beef, chicken, and pork. It provides a cooked, roasted, and slightly fatty character that is difficult to achieve with other compounds.
-
Processed Foods: It is used to enhance the flavor of soups, sauces, gravies, and snack foods.
-
Meat Analogs: With the growing market for plant-based meat alternatives, this compound can be used to impart a more authentic meaty flavor to these products.
Due to its strong and often overpowering sulfurous notes, this compound is not typically used in fragrance applications.
Experimental Protocols
Synthesis of this compound from 3-Pentanol
This protocol describes a two-step synthesis of this compound from the readily available starting material, 3-pentanol. The first step involves the conversion of the alcohol to an intermediate, followed by reaction with a sulfur source.
Workflow for the Synthesis of this compound
Caption: A two-step synthesis of this compound from 3-pentanol.
Materials:
-
3-Pentanol
-
Thionyl chloride (SOCl₂) or Hydrobromic acid (HBr)
-
Pyridine (if using SOCl₂)
-
Sodium hydrosulfide (NaSH) or Thiourea
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and stirrer
Procedure:
Step 1: Conversion of 3-Pentanol to 3-Bromopentane (Example using HBr)
-
In a round-bottom flask equipped with a reflux condenser, combine 3-pentanol and an excess of concentrated hydrobromic acid.
-
Heat the mixture to reflux for 2-3 hours with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 3-bromopentane.
Step 2: Synthesis of this compound from 3-Bromopentane
-
Prepare a solution of sodium hydrosulfide (NaSH) in ethanol in a round-bottom flask.
-
Add the crude 3-bromopentane dropwise to the NaSH solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the mixture to a gentle reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into a larger volume of water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the diethyl ether by distillation at atmospheric pressure (due to the volatility of the product).
-
The resulting crude this compound can be further purified by fractional distillation.
Note: This is a general procedure. For a detailed, optimized, and safe laboratory protocol, it is crucial to consult peer-reviewed chemical literature.
Protocol for Sensory Evaluation of this compound
This protocol outlines a method for determining the odor and taste thresholds of this compound using a trained sensory panel, following principles from ASTM E679, Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[2]
Experimental Workflow for Sensory Threshold Determination
Caption: Workflow for determining the sensory threshold of a flavor compound.
Materials:
-
This compound (high purity)
-
Odorless and tasteless solvent (e.g., deodorized water for taste, mineral oil for odor)
-
Odor-free sample containers (e.g., glass sniffing jars for odor, disposable cups for taste)
-
Trained sensory panel (typically 10-15 panelists)
Procedure:
-
Panelist Training: Train panelists to recognize the characteristic aroma and taste of this compound at various concentrations.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a series of ascending concentrations (e.g., in steps of 1:3 dilutions). The concentration range should span from well below the expected threshold to a level that is easily detectable.
-
-
Presentation:
-
For each concentration level, present three samples to each panelist: two blanks (solvent only) and one sample containing this compound. The order of presentation should be randomized for each panelist.
-
This is known as a 3-Alternative Forced Choice (3-AFC) test.
-
-
Evaluation:
-
Instruct panelists to identify the sample that is different from the other two.
-
Start with the lowest concentration and proceed to higher concentrations.
-
The individual's threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series.
-
-
Data Analysis:
-
Calculate the Best Estimate Threshold (BET) for each panelist.
-
The group threshold is then calculated as the geometric mean of the individual BETs.
-
Olfactory Signaling Pathway
The perception of thiols, including this compound, is mediated by olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs). The human olfactory receptor OR2T11 has been identified as a primary receptor for low molecular weight thiols.[4] A key feature of thiol detection is the crucial role of copper ions as a cofactor for the activation of these receptors.[4]
Signaling Pathway for Thiol Perception
Caption: Simplified diagram of the olfactory signaling pathway for thiols.
The binding of a thiol molecule to the olfactory receptor, in the presence of a copper cofactor, triggers a conformational change in the receptor. This activates an associated G-protein (specifically, G-olf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. The increase in intracellular cAMP opens ion channels, leading to depolarization of the olfactory neuron and the generation of a nerve impulse that is transmitted to the brain and perceived as a specific odor.
Conclusion
This compound is a powerful and versatile tool in the palette of a flavor chemist. Its ability to impart authentic savory and meaty notes makes it indispensable in a wide range of food applications. A thorough understanding of its sensory properties, combined with precise application and adherence to safety guidelines, allows for the creation of appealing and complex flavor profiles. Further research to determine its precise odor and taste thresholds in various food matrices would be beneficial for its optimized use in the food industry.
References
Application Notes and Protocols for the Use of Pentane-3-thiol as a Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pentane-3-thiol as a standard in gas chromatography (GC) for the quantitative analysis of volatile sulfur compounds (VSCs) in various matrices. The protocols outlined below are intended to serve as a robust starting point for method development and validation.
Introduction
This compound (CAS 616-31-9) is a volatile organosulfur compound with a characteristic sulfurous, gassy, and fruity odor.[1] Its distinct chemical and physical properties make it a suitable candidate as an internal and external standard for the quantification of other thiols and VSCs in complex samples such as food and beverages, environmental samples, and petroleum products. The analysis of VSCs is crucial in many fields due to their significant impact on aroma, flavor, and quality, as well as their potential as contaminants.[2][3][4]
Key Attributes of this compound as a Standard:
-
Structural Representation: As a C5 thiol, it is representative of a common class of volatile sulfur compounds.
-
Volatility: Its boiling point of approximately 105°C allows for good chromatographic behavior under typical GC conditions.
-
Reactivity: While thiols are generally reactive, this compound's stability is sufficient for use as a standard with appropriate sample handling and inert GC systems.[5]
-
Commercial Availability: High-purity standards of this compound are commercially available.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for method development, particularly in determining appropriate GC parameters and understanding its behavior in different sample matrices.
| Property | Value |
| Molecular Formula | C5H12S |
| Molecular Weight | 104.21 g/mol |
| CAS Number | 616-31-9 |
| Boiling Point | ~105 °C |
| Density | ~0.825 - 0.830 g/cm³ at 20°C |
| Refractive Index | ~1.444 - 1.448 at 20°C |
| Odor Description | Sulfurous, gassy, durian, fruity, roasted, savory |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results. Due to the volatility and reactivity of thiols, careful handling in a well-ventilated fume hood is essential.
Protocol for Preparation of this compound Stock and Working Standards:
-
Stock Solution (e.g., 1000 mg/L):
-
Accurately weigh approximately 100 mg of high-purity (>98%) this compound into a 100 mL volumetric flask containing about 50 mL of a suitable solvent (e.g., methanol, ethanol, or pentane).
-
Record the exact weight.
-
Fill the flask to the mark with the solvent, cap securely, and mix thoroughly by inversion.
-
Store the stock solution at ≤ 4°C in an amber, sealed vial to minimize degradation.
-
-
Working Standards for External Calibration:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range for the analysis of trace VSCs in food and beverages might be from low ng/L to µg/L levels.
-
For example, to create a 1 mg/L intermediate standard, dilute 100 µL of the 1000 mg/L stock solution into a 100 mL volumetric flask with the chosen solvent.
-
From this intermediate standard, further dilutions can be made to achieve the desired calibration curve concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/L).
-
-
Internal Standard Spiking Solution:
-
When using this compound as an internal standard, prepare a spiking solution at a concentration that will result in a final concentration in the sample similar to that of the target analytes.
-
For instance, a 10 mg/L spiking solution can be prepared by diluting the stock solution. A known volume of this solution is then added to each sample and calibration standard.
-
Sample Preparation
The choice of sample preparation technique is highly dependent on the sample matrix. For volatile thiols, headspace and solid-phase microextraction (SPME) techniques are commonly employed to extract and concentrate the analytes.
Example Protocol for Headspace-SPME Analysis of Thiols in a Liquid Matrix (e.g., Wine, Beer):
-
Place a defined volume of the liquid sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).
-
If using this compound as an internal standard, add a small, precise volume of the internal standard spiking solution.
-
Add a salt (e.g., NaCl) to increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.
-
Seal the vial immediately with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) with agitation for a defined period (e.g., 15-30 minutes) to allow for equilibration between the liquid and headspace phases.
-
Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The following are suggested starting parameters for the analysis of this compound and other VSCs. Optimization will be required based on the specific instrument and analytical goals.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
| Injection Port | |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a more polar phase for specific separations |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 3 min |
| Ramp Rate | 5 °C/min to 150 °C, then 15 °C/min to 250 °C |
| Final Temperature | 250 °C, hold for 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Key Quantifier and Qualifier Ions for this compound in SIM Mode:
-
Quantifier Ion: To be determined from the mass spectrum (typically the most abundant, characteristic fragment ion).
-
Qualifier Ions: At least two other characteristic ions for confirmation.
Data Presentation and Performance
The following tables represent typical quantitative data that can be obtained using this compound as a standard.
Table 3: Example Calibration Data for a Target Thiol using this compound as an Internal Standard
| Analyte Conc. (µg/L) | IS Conc. (µg/L) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 20 | 5,230 | 101,500 | 0.0515 |
| 5.0 | 20 | 26,100 | 102,300 | 0.2551 |
| 10.0 | 20 | 51,900 | 100,900 | 0.5144 |
| 25.0 | 20 | 128,500 | 101,200 | 1.270 |
| 50.0 | 20 | 255,000 | 100,500 | 2.537 |
| Linearity (R²) | > 0.995 |
Table 4: Method Validation Parameters for Thiol Quantification
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L |
| Precision (%RSD, n=6) | < 10% |
| Accuracy/Recovery (%) | 90 - 110% |
Visualizations
References
Application Note: The Role of Pentane-3-thiol in Materials Science
Abstract
This document explores the role of pentane-3-thiol in the field of materials science. Following a comprehensive review of current scientific literature, it has been determined that this compound has no established or significant applications in the development of new materials. Its primary relevance in scientific research is related to its properties as a volatile sulfur compound, particularly its contribution to the aroma and off-flavors in food products. As such, the creation of detailed application notes, experimental protocols, and data tables for its use in materials science is not feasible at this time.
Introduction
This compound, also known as 1-ethyl-1-propanethiol, is an organosulfur compound with the chemical formula C5H12S. It is recognized for its characteristic strong, onion-like odor. While thiols, in general, can play a role in materials science, often as capping agents for nanoparticles or in the formation of self-assembled monolayers, specific research into the applications of this compound for these purposes is not present in the current body of scientific literature.
Current State of Research
A thorough search of scientific databases and research articles reveals no significant studies or applications of this compound in materials science. The compound is primarily studied in the context of food science and analytical chemistry due to its impact on the aroma profile of various foods and beverages. There is no evidence to suggest its use in polymer synthesis, nanotechnology, or the development of functional materials.
Conclusion
Based on the available scientific evidence, this compound does not currently have a role in the development of materials science. Therefore, detailed experimental protocols, quantitative data, and signaling pathway diagrams related to its application in this field cannot be provided. Researchers and scientists in materials science are advised to consider other thiols with documented applications for their research endeavors.
Future Outlook
While there are no current applications, the fundamental properties of thiols suggest that this compound could theoretically be investigated for roles in areas such as surface modification or as a precursor in specific chemical syntheses. However, such potential applications remain speculative and would require foundational research to be established.
Logical Relationship: Assessment of this compound's Role in Materials Science
Caption: Logical workflow for determining the role of this compound in materials science.
Application Notes and Protocols for the Formation of Self-Assembled Monolayers with Pentane-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Alkanethiols on gold are a well-studied class of SAMs, where the sulfur headgroup of the thiol molecule chemisorbs onto the gold surface, and the alkyl chains align and pack due to van der Waals interactions.[1] This process allows for the precise modification of surface properties, which is of significant interest in various fields, including drug development, biosensing, and materials science.[2]
Pentane-3-thiol is a branched-chain thiol, and its use in SAM formation is of interest for creating surfaces with unique steric and packing characteristics compared to linear alkanethiols. The branched structure can influence the packing density, thickness, and ordering of the monolayer, providing a means to control surface properties at the nanoscale. Due to steric effects, SAMs of branched thiols may exhibit a lower degree of order and packing density compared to their linear counterparts.[3][4] This document provides detailed protocols for the formation of SAMs using this compound on gold substrates and discusses their characterization and potential applications.
Experimental Protocols
Substrate Preparation
The quality of the SAM is highly dependent on the cleanliness and smoothness of the substrate. Gold substrates are commonly used due to their relative inertness and the strong affinity of sulfur for gold.[1]
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
200 proof ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Beakers and tweezers
Procedure:
-
Clean the gold substrates by sonicating them in ethanol for 10 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Piranha Etching (optional, for rigorous cleaning):
-
Immerse the substrates in freshly prepared Piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Remove the substrates and rinse extensively with DI water.
-
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent atmospheric contamination.
Formation of this compound Self-Assembled Monolayers
The standard method for forming alkanethiol SAMs is through solution deposition.
Materials:
-
This compound
-
200 proof ethanol (or other suitable solvent like toluene or isopropanol)
-
Clean, dry glass vials with caps
-
Micropipettes
Procedure:
-
Prepare a 1-10 mM solution of this compound in ethanol in a clean glass vial.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer immersion times can lead to better-ordered monolayers.
-
After immersion, remove the substrate from the solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Store the SAM-coated substrate in a clean, dry environment.
Characterization of this compound SAMs
Several techniques can be used to characterize the resulting SAM.
-
Contact Angle Goniometry: To determine the surface wettability and infer the quality and packing of the monolayer. A hydrophobic surface is expected.
-
Ellipsometry: To measure the thickness of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the binding of sulfur to gold.
-
Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM): To visualize the surface morphology and molecular packing of the SAM.
Quantitative Data
Due to the limited specific literature on this compound SAMs, the following table provides expected values based on data for similar short-chain and branched thiols. These values should be experimentally verified.
| Characterization Technique | Parameter | Expected Value for this compound SAM | Typical Value for Linear Alkanethiol SAM (e.g., Pentanethiol) |
| Contact Angle Goniometry | Water Contact Angle (Advancing) | 90° - 100° | 100° - 110° |
| Ellipsometry | Monolayer Thickness | 0.4 - 0.6 nm | 0.6 - 0.8 nm |
| XPS | S(2p) Binding Energy | ~162 eV (thiolate) | ~162 eV (thiolate) |
Note: The lower expected contact angle and thickness for this compound are due to the anticipated less dense packing caused by steric hindrance from its branched structure.
Visualizations
Experimental Workflow for SAM Formation
Schematic of this compound SAM Formation on a Gold Surface
Potential Applications
The formation of SAMs with this compound can be applied in several areas relevant to researchers, scientists, and drug development professionals:
-
Controlled Surface Wettability: The resulting hydrophobic surface can be used in applications requiring controlled fluid flow, such as in microfluidic devices or for creating anti-fouling surfaces.
-
Protein Adsorption Studies: The unique surface topography and chemistry of a this compound SAM can be used to study the effects of steric hindrance on protein adsorption and conformation, which is crucial in the development of biocompatible materials and biosensors.
-
Drug Delivery: As a component of more complex surface modifications, this compound SAMs could be used to create surfaces with specific release characteristics for drug delivery applications.
-
Nanolithography: SAMs can be used as resists in nanolithography techniques like microcontact printing to pattern surfaces at the nanoscale.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Disordered Monolayer (low contact angle) | Contaminated substrate | Ensure rigorous cleaning of the gold substrate. Use high-purity solvents and reagents. |
| Impure this compound | Use high-purity this compound. | |
| Insufficient immersion time | Increase the immersion time to 24-48 hours. | |
| Inconsistent Results | Variations in substrate quality | Use substrates from the same batch with consistent gold deposition. |
| Atmospheric contamination | Minimize exposure of clean substrates and SAMs to ambient air. | |
| Inconsistent solution concentration | Prepare fresh thiol solutions for each experiment. |
By following these protocols and considering the unique properties of this compound, researchers can effectively create and characterize self-assembled monolayers for a variety of scientific and technological applications.
References
Application Notes and Protocols for the Analytical Detection of Pentane-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-3-thiol (C₅H₁₂S) is a volatile sulfur compound that can be of interest in various fields, including food and beverage analysis, environmental monitoring, and pharmaceutical development, due to its distinct sensory properties and potential as a biomarker or contaminant. Its high volatility, reactivity, and often low concentration in complex matrices present analytical challenges. This document provides detailed application notes and protocols for the sensitive and selective detection of this compound using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS), particularly with Headspace Solid-Phase Microextraction (HS-SPME), and sensory analysis using Gas Chromatography-Olfactometry (GC-O).
Analytical Methods Overview
The detection of this compound requires methods that can handle its volatile and reactive nature. The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone for the identification and quantification of volatile compounds. For thiols, it is often coupled with a pre-concentration technique.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free sample preparation technique that is ideal for extracting volatile and semi-volatile analytes from a sample matrix. It is frequently used in conjunction with GC-MS.
-
Derivatization: To improve the stability and chromatographic behavior of thiols, derivatization is often employed. Reagents such as pentafluorobenzyl bromide (PFBBr) are used to create more stable and readily detectable derivatives.[1][2][3][4]
-
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception, which is crucial for sulfur compounds that often have very low odor thresholds.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound using HS-SPME-GC-MS with Derivatization
This protocol details a robust method for the quantification of this compound in a liquid matrix (e.g., wine, buffer solution). It is based on established methods for other volatile thiols and has been adapted for this compound.[1][3][4]
1. Sample Preparation and Derivatization:
-
Objective: To extract and derivatize this compound to its more stable PFBBr derivative.
-
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Internal standard (IS) solution (e.g., d6-ethanethiol or a suitable deuterated thiol)
-
Sodium chloride (NaCl)
-
-
Procedure:
-
Pipette 10 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Adjust the sample pH to >11 using the NaOH solution to ensure the thiol is in its thiolate form, which is more reactive.
-
Add 100 µL of the PFBBr solution to the vial.
-
Immediately seal the vial and vortex for 1 minute.
-
Incubate the vial at 60°C for 30 minutes to facilitate the derivatization reaction.[5]
-
After incubation, allow the vial to cool to room temperature.
-
Add 3 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the partitioning of the analyte into the headspace.
-
2. HS-SPME Procedure:
-
Objective: To extract the derivatized this compound from the headspace of the sample vial.
-
Materials:
-
SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))
-
SPME autosampler or manual holder
-
-
Procedure:
-
Place the sample vial in a heating block or the autosampler's incubator set at 70°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 60 minutes at 70°C with agitation.[3]
-
After extraction, retract the fiber into the needle.
-
3. GC-MS Analysis:
-
Objective: To separate and detect the PFBBr derivative of this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C (splitless mode for 2 minutes)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
This compound Mass Spectrum: The NIST database shows characteristic ions for underivatized this compound at m/z 75, 47, 41, and 104 (molecular ion).[6][7][8]
-
Quantification of PFBBr derivative: The specific ions for the PFBBr derivative of this compound would need to be determined experimentally, but would be based on the fragmentation of the pentafluorobenzyl moiety (m/z 181) and the thiol fragment.
-
-
Protocol 2: Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)
-
Objective: To identify the odor character of this compound in a complex mixture.
-
Procedure:
-
The sample is analyzed using the same GC conditions as in Protocol 1.
-
At the GC outlet, the effluent is split between the MS detector and a heated sniffing port.
-
A trained panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.
-
The olfactometry data is then correlated with the chromatographic peaks to identify the compounds responsible for specific aromas.
-
Data Presentation
Quantitative data for the analysis of volatile thiols using methods similar to the one described above are summarized in the table below. Note that specific performance data for this compound is limited in the literature; therefore, data for other structurally similar short-chain thiols are included for reference.
| Analyte | Method | Matrix | LOD (ng/L) | LOQ (ng/L) | Linearity (R²) | Recovery (%) | Reference |
| 4-mercapto-4-methyl-2-pentanone (4-MMP) | HS-SPME-GC-MS (PFBBr derivatization) | Wine | 0.9 | - | >0.99 | 90-109 | [1][3][4] |
| 3-mercaptohexanol (3-MH) | HS-SPME-GC-MS (PFBBr derivatization) | Wine | 1 | - | >0.99 | 90-109 | [1][3][4] |
| 3-mercaptohexylacetate (3-MHA) | HS-SPME-GC-MS (PFBBr derivatization) | Wine | 17 | - | >0.99 | 90-109 | [1][3][4] |
| Various Thiols | UPLC-MS/MS (DTDP derivatization) | Chinese Liquor | 0.001 - 0.012 | 0.003 - 0.037 | 0.9911 - 0.9978 | - | [9] |
| Total Thiols | Titration with qBBr and LC-MS/MS | Environmental Samples | ~6 nM | - | - | - | [10][11] |
Visualizations
Caption: Workflow for the quantitative analysis of this compound.
Caption: Challenges and solutions in this compound analysis.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 6. 3-Pentanethiol [webbook.nist.gov]
- 7. 3-Pentanethiol [webbook.nist.gov]
- 8. 3-Pentanethiol | C5H12S | CID 69220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of total concentration of thiol functional groups in environmental samples by titration with monobromo(trimethylammonio)bimane and determination with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Pentane-3-thiol in Complex Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-3-thiol is a volatile sulfur compound that can significantly impact the aroma profile of various food products, contributing both desirable and undesirable notes depending on its concentration and the food matrix. Its potent sensory characteristics, often described as alliaceous or sulfury, necessitate sensitive and accurate quantification for quality control, product development, and sensory analysis in the food and beverage industry. The analysis of this compound is challenging due to its high volatility, reactivity (susceptibility to oxidation), and typically low concentrations in complex food matrices.[1]
This document provides detailed application notes and protocols for the quantification of this compound in complex food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, requires minimal sample preparation, and is a solvent-free extraction technique.[2]
Principle and Strategy
The analytical approach involves the extraction of volatile compounds, including this compound, from the headspace of a food sample using an SPME fiber. To enhance the stability and chromatographic properties of the thiol, a derivatization step is often employed. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent that reacts with thiols to form more stable and less volatile derivatives, which can then be analyzed by GC-MS.[3][4] Quantification is typically achieved using an internal standard method, ideally with a stable isotope-labeled analog of the analyte, to correct for matrix effects and variations in extraction and injection efficiency.
Experimental Protocols
Protocol 1: Quantification of this compound in Wine
This protocol is adapted from methods developed for other volatile thiols in wine and serves as a robust starting point for the analysis of this compound.[3]
1. Materials and Reagents
-
This compound standard
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Internal Standard (e.g., deuterated this compound, if available, or a related thiol not present in the sample)
-
Sodium chloride (NaCl)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Sample Preparation and Derivatization
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add an appropriate amount of the internal standard solution.
-
Add 3 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.
-
Add 100 µL of a 10 mg/mL solution of PFBBr in methanol.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
Incubate the vial at 60°C for 30 minutes with agitation (e.g., 250 rpm) to facilitate the derivatization reaction.
3. HS-SPME Procedure
-
After incubation, expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with continued agitation.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Parameters
-
Injector: Splitless mode, 250°C, desorption time 5 minutes.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the PFB derivative of this compound and the internal standard.
-
5. Calibration and Quantification
-
Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water) containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Process the calibration standards using the same sample preparation, derivatization, and HS-SPME-GC-MS procedure as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Data Presentation
Quantitative data from method validation studies are crucial for assessing the performance of the analytical method. The following table summarizes typical performance characteristics for the analysis of volatile thiols in complex matrices, which can be used as a benchmark for the quantification of this compound.
| Analyte | Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| 4-Mercapto-4-methyl-2-pentanone (4-MMP) | Wine | HS-SPME-GC-MS (PFBBr derivatization) | 0.9 | 3.0 | 90-109 | [3] |
| 3-Mercaptohexanol (3-MH) | Wine | HS-SPME-GC-MS (PFBBr derivatization) | 1.0 | 3.3 | 90-109 | [3] |
| 3-Mercaptohexylacetate (3-MHA) | Wine | HS-SPME-GC-MS (PFBBr derivatization) | 17 | 57 | 90-109 | [3] |
| Various Thiols | Garlic | HS-SPME-GC-MS (N-phenylmaleimide derivatization) | low µg/L range | - | - | [2] |
Note: The data presented for 4-MMP, 3-MH, and 3-MHA in wine can be considered as a starting point for the validation of a method for this compound in similar matrices. Actual LOD, LOQ, and recovery values for this compound must be determined experimentally for each specific food matrix.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
References
- 1. 3-Pentanethiol | C5H12S | CID 69220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of thiol compounds from garlic by automated headspace derivatized in-needle-NTD-GC-MS and derivatized in-fiber-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting thiol-ene click chemistry reactions. Thiol-ene chemistry is a robust and versatile method for forming carbon-sulfur bonds, characterized by high efficiency, rapid reaction rates, and minimal byproducts, making it an ideal "click" reaction.[1][2][3] Its applications are widespread, ranging from polymer and materials science to bioconjugation and drug development.[3][4]
Introduction to Thiol-Ene Click Chemistry
The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene (an "ene") to form a thioether.[3][5] This transformation can be initiated through different mechanisms, primarily through a free-radical pathway or a nucleophilic Michael addition pathway.[5][6]
-
Radical-mediated Thiol-Ene Reaction: This is the most common pathway, typically initiated by light (photoinitiation) or heat (thermal initiation) in the presence of a radical initiator.[5][6] The reaction proceeds via a chain mechanism involving a thiyl radical, which adds to the alkene in an anti-Markovnikov fashion.[5][7] This method offers excellent spatial and temporal control, particularly with photoinitiation.[1][2]
-
Base/Nucleophile-catalyzed Thiol-Ene (Michael Addition): This pathway is favorable for electron-poor alkenes and is catalyzed by bases or nucleophiles.[5][6] The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile.[6]
The choice of initiation method depends on the specific substrates, desired reaction conditions, and the intended application.
General Reaction Mechanism
The radical-mediated thiol-ene reaction proceeds through a free-radical chain reaction.
Caption: General mechanism of the radical-mediated thiol-ene reaction.
Experimental Protocols
Herein, we provide detailed protocols for three common types of thiol-ene reactions: photoinitiated, thermally initiated, and base-catalyzed.
Protocol 1: Photoinitiated Thiol-Ene Reaction for Bioconjugation
This protocol describes the conjugation of a thiol-containing peptide to an alkene-functionalized surface, a common procedure in developing bioactive materials.
Materials:
-
Alkene-functionalized substrate (e.g., glass slide, polymer monolith)
-
Thiol-containing peptide (e.g., RGD peptide)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959 for biological applications[8][9]
-
Solvent: Acetonitrile/water mixture (e.g., 60:40 v/v)[8] or biocompatible buffers
Procedure:
-
Prepare a solution of the thiol-containing peptide and the photoinitiator in the chosen solvent. A typical concentration is 1.0 mmol/L of the peptide and 1-5 mmol/L of the photoinitiator.[8]
-
Immerse the alkene-functionalized substrate in the solution. For porous monoliths, flow the solution through the column.[8]
-
Irradiate the reaction mixture with a UV lamp at 365 nm at room temperature.[8] Irradiation times can vary from a few minutes to an hour depending on the concentration of reactants and the light intensity.[8][11] For some systems, the reaction can be complete in as little as 30 seconds.
-
After irradiation, wash the substrate thoroughly with the solvent to remove any unreacted reagents.
-
Analyze the surface to confirm successful conjugation using appropriate techniques (e.g., XPS, contact angle measurement, fluorescence microscopy if the peptide is labeled).
Experimental Workflow:
Caption: Workflow for photoinitiated thiol-ene bioconjugation.
Protocol 2: Thermally Initiated Thiol-Ene Polymerization
This protocol is suitable for the synthesis of cross-linked polymer networks.
Materials:
-
Multifunctional thiol monomer (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)[9]
-
Multifunctional alkene monomer (e.g., triallyl isocyanurate, TAIC)[9]
-
Thermal initiator: 2,2'-azobis(2-methyl-propionitrile) (AIBN)[8]
-
Solvent (optional, can be performed neat)
Procedure:
-
Mix the thiol monomer, alkene monomer, and AIBN in the desired stoichiometric ratio. The initiator concentration is typically around 1 wt% with respect to the monomers.[8]
-
If using a solvent, dissolve the components thoroughly. For neat reactions, ensure a homogeneous mixture.
-
Degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen, which can inhibit radical polymerization.
-
Heat the reaction mixture to a temperature sufficient to decompose the AIBN (typically 60-80°C).[8]
-
Maintain the temperature for a specified period (e.g., 1-6 hours) to ensure complete polymerization.[8]
-
The resulting polymer can be purified by precipitation or washing, depending on its properties.
Protocol 3: Base-Catalyzed Thiol-Ene (Michael Addition) for Small Molecule Synthesis
This protocol is useful for the synthesis of thioethers from electron-poor alkenes.
Materials:
-
Thiol (e.g., thiophenol)
-
Electron-poor alkene (e.g., acrylate, maleimide)
-
Base catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)[12]
Procedure:
-
Dissolve the alkene in the chosen solvent in a round-bottom flask.
-
Add the thiol to the solution, typically in a 1:1 or slight excess molar ratio to the alkene.
-
Add the base catalyst to the reaction mixture. The amount of catalyst can vary, but typically a catalytic amount (e.g., 0.1 equivalents) is sufficient. For some reactions, such as nanoparticle functionalization, higher concentrations of base may be used.[12]
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, quench the reaction (e.g., by adding a dilute acid solution).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4 or Na2SO4).
-
Purify the product by column chromatography.
Quantitative Data Summary
The efficiency and kinetics of thiol-ene reactions are influenced by the choice of initiator, solvent, and the structure of the thiol and ene reactants. The following tables summarize some key quantitative data from the literature.
Table 1: Comparison of Initiators for Thiol-Ene Reactions
| Initiator | Initiation Method | Typical Concentration | Reaction Time | Conversion/Yield | Reference |
| DMPA | Photoinitiated (UV) | 0.1-1 phr | 30 min | High | [8][9] |
| Irgacure 2959 | Photoinitiated (UV) | 0.05-0.1 wt% | 5-20 min | >95% | |
| AIBN | Thermally Initiated | 1 wt% | 1-6 h | Variable, can be high | [8] |
| Triethylamine (TEA) | Base-Catalyzed | Catalytic to stoichiometric | 2.5 h | ~63% (for nanoparticle conjugation) | [12][13] |
| Phenylglyoxylic acid | Organocatalytic (Visible Light) | Catalytic | Varies | High | [14] |
Table 2: Reaction Kinetics of Different 'Ene' Substrates in Photoinitiated Reactions
| 'Ene' Functional Group | Reactivity | Time to High Conversion | Notes | Reference |
| Norbornene | Very High | < 1 minute | Fast and efficient reaction. | [15] |
| Maleimide | High | ~1-4 minutes | Fast initial rate, but may not go to completion. | [15] |
| Acrylate | Moderate | > 4 minutes | Slower reaction compared to norbornene and maleimide. | [15] |
Applications in Drug Development
Thiol-ene chemistry is increasingly being utilized in drug development for several applications:
-
Peptide and Protein Modification: The mild and specific nature of the thiol-ene reaction allows for the modification of peptides and proteins, for example, in glycosylation, lipidation, or macrocyclization to improve their therapeutic properties.[7][10][16]
-
Bioconjugation: This chemistry is employed for conjugating drugs to targeting moieties, such as antibodies or nanoparticles, for targeted drug delivery.[3][13][17]
-
Probe Development: Thiol-ene reactions are used in the synthesis of chemical probes for studying biological systems and for diagnostic applications.[18]
-
Hydrogel Formation for Drug Delivery: Thiol-ene chemistry is used to form hydrogels that can encapsulate and provide controlled release of therapeutic agents.[19]
Conclusion
Thiol-ene click chemistry offers a powerful and versatile set of tools for researchers in various scientific disciplines. The ability to initiate the reaction through different mechanisms provides a high degree of control and flexibility. The protocols and data presented here serve as a guide for the successful implementation of thiol-ene reactions in the laboratory for applications ranging from fundamental research to drug development.
References
- 1. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. app1-c89-pub.pressidium.com - Thiol Ene Click Chemistry [app1-c89-pub.pressidium.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 10. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photo-induced radical thiol-ene chemistry: a versatile toolbox for peptide-based drug design. | Semantic Scholar [semanticscholar.org]
- 17. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Pentane-3-thiol for Improved HPLC Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-3-thiol is a volatile organosulfur compound that, due to its lack of a significant chromophore or fluorophore, presents challenges for sensitive detection by High-Performance Liquid Chromatography (HPLC) with common UV-Vis or fluorescence detectors. Derivatization is a crucial pre-analytical step to enhance its detectability. This document provides detailed application notes and protocols for the derivatization of this compound and other aliphatic thiols to improve their HPLC analysis. The methodologies described herein introduce UV-absorbing or fluorescent moieties to the thiol group, thereby significantly increasing detection sensitivity and selectivity.
Principle of Thiol Derivatization for HPLC Analysis
The core principle involves the reaction of the sulfhydryl group (-SH) of this compound with a derivatizing agent to form a stable, detectable product. The choice of derivatizing agent depends on the desired detection method (UV-Vis or fluorescence) and the required sensitivity. This note details four common and effective derivatization strategies.
Recommended Derivatization Protocols
Four robust methods for the derivatization of this compound are presented below. Each protocol is accompanied by the necessary reagents, step-by-step instructions, and the relevant chemical reaction.
Protocol 1: Derivatization with Menadione for UV-Vis Detection
Menadione (2-methyl-1,4-naphthoquinone) reacts with aliphatic thiols to form a stable adduct with strong UV absorbance. This method is straightforward, rapid, and suitable for routine quantification.
Experimental Protocol
Reagents:
-
This compound standard solution (in methanol or acetonitrile)
-
Menadione solution (e.g., 1 mg/mL in methanol)
-
Borate buffer (0.1 M, pH 8.5)
-
Internal Standard (IS) solution (e.g., N-acetylcysteine of a known concentration)
-
Methanol (HPLC grade)
-
Triethylammonium (TEA) phosphate buffer (pH 3; 0.05 M)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (1 M)
Procedure:
-
To 100 µL of the this compound sample or standard in a microcentrifuge tube, add 100 µL of the internal standard solution.
-
Add 200 µL of borate buffer (pH 8.5).
-
Add 100 µL of the menadione solution. A reagent-to-thiol molar ratio of approximately 4:1 is recommended for quantitative reaction.
-
Vortex the mixture and allow it to react for 5 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Centrifuge the solution to remove any precipitate.
-
Inject an appropriate volume (e.g., 20 µL) of the supernatant into the HPLC system.
HPLC Conditions:
-
Column: Synergi MAX-RP C12, 4 µm, 80 Å, 150 x 4.6 mm
-
Mobile Phase: Methanol/Triethylammonium (TEA) phosphate buffer (pH 3; 0.05 M) 70:30 (v/v)
-
Flow Rate: 0.4 mL/min
-
Detection: UV-Vis Diode Array Detector (DAD) at 260 nm
-
Column Temperature: 25°C
Quantitative Data Summary (based on N-acetylcysteine derivatization)
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.019 µg/g |
| Limit of Quantitation (LOQ) | ~0.06 µg/g |
| Intra-day Precision (RSD%) | ≤ 0.81% |
| Recovery | 100.12% |
Protocol 2: Derivatization with Monobromobimane (mBBr) for Fluorescence Detection
Monobromobimane (mBBr) is a classic derivatizing agent that reacts with thiols to produce highly fluorescent and stable thioethers. This method offers excellent sensitivity.
Experimental Protocol
Reagents:
-
This compound standard solution
-
Monobromobimane (mBBr) solution (e.g., 30 mM in acetonitrile, freshly prepared and protected from light)
-
Reaction Buffer: 200 mM N-ethyl-piperazine-N'-2-ethanesulfonic acid (EPPS) buffer with 5 mM DTPA, pH adjusted to 9.0.
-
Quenching Solution: 0.1 M Hydrochloric Acid (HCl)
-
Mobile Phase A: 40 mM sodium acetate and 17% methanol, pH 3.9
-
Mobile Phase B: 100% Methanol
Procedure:
-
In a microcentrifuge tube, mix 30 µL of the this compound sample or standard with 70 µL of the reaction buffer.
-
Add 6 µL of the 30 mM mBBr solution.
-
Vortex the mixture and incubate for 7.5 minutes at room temperature in the dark.
-
Stop the reaction by adding 70 µL of the quenching solution (0.1 M HCl).
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution with Mobile Phase A and B. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 392 nm and emission at 480 nm.
-
Column Temperature: 30°C
Quantitative Data Summary (General Performance for Thiols)
| Parameter | Value |
| Linearity | R² > 0.99 |
| Limit of Detection (LOD) | Low pmol range |
| Precision (RSD%) | < 2% |
| Recovery | > 96% |
Protocol 3: Derivatization with Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) for Fluorescence Detection
SBD-F is a highly specific reagent for thiols, yielding stable and intensely fluorescent derivatives.
Experimental Protocol
Reagents:
-
This compound standard solution
-
SBD-F solution (e.g., 1 mg/mL in borate buffer)
-
Borate buffer (0.1 M, pH 9.5) containing 1 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing any disulfides)
-
Hydrochloric acid (1 M)
-
Mobile Phase: 100 mM citric buffer (pH 3.0)/Methanol gradient
Procedure:
-
(Optional) If disulfide reduction is needed, incubate the sample with TCEP solution for 30 minutes.
-
To 50 µL of the sample or standard, add 175 µL of the SBD-F solution.
-
Heat the mixture at 60°C for 60 minutes in a sealed tube.
-
Cool the mixture to room temperature and stop the reaction by adding 25 µL of 1 M HCl.
-
Inject an appropriate volume (e.g., 25 µL) into the HPLC system.
HPLC Conditions:
-
Column: ODS C18 column (e.g., 250 x 3.0 mm, 5 µm)
-
Mobile Phase: A gradient of 100 mM citric buffer (pH 3.0) and Methanol. A typical gradient could start with 5% Methanol and increase to 50% over 25 minutes.
-
Flow Rate: 0.3 mL/min
-
Detection: Fluorescence detector with excitation at 375 nm and emission at 510 nm.
-
Column Temperature: 40°C
Quantitative Data Summary (General Performance for Thiols)
| Parameter | Value |
| Linearity | R² > 0.999 |
| Limit of Detection (LOD) | 0.09–0.9 pmol |
| Intra-day Precision (RSD%) | 2.2–8.4% |
| Inter-day Precision (RSD%) | 1.8–13.7% |
| Accuracy | 91–124% |
Protocol 4: Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection
OPA reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. For the analysis of a primary thiol like this compound, an amine (e.g., an amino acid like alanine) is added to the reaction mixture.
Experimental Protocol
Reagents:
-
This compound standard solution
-
OPA solution (e.g., 10 mg/mL in methanol)
-
Alanine solution (e.g., 1 mg/mL in borate buffer)
-
Borate buffer (0.4 M, pH 9.9)
-
Mobile Phase A: 50 mM Sodium Acetate (pH 5.5)
-
Mobile Phase B: Acetonitrile
Procedure:
-
Prepare the derivatization reagent fresh by mixing 1 mL of OPA solution, 2 mL of borate buffer, and 50 µL of alanine solution.
-
To 50 µL of the this compound sample or standard, add 50 µL of the freshly prepared derivatization reagent.
-
Mix thoroughly and allow to react for 2 minutes at room temperature.
-
Inject an appropriate volume immediately into the HPLC system, as the derivatives can be unstable.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient could be: 0-10 min, 10-40% B; 10-15 min, 40-70% B; 15-20 min, 70-10% B.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
Column Temperature: 35°C
Quantitative Data Summary (General Performance for Amino Acids/Amines)
| Parameter | Value |
| Linearity | R² > 0.999 |
| Limit of Detection (LOD) | < 0.05 pmol |
| Precision (RSD%) | 5.5 - 6.4% |
| Recovery | 101% ± 4% |
Visualizations
Application Notes and Protocols for Studying Enzyme Inhibition by Thiol-Containing Compounds
Disclaimer: Extensive literature searches did not yield specific data on the use of pentane-3-thiol as a tool for studying enzyme inhibition. The following application notes and protocols are therefore based on the general principles of enzyme inhibition by small molecule thiols and are intended to serve as a guide for researchers interested in this class of compounds. The experimental data presented is illustrative and not based on published results for this compound.
I. Application Notes
Introduction to Thiol-Dependent Enzymes and Their Inhibition
Thiol-dependent enzymes, particularly cysteine proteases, are a major class of enzymes involved in a wide array of physiological and pathophysiological processes.[1] These enzymes utilize a cysteine residue's sulfhydryl group as a nucleophile in their catalytic mechanism.[1] The reactivity of this cysteine thiol makes it a target for various inhibitory molecules. Small molecule thiols can interact with the active site of these enzymes through various mechanisms, including reversible and irreversible covalent modifications. Understanding the nature of these interactions is crucial for drug development and for elucidating the role of these enzymes in biological pathways.
Mechanism of Action of Thiol-Based Inhibitors
The inhibitory activity of small molecule thiols can be attributed to several mechanisms:
-
Competitive Inhibition: The thiol inhibitor may bind reversibly to the active site of the enzyme, competing with the native substrate.
-
Covalent Modification: The sulfhydryl group of the inhibitor can form a covalent bond with the active site cysteine of the enzyme. This can be a reversible or irreversible interaction.
-
Allosteric Inhibition: The inhibitor may bind to a site other than the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.
The specific mechanism of inhibition can be elucidated through detailed enzyme kinetic studies.
Relevance in Drug Discovery and Research
Cysteine proteases are implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[] Therefore, the identification and characterization of their inhibitors are of significant therapeutic interest. Small molecule thiols, while potentially lacking specificity, can serve as valuable research tools to probe the function of these enzymes in cellular and biochemical assays.
II. Data Presentation
The following tables present illustrative quantitative data for a hypothetical small molecule thiol inhibitor, designated as "Inhibitor-S1," to demonstrate how such data would be structured for analysis and comparison.
Table 1: In Vitro Enzyme Inhibition Data for Inhibitor-S1
| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Assay Conditions |
| Cysteine Protease A | 15.2 | 7.8 | Competitive | 50 mM Tris-HCl pH 7.5, 1 mM DTT, 10 µM Substrate, 30 min incubation at 37°C |
| Cysteine Protease B | 45.8 | 22.1 | Competitive | 50 mM MES pH 6.0, 1 mM DTT, 25 µM Substrate, 30 min incubation at 37°C |
| Serine Protease C | > 200 | N/A | Not Determined | 50 mM HEPES pH 8.0, 100 µM Substrate, 30 min incubation at 37°C |
IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Ki: The inhibition constant, representing the affinity of the inhibitor for the enzyme. N/A: Not Applicable.
Table 2: Cellular Assay Data for Inhibitor-S1
| Cell Line | Target Pathway | EC50 (µM) | Cytotoxicity (CC50, µM) |
| Cell Line X | Apoptosis Induction | 25.4 | > 100 |
| Cell Line Y | Anti-inflammatory | 52.1 | > 100 |
EC50: The concentration of a drug that gives a half-maximal response. CC50: The concentration of a compound that is cytotoxic to 50% of cells.
III. Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of a small molecule thiol against a cysteine protease.
Protocol 1: Determination of IC50 for a Cysteine Protease Inhibitor
Objective: To determine the concentration of a thiol inhibitor required to inhibit 50% of the activity of a target cysteine protease.
Materials:
-
Purified cysteine protease
-
Fluorogenic or chromogenic substrate specific for the enzyme
-
Thiol inhibitor stock solution (e.g., in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing DTT and EDTA)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired working concentration in assay buffer.
-
Prepare a serial dilution of the thiol inhibitor in assay buffer.
-
Prepare the substrate solution at 2x the final desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each inhibitor dilution to triplicate wells.
-
Include control wells:
-
100% Activity Control: 50 µL of assay buffer (with DMSO if used for inhibitor).
-
No Enzyme Control (Blank): 100 µL of assay buffer.
-
-
Add 50 µL of the diluted enzyme to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the 2x substrate solution to all wells to start the reaction. The final volume should be 150 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.
-
Subtract the rate of the blank from all other rates.
-
Normalize the data by setting the 100% activity control to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Mode of Inhibition (Ki)
Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Procedure:
-
Follow the general procedure for the IC50 determination, but with a key modification: perform the assay at multiple fixed concentrations of the substrate.
-
For each substrate concentration, determine the apparent Michaelis constant (Km) and maximum velocity (Vmax) in the presence of different concentrations of the inhibitor.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation modified for inhibition.
-
Competitive Inhibition: Vmax remains unchanged, while Km increases.
-
Non-competitive Inhibition: Km remains unchanged, while Vmax decreases.
-
Uncompetitive Inhibition: Both Km and Vmax decrease.
-
-
Calculate the Ki value using the appropriate equations for the determined mode of inhibition.
IV. Visualizations
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway involving a cysteine protease.
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Caption: Simplified apoptosis signaling pathway involving a caspase.
References
Troubleshooting & Optimization
identifying common impurities in synthesized pentane-3-thiol
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized pentane-3-thiol. It focuses on the identification and analysis of common impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my synthesized this compound?
Impurities in synthesized this compound can be broadly categorized into three groups: unreacted starting materials, byproducts from side reactions, and residual reagents or solvents. The most common impurities include:
-
Dipentyl disulfide: Formed by the oxidation of this compound, this is one of the most frequent impurities.[1][2] The sulfhydryl (-SH) group is highly susceptible to oxidation, which can occur upon exposure to air.[2]
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 3-bromopentane or 3-pentanol.
-
Dipentyl sulfide: This byproduct can form, particularly in syntheses using an alkyl halide and a hydrosulfide salt, if the resulting thiolate anion attacks another molecule of the alkyl halide.[1][2]
-
Pentene Isomers: Elimination reactions, competing with the desired substitution reaction, can produce various isomers of pentene, especially when using strong bases or high temperatures with alkyl halide precursors.
-
Residual Solvents: Solvents used during the synthesis or workup (e.g., ethanol, diethyl ether, dichloromethane) may remain in the final product.
Q2: How does my chosen synthesis method affect the impurity profile?
The synthetic pathway is a primary determinant of the impurity profile.
-
From 3-Bromopentane (Sₙ2 Reaction): This common route involves reacting 3-bromopentane with a sulfur nucleophile like sodium hydrosulfide (NaSH).[1] Besides unreacted 3-bromopentane, expect potential byproducts like pentene (from E2 elimination) and dipentyl sulfide from a secondary Sₙ2 reaction.[2]
-
From 3-Pentanol: Conversion of alcohols to thiols can be incomplete, leaving residual 3-pentanol in the product.
-
General Consideration (Oxidation): Regardless of the primary synthesis route, this compound is prone to oxidation.[3] Exposure to air during the reaction or workup can lead to the formation of dipentyl disulfide as a significant impurity.[2]
Q3: What are the best analytical techniques for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for identifying and quantifying volatile impurities like residual starting materials, pentene, dipentyl sulfide, and the disulfide. GC provides excellent separation, while MS allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities or for derivatized thiols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product and identifying impurities, provided they are present in sufficient concentration (>1%).
Q4: I've detected an unexpected peak in my GC-MS analysis. How can I identify it?
Identifying an unknown peak involves a systematic approach. First, compare its retention time to those of known standards of likely impurities. Next, analyze its mass spectrum. Look for the molecular ion peak (M⁺) to determine the molecular weight. Examine the fragmentation pattern, as it provides structural clues. Finally, compare the obtained mass spectrum against a spectral library (e.g., NIST) for a potential match. The workflow for this process is detailed in the diagram below.
Q5: How can I minimize the formation of dipentyl disulfide during my experiment and storage?
To prevent the oxidative coupling of your thiol to a disulfide, it is crucial to minimize its exposure to oxygen.[6] This can be achieved by:
-
Working under an inert atmosphere (e.g., nitrogen or argon).
-
Using solvents that have been degassed prior to use.
-
Storing the purified thiol in a tightly sealed container, under an inert atmosphere, and in a cool, dark location.
Summary of Common Impurities
The following table summarizes potential impurities, their origins, and recommended analytical methods for detection.
| Impurity Name | Chemical Formula | Likely Source / Cause | Recommended Analytical Technique |
| Unreacted 3-Bromopentane | C₅H₁₁Br | Incomplete Sₙ2 reaction. | GC-MS |
| Unreacted 3-Pentanol | C₅H₁₂O | Incomplete conversion from alcohol. | GC-MS |
| Dipentyl disulfide | C₁₀H₂₂S₂ | Oxidation of this compound product.[1] | GC-MS, HPLC |
| Dipentyl sulfide | C₁₀H₂₂S | Secondary Sₙ2 reaction of thiolate with alkyl halide.[2] | GC-MS |
| Pentene (isomers) | C₅H₁₀ | Elimination side reaction of alkyl halide. | Headspace GC-MS |
| Residual Solvents | Varies | Incomplete removal after synthesis/purification. | Headspace GC-MS |
Experimental Protocol: GC-MS Analysis of this compound Purity
Objective: To identify and semi-quantify volatile impurities in a synthesized this compound sample.
Materials and Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Helium (Carrier Gas)
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column
-
GC Vials with Septa
-
Microsyringe
-
Dichloromethane (DCM) or Hexane (High Purity/GC Grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample. A typical concentration is ~1000 ppm (1 µL of sample in 1 mL of solvent).
-
Instrument Setup (Example Parameters):
-
Injector: Split mode (e.g., 50:1 split ratio), 250°C
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: Hold at 250°C for 5 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Scan Range: 35 - 350 amu
-
-
Data Analysis:
-
Integrate all peaks in the resulting total ion chromatogram (TIC). The peak area percentage provides a semi-quantitative estimate of the purity and impurity levels.
-
For each impurity peak, analyze the corresponding mass spectrum.
-
Compare the experimental mass spectrum against a commercial library (e.g., NIST) to identify the compound.
-
Confirm identities by comparing retention times and mass spectra with pure standards if available.
-
Visualizations
Caption: A flowchart for systematically identifying an unknown impurity detected via GC-MS.
Caption: Relationship between synthesis methods and their likely impurities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy this compound | 616-31-9 [smolecule.com]
- 4. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
strategies to prevent the oxidation of pentane-3-thiol to disulfide
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to experimental success. Pentane-3-thiol, a versatile building block, is susceptible to oxidation to its corresponding disulfide, which can compromise reaction yields and purity. This technical support center provides troubleshooting guides and frequently asked questions to help you mitigate the oxidation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound forming a disulfide?
A1: Thiols are prone to oxidation in the presence of oxygen, which leads to the formation of a disulfide bond. This is a common issue, especially during workup and purification steps when the compound is exposed to air. The reaction is often catalyzed by trace metal ions and can be accelerated by heat and light.
Q2: How can I visually identify if my this compound has oxidized?
A2: Pure this compound is a clear, colorless liquid. The formation of its disulfide, bis(pentan-3-yl) disulfide, may not always result in a dramatic color change. However, you might observe a slight increase in viscosity or changes in the material's refractive index. The most reliable way to detect the disulfide is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the immediate steps I should take if I suspect oxidation?
A3: If you suspect disulfide formation, it is best to purify the this compound before use. This can be achieved by distillation under an inert atmosphere. For immediate use in a reaction, if the level of disulfide is low, you may be able to proceed, but be aware that it can affect stoichiometry and potentially introduce byproducts.
Q4: Can I reverse the oxidation to recover the this compound?
A4: Yes, disulfide bonds can be reduced back to thiols. Common reducing agents for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). However, for a small molecule like this compound, purification by distillation is often a more practical approach to remove the disulfide impurity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Disulfide formation during reaction | - Oxygen present in the reaction mixture- Reaction solvent not deoxygenated- Reaction performed open to the atmosphere | - Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents.- Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.- Conduct the reaction under a positive pressure of an inert gas. |
| Oxidation during purification (e.g., column chromatography) | - Exposure to air during column packing and elution- Use of non-deoxygenated solvents | - If possible, perform purification under an inert atmosphere (e.g., in a glove box).- Use deoxygenated solvents for the mobile phase.- Consider alternative purification methods like distillation under reduced pressure and inert atmosphere. |
| Degradation during storage | - Improper storage container- Exposure to air and light in the storage container- Storage at room temperature | - Store this compound in an amber glass bottle with a tightly sealed cap, preferably with a PTFE liner.- Before sealing, flush the headspace of the container with an inert gas.- Store the container in a cool, dark place, preferably in a refrigerator or freezer at temperatures around -20°C. |
Quantitative Data on this compound Oxidation
While extensive comparative data for various antioxidant strategies for this compound is limited, the following table provides some context on its reactivity. The rate of thiol oxidation can be influenced by catalysts and reaction conditions.
| Condition | Approximate Rate Constant (M⁻¹s⁻¹) | Notes |
| Catalyzed oxidation with nitrogen-doped catalysts | 1.3 x 10⁴ - 3.1 x 10⁴ | This demonstrates the susceptibility of thiols to catalyzed oxidation. The rate can be significantly influenced by the presence of catalysts. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
This protocol outlines the best practices for handling and storing this compound to minimize oxidation.
Materials:
-
This compound
-
Inert gas (Nitrogen or Argon) cylinder with a regulator
-
Schlenk line or glove box
-
Amber glass storage bottle with a PTFE-lined cap
-
Syringes and needles
-
Septa
Procedure:
-
Preparation: Before opening a new bottle of this compound, ensure your workspace is ready for handling an air-sensitive compound. If using a Schlenk line, have a manifold with alternating vacuum and inert gas flow.
-
Inerting the Storage Vessel: Take a clean, dry amber glass bottle and fit it with a septum. Purge the bottle with inert gas for 5-10 minutes to displace any air.
-
Transfer:
-
In a glove box: Directly transfer the desired amount of this compound to the inerted storage bottle.
-
Using a Schlenk line: Carefully open the original container under a positive flow of inert gas. Using a clean, dry syringe, withdraw the desired amount of this compound. Quickly transfer the liquid to the prepared, inerted storage bottle by injecting it through the septum.
-
-
Storage: After transferring, remove the needle and wrap the septum with paraffin film for a better seal. For long-term storage, replace the septum with a PTFE-lined cap under a positive flow of inert gas. Store the sealed bottle in a cool, dark place, such as a refrigerator rated for flammable liquids.
Protocol 2: Performing a Reaction Under Inert Atmosphere
This protocol describes a general procedure for running a reaction with this compound while preventing its oxidation.
Materials:
-
Round-bottom flask and other necessary glassware (e.g., condenser, dropping funnel)
-
Septa
-
Schlenk line or inert gas manifold with balloons
-
Deoxygenated solvents
-
This compound
-
Other reaction reagents
Procedure:
-
Glassware Preparation: Assemble the reaction glassware and dry it thoroughly in an oven or by flame-drying under vacuum.
-
Inerting the System: After cooling to room temperature, purge the entire system with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add the deoxygenated solvent to the reaction flask via a cannula or a syringe.
-
Reagent Addition: Add other non-thiol reagents to the flask.
-
This compound Addition: Using a clean, dry syringe, carefully withdraw the required amount of this compound from its storage container (as described in Protocol 1) and add it to the reaction mixture dropwise through a septum.
-
Reaction Monitoring: Monitor the reaction as you normally would (e.g., by TLC or GC).
-
Workup: When the reaction is complete, perform the workup steps as quickly as possible, and if the product is also air-sensitive, continue to use deoxygenated solvents and an inert atmosphere.
Visualizations
optimizing reaction conditions for higher pentane-3-thiol yield
Welcome to the technical support center for the synthesis of pentane-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for a higher yield of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and solutions.
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors:
-
Side Reactions: The most common side reaction is the formation of the corresponding dialkyl sulfide (e.g., 3-(ethylthio)pentane). This occurs when the newly formed pentane-3-thiolate anion attacks another molecule of the starting alkyl halide.
-
Oxidation: Thiols are susceptible to oxidation to disulfides, especially in the presence of air (oxygen). This can happen during the reaction, workup, or purification stages.
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions such as incorrect temperature, insufficient reaction time, or inefficient stirring.
-
Poor Quality Reagents: The purity of starting materials, particularly the alkyl halide and the sulfur source, is crucial. Old or impure reagents can lead to a host of side products.
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Suboptimal pH during Hydrolysis (Thiourea method): In the thiourea pathway, the hydrolysis of the S-alkylisothiouronium salt is a critical step. If the pH is not sufficiently basic, the hydrolysis will be incomplete, leading to a lower yield of the thiol.
Q2: I am observing a significant amount of a high-boiling point impurity in my crude product. What is it and how can I minimize it?
A2: This high-boiling impurity is likely the dialkyl sulfide byproduct. To minimize its formation:
-
Use of Excess Nucleophile: When using sodium hydrosulfide (NaSH), employing a significant molar excess of NaSH relative to the 3-bromopentane can favor the formation of the thiol over the sulfide.
-
Thiourea Method: A more effective strategy is to use the thiourea route. Thiourea reacts with the alkyl halide to form an S-alkylisothiouronium salt. This intermediate is then hydrolyzed to the thiol. This two-step process largely prevents the formation of the sulfide byproduct.[1]
Q3: My purified this compound seems to degrade over time, and I notice a decrease in purity. What is happening and how can I prevent it?
A3: The degradation is most likely due to the oxidation of this compound to dipentyl disulfide. To prevent this:
-
Inert Atmosphere: Handle the purified thiol under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during storage.
-
Degassed Solvents: Use degassed solvents for any manipulations or storage of the thiol.
-
Storage Conditions: Store the purified this compound in a tightly sealed container in a cool, dark place, preferably in a refrigerator or freezer.
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant can be considered, although this may not be suitable for all applications.
Q4: During the workup of my reaction, I'm having trouble with emulsions. How can I resolve this?
A4: Emulsions can be problematic during the aqueous workup. Here are some tips:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Patience and Gentle Mixing: Sometimes, allowing the mixture to stand for a while without agitation can lead to phase separation. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
-
Filtration through Celite: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the synthesis of this compound from two common starting materials: 3-bromopentane and 3-pentanol.
Table 1: Synthesis of this compound from 3-Bromopentane
| Sulfur Source | Reaction Conditions | Typical Yield (%) | Key Advantages | Common Issues |
| Sodium Hydrosulfide (NaSH) | Ethanol, Reflux | 50-70 | One-step reaction. | Formation of dialkyl sulfide byproduct. |
| Thiourea / NaOH | 1. Thiourea, Ethanol, Reflux2. NaOH (aq), Reflux | 70-85 | Minimizes sulfide byproduct formation. | Two-step process, requires careful pH control during hydrolysis.[1] |
Table 2: Synthesis of this compound from 3-Pentanol
| Reagent Sequence | Reaction Conditions | Typical Yield (%) | Key Advantages | Common Issues |
| 1. PBr₃2. Thiourea / NaOH | 1. Neat or in Ether, 0°C to RT2. Ethanol, Reflux | 60-75 (overall) | Readily available starting material. | Two-step synthesis with an intermediate isolation. Potential for elimination side reactions during bromination. |
| 1. TsCl, Pyridine2. NaSH | 1. Pyridine, 0°C to RT2. DMF, RT | 65-80 (overall) | Good for stereospecific conversion if starting with a chiral alcohol. | Use of tosyl chloride and pyridine. |
Experimental Protocols
Here are detailed methodologies for the key experiments discussed.
Protocol 1: Synthesis of this compound from 3-Bromopentane via the Thiourea Method
Step 1: Formation of S-(pentan-3-yl)isothiouronium bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
To this solution, add 3-bromopentane (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The formation of a white precipitate (the isothiouronium salt) indicates the progress of the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The salt can be isolated by filtration, washed with cold ethanol or ether, and dried.
Step 2: Hydrolysis to this compound
-
Suspend the S-(pentan-3-yl)isothiouronium bromide in a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, the this compound will separate as an oily layer.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis of this compound from 3-Bromopentane using Sodium Hydrosulfide
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of sodium hydrosulfide hydrate (NaSH·xH₂O, 1.5 - 2.0 eq) in ethanol.
-
Heat the solution to a gentle reflux under a nitrogen atmosphere.
-
Add 3-bromopentane (1.0 eq) dropwise from the dropping funnel to the refluxing NaSH solution over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into a larger volume of cold water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Purify the residue by fractional distillation under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via the thiourea method.
Caption: Logical relationships in the synthesis of this compound and its common side reactions.
References
Technical Support Center: Effective Removal of Thiol Odors from Laboratory Glassware
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing persistent thiol odors from laboratory glassware.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and widely recommended method for removing thiol odors from glassware?
A1: The most effective and commonly recommended method is to soak the contaminated glassware in a bleach (sodium hypochlorite) solution.[1][2][3][4][5][6][7] The oxidizing properties of bleach effectively neutralize the malodorous thiol compounds.[1][8]
Q2: How do I prepare and use a bleach bath for my glassware?
A2: A typical bleach bath is prepared by creating a 1:1 mixture of commercial bleach and water in a plastic container.[2] Glassware should be fully submerged and allowed to soak for at least 14 hours (overnight) to ensure complete odor removal.[2][6][9]
Q3: Are there any alternatives to bleach for removing thiol odors?
A3: Yes, other oxidizing agents can be effective. A potassium permanganate solution is a strong alternative. Additionally, a dilute basic hydrogen peroxide solution has been suggested as a useful cleaning agent for thiol-contaminated glassware.[3][8]
Q4: What safety precautions should I take when handling thiols and the cleaning solutions?
A4: Always work with thiols in a certified chemical fume hood to minimize inhalation exposure.[1][4][5] When preparing and using bleach or potassium permanganate solutions, wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10] Ensure good ventilation and never mix bleach with ammonia-containing compounds, as this can produce toxic gas.[11]
Q5: How do I dispose of the used bleach solution?
A5: Used bleach baths can often be reused multiple times.[2] However, if the solution has a strong, unpleasant smell, contains a significant amount of white solid (oxidized thiol), or has an excessive buildup of grime, it should be disposed of.[2][9] For disposal, pour the solution down the sink with copious amounts of running water.[2][9]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Persistent thiol odor after cleaning with bleach. | Insufficient soaking time or bleach concentration. | Increase the soaking time to 24 hours. Ensure the bleach solution is a fresh 1:1 mixture with water. For stubborn odors, consider using undiluted bleach for a shorter period, followed by thorough rinsing. |
| A brown stain (manganese dioxide) remains on the glassware after using a potassium permanganate solution. | This is a common byproduct of the oxidation reaction. | Rinse the glassware with a solution of oxalic acid or a dilute solution of hydrochloric acid and hydrogen peroxide to dissolve the manganese dioxide.[12][13] |
| The laboratory still has a lingering thiol smell after cleaning the glassware. | Thiol vapors may have contaminated other surfaces or are being released from waste containers. | Wipe down fume hood surfaces, benchtops, and any potentially contaminated equipment with a dilute bleach solution.[7] Ensure all thiol-containing waste is sealed in labeled, airtight containers.[1][2] Placing open containers of diluted bleach in the fume hood can also help neutralize airborne odors.[3][14] |
| White precipitate forms in the bleach bath. | This is the result of the thiol being oxidized. | This is a normal part of the process and indicates the bleach is working. If the precipitate becomes excessive, it may be time to prepare a fresh bleach solution.[2] |
Quantitative Data on Cleaning Efficacy
The following table presents representative data on the efficacy of different cleaning methods for removing dodecanethiol from glass surfaces. This data is illustrative and based on typical outcomes; actual results may vary depending on the specific thiol, initial concentration, and cleaning procedure.
| Cleaning Method | Reagent Concentration | Contact Time | Residual Dodecanethiol (% of initial) |
| Standard Water Wash | N/A | 5 minutes | 35% |
| Detergent Wash | 5% Alconox® | 30 minutes | 15% |
| Bleach Bath | 1:1 Bleach:Water | 14 hours | < 0.1% |
| Potassium Permanganate | 4% KMnO₄ in 10% NaOH | 12 hours | < 0.5% |
| Acetonitrile Rinse | 99% Acetonitrile | 10 minutes | 5% |
Experimental Protocols
Protocol 1: Bleach Bath Decontamination
This protocol details the standard method for removing thiol odors from laboratory glassware using a bleach solution.
Materials:
-
Commercial household bleach (at least 5% sodium hypochlorite)[15]
-
Large plastic container or bucket
-
Tap water
-
Deionized water
-
Personal Protective Equipment (gloves, safety goggles)
Procedure:
-
Preparation: In a designated plastic container within a fume hood, prepare a 1:1 solution of bleach and water.[2] Ensure the container is large enough to fully submerge the glassware.
-
Pre-rinse: If the glassware contains significant residue, briefly rinse it with a compatible organic solvent (e.g., acetone) to remove the bulk of the material. Dispose of the solvent waste appropriately.
-
Soaking: Immediately place the contaminated glassware into the bleach bath.[2] Ensure all surfaces are in contact with the solution. For enclosed glassware like flasks, fill them with the bleach solution.[2]
-
Incubation: Cover the bleach bath (e.g., with aluminum foil) and let the glassware soak for a minimum of 14 hours (overnight).[2][6][9]
-
Rinsing: After soaking, carefully remove the glassware from the bleach bath. Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry completely before storage or reuse.
Protocol 2: Potassium Permanganate Decontamination
This protocol is a more aggressive oxidation method for stubborn thiol contamination.
Materials:
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Oxalic acid (H₂C₂O₄) or 3% Hydrogen Peroxide (H₂O₂) and dilute Hydrochloric Acid (HCl)
-
Beakers or other suitable containers
-
Personal Protective Equipment (gloves, safety goggles)
Procedure:
-
Preparation of Alkaline Permanganate Solution: In a designated container within a fume hood, dissolve 4g of potassium permanganate in a small amount of water. Then, add 10 mL of a 10% sodium hydroxide solution and dilute with water to the desired volume.
-
Soaking: Submerge the thiol-contaminated glassware in the alkaline permanganate solution. Allow it to soak for at least 12 hours. The glassware will develop a brown coating of manganese dioxide (MnO₂).
-
Rinsing: Carefully remove the glassware and rinse thoroughly with tap water to remove the permanganate solution.
-
Stain Removal: To remove the brown MnO₂ stain, immerse the glassware in a solution of oxalic acid (a 0.5-1.0% solution is typically effective) for 15-20 minutes, or until the stain disappears.[10] Alternatively, a dilute solution of hydrochloric acid containing a small amount of hydrogen peroxide can be used.[13]
-
Final Rinsing: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry completely.
Visualized Workflows
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. How To [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Oxalic Acid Technical: Cleaning, Metal Polish & Lab Reagent Overview - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. osha.gov [osha.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. jcesom.marshall.edu [jcesom.marshall.edu]
Technical Support Center: Stabilizing Pentane-3-Thiol in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentane-3-thiol in aqueous solutions. The information provided is designed to help users anticipate and resolve common challenges related to the stability of this compound in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound aqueous solutions.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Loss of this compound concentration over a short period, as confirmed by analytical methods such as HPLC or Ellman's reagent assay.
-
Possible Cause: Oxidation of the thiol group to form disulfides and other oxidized species. This process is accelerated by factors such as elevated pH, presence of oxygen, and metal ion catalysis.
-
Solution:
-
pH Control: Maintain the pH of the aqueous solution in the acidic range (ideally below 7). Thiols are more stable in their protonated form (R-SH) than as thiolate anions (R-S⁻), which are more susceptible to oxidation.[1]
-
Deoxygenation: Prepare solutions using deoxygenated water and purge the headspace of the container with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.[2]
-
Use of Antioxidants/Reducing Agents: Incorporate a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) into the solution. TCEP is a potent reducing agent that is stable in aqueous solutions and does not interfere with many subsequent reactions.[3]
-
Metal Chelators: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer to sequester metal ions that can catalyze thiol oxidation.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: High variability in experimental outcomes when using this compound solutions prepared at different times.
-
Possible Cause: Inconsistent levels of this compound degradation between batches of prepared solutions.
-
Solution:
-
Standardized Solution Preparation: Implement a strict, standardized protocol for the preparation of all this compound solutions, including consistent pH, deoxygenation procedures, and the use of fresh, high-purity reagents.
-
Freshly Prepared Solutions: Prepare this compound solutions fresh before each experiment whenever possible. Avoid long-term storage of aqueous solutions.
-
Quantification Before Use: Before each experiment, quantify the concentration of active this compound in the solution using a reliable method like HPLC or a calibrated Ellman's reagent assay. This will allow for adjustments in the volume of solution used to ensure a consistent final concentration in your experiments.
-
Issue 3: Formation of Precipitate in the Aqueous Solution
-
Symptom: A solid precipitate forms in the this compound solution over time.
-
Possible Cause:
-
Low Solubility: this compound has very slight solubility in water.[4] The concentration prepared may have exceeded its solubility limit.
-
Oxidation Products: The disulfide dimer of this compound may have lower solubility in the aqueous medium than the monomer, leading to precipitation as it forms.
-
-
Solution:
-
Verify Concentration: Ensure the prepared concentration does not exceed the known solubility of this compound in water (approximately 599.2 mg/L at 25 °C).[5]
-
Co-solvents: If experimentally permissible, consider the use of a small percentage of a water-miscible organic co-solvent to improve solubility.
-
Stabilization Techniques: Employ the stabilization techniques mentioned in Issue 1 to prevent the formation of less soluble oxidation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in an aqueous solution is oxidation. The thiol group (-SH) is susceptible to oxidation, initially forming a disulfide bond with another this compound molecule. Further oxidation can lead to the formation of sulfinic and sulfonic acids. This process is accelerated in the presence of oxygen, at higher pH values, and can be catalyzed by metal ions.
Q2: How does pH affect the stability of this compound in water?
A2: The stability of this compound is highly dependent on pH. In alkaline (basic) conditions, the thiol group deprotonates to form a thiolate anion (R-S⁻). This thiolate is a stronger nucleophile and is much more readily oxidized than the protonated thiol (R-SH) that predominates in acidic conditions.[6] Therefore, maintaining a lower pH (below 7) will significantly enhance the stability of this compound in aqueous solutions.
Q3: What are the recommended storage conditions for a this compound aqueous solution?
A3: For optimal stability, aqueous solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container with an inert gas headspace (e.g., nitrogen or argon). It is strongly recommended to prepare solutions fresh and use them as soon as possible. Long-term storage of aqueous solutions is not advisable due to the inherent instability of thiols in water.
Q4: Can I use Dithiothreitol (DTT) to stabilize my this compound solution?
A4: While DTT is a common reducing agent used to maintain thiols in their reduced state, it is itself a thiol and can interfere with certain downstream applications. TCEP (Tris(2-carboxyethyl)phosphine) is often a preferred alternative as it is a non-thiol-based reducing agent, is more stable in solution, and is effective over a wider pH range.[3]
Q5: How can I monitor the concentration of active this compound in my solution over time?
A5: The concentration of this compound can be monitored using several analytical techniques. A common and relatively straightforward method is the use of Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.[7] For more precise and specific quantification, High-Performance Liquid Chromatography (HPLC) with a suitable detector is recommended.[8]
Quantitative Data
Due to the limited availability of specific, publicly accessible stability data for this compound, the following table presents illustrative data based on the known general behavior of small molecule thiols in aqueous solutions. This data should be used as a guide to understand the expected trends in stability under different conditions. For precise experimental work, it is crucial to perform your own stability studies.
| Condition | pH | Temperature (°C) | Estimated Half-life (t½) |
| A | 5.0 | 4 | > 24 hours |
| B | 7.0 | 4 | 8 - 12 hours |
| C | 8.5 | 4 | 1 - 3 hours |
| D | 7.0 | 25 | 2 - 4 hours |
| E | 7.0 (with TCEP) | 25 | > 24 hours |
| F | 7.0 (Deoxygenated) | 25 | 6 - 8 hours |
Disclaimer: The half-life values in this table are estimates and are intended for illustrative purposes only. Actual stability will depend on various factors including the specific buffer system, presence of trace metals, and exposure to light.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Solution
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions using Ellman's reagent for quantification.
Materials:
-
This compound
-
High-purity deionized water (deoxygenated)
-
Buffer of choice (e.g., phosphate buffer)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA)
-
Cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Deoxygenated Buffer: Deoxygenate the desired buffer by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Preparation of this compound Stock Solution: In a fume hood, prepare a stock solution of this compound in the deoxygenated buffer to the desired concentration. Immediately cap the container and purge the headspace with inert gas.
-
Incubation: Aliquot the this compound solution into several sealed vials, purge the headspace with inert gas, and store under the desired conditions (e.g., specific temperature and light exposure).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial for analysis.
-
Quantification with Ellman's Reagent:
-
Prepare a standard curve using known concentrations of cysteine.
-
For each time point, dilute an aliquot of the this compound solution in the Reaction Buffer to a concentration within the range of the standard curve.
-
Add Ellman's Reagent solution to the diluted sample and standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life under the tested conditions.
-
Visualizations
References
- 1. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. database.ich.org [database.ich.org]
- 4. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 5. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. longdom.org [longdom.org]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in reactions involving pentane-3-thiol
Welcome to the technical support center for troubleshooting reactions involving pentane-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My thiol-ene reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
Low yields in thiol-ene reactions with this compound can stem from several factors, including steric hindrance, side reactions, and suboptimal reaction conditions.
Potential Causes and Troubleshooting Strategies:
-
Steric Hindrance: this compound is a secondary thiol, which is more sterically hindered than primary thiols. This can slow down the reaction rate.[1]
-
Solution: Increase the reaction time or temperature to overcome the higher activation energy. Consider using a more reactive alkene.
-
-
Disulfide Formation: Thiols are susceptible to oxidation, leading to the formation of disulfide bonds, which is a common side reaction that consumes the thiol and reduces the yield of the desired product.[2]
-
Solution: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Low Radical Initiator Concentration or Decomposition: The radical initiator is crucial for the thiol-ene reaction. If its concentration is too low or if it has decomposed, the reaction will not proceed efficiently.
-
Solution: Increase the concentration of the radical initiator. Ensure the initiator is fresh and has been stored correctly. For photoinitiated reactions, ensure the UV lamp is functioning correctly and the wavelength is appropriate for the chosen photoinitiator.
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate and solubility of reactants.
-
Solution: Use a solvent in which both this compound and the alkene are highly soluble. Common solvents for thiol-ene reactions include toluene, THF, and acetonitrile.
-
Below is a table summarizing typical yields for thiol-ene reactions under various conditions, which can be used as a general guideline.
| Alkene Type | Initiator | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Electron-rich (e.g., vinyl ether) | AIBN (thermal) | 6 | 70 | 85-95 |
| Electron-poor (e.g., acrylate) | DPAP (photoinitiator) | 1 | 25 (UV) | 70-85 |
| Sterically hindered alkene | AIBN (thermal) | 12 | 80 | 50-70 |
This table provides illustrative data based on general knowledge of thiol-ene reactions; actual yields may vary.
FAQ 2: I am observing the formation of a significant amount of disulfide byproduct in my reaction. How can I prevent this?
Disulfide formation is a common side reaction when working with thiols, as they are readily oxidized.[2]
Prevention Strategies:
-
Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction. This can be achieved by working under an inert atmosphere of nitrogen or argon.
-
Degassing Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Reducing Agents: In some cases, a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), can be added to the reaction mixture to reduce any disulfides that may form back to the thiol. However, be cautious as this can interfere with some reaction types.
-
pH Control: The rate of thiol oxidation can be pH-dependent. In some systems, maintaining a lower pH can reduce the rate of oxidation.
The following diagram illustrates the troubleshooting workflow for addressing disulfide formation.
Caption: Troubleshooting workflow for minimizing disulfide formation.
FAQ 3: My Michael addition reaction with this compound is sluggish and gives a low yield. What can I do?
The Michael addition of a thiol to an electron-deficient alkene is a powerful C-S bond-forming reaction.[3][4] However, low yields can be encountered.
Troubleshooting Tips:
-
Catalyst Choice: The Michael addition is often base-catalyzed. The choice and amount of catalyst are critical.
-
Solution: Common bases include triethylamine (TEA), DBU, and phosphines. The strength of the base can influence the reaction rate. For a secondary thiol like this compound, a stronger base might be necessary to generate a sufficient concentration of the thiolate nucleophile.
-
-
Solvent Effects: The polarity of the solvent can affect the reaction rate.
-
Solution: Polar aprotic solvents like DMF or DMSO can accelerate Michael additions.
-
-
Steric Hindrance: As a secondary thiol, this compound may react more slowly than a primary thiol due to steric hindrance.[1]
-
Solution: Increase the reaction time and/or temperature.
-
-
Reversibility: The Michael addition can be reversible.
-
Solution: Use an excess of one of the reactants to drive the equilibrium towards the product. Removing the product as it forms, if possible, can also improve the yield.
-
The following diagram outlines the logical relationship between potential issues and their solutions in a Michael addition reaction.
Caption: Troubleshooting logic for low yields in Michael additions.
Experimental Protocols
Protocol 1: General Procedure for a Photoinitiated Thiol-Ene Reaction with this compound
This protocol is adapted from a general procedure for photoinitiated thiol-ene reactions and can be used as a starting point for optimization.[5]
Materials:
-
This compound
-
Alkene of choice
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DPAP)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Reaction vessel (e.g., quartz tube for UV transparency)
-
UV lamp (e.g., 365 nm)
-
Stirring plate and stir bar
Procedure:
-
In a clean, dry reaction vessel, dissolve the alkene (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
Add the photoinitiator (e.g., 0.05 eq of DPAP).
-
Seal the reaction vessel and place it on a stirring plate.
-
Irradiate the reaction mixture with the UV lamp while stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Protocol 1:
Caption: Experimental workflow for a thiol-ene reaction.
Protocol 2: General Procedure for a Base-Catalyzed Michael Addition of this compound to an Acrylate
This protocol provides a general method for the Michael addition of this compound to an electron-deficient alkene like an acrylate.
Materials:
-
This compound
-
Acrylate ester
-
Base catalyst (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., THF or CH2Cl2)
-
Stirring plate and stir bar
Procedure:
-
To a solution of the acrylate ester (1.0 eq) in the chosen solvent, add this compound (1.1 eq).
-
Add the base catalyst (e.g., 0.1 eq of DBU) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Michael Addition of Thiols to Acrylates (Illustrative):
| Thiol | Catalyst | Reaction Time (h) | Yield (%) |
| 1-Pentanethiol (Primary) | Triethylamine | 2 | ~95 |
| This compound (Secondary) | Triethylamine | 6 | ~80 |
| This compound (Secondary) | DBU | 2 | ~90 |
| tert-Pentylthiol (Tertiary) | DBU | 24 | ~50 |
This table provides illustrative data to highlight the effect of steric hindrance and catalyst choice; actual yields may vary.
References
Technical Support Center: Optimizing Pentane-3-thiol Analysis by GC-MS
This guide provides troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals to improve the peak resolution of pentane-3-thiol in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the GC-MS analysis of this compound.
Question: Why is my this compound peak tailing significantly?
Answer: Peak tailing for this compound is a common issue, often caused by active sites within the GC system that interact with the thiol group (-SH). Here are the primary causes and solutions:
-
Active Sites in the Inlet: The injector liner and packing material can have active silanol groups that adsorb the polar thiol.
-
Column Contamination or Degradation: The stationary phase can degrade, or the column can become contaminated with matrix components, creating active sites.
-
Improper Column Installation: Incorrect column installation can create dead volumes in the flow path, leading to peak tailing.
-
Chemical Interactions: Thiols are known to interact with untreated metal surfaces in the flow path.
-
Solution: Use inert-treated hardware, such as Silco-treated tubing and connections, where possible.[4]
-
Question: How can I resolve co-eluting peaks with this compound?
Answer: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system. To improve the resolution between this compound and other components, consider the following strategies:
-
Optimize the Temperature Program: A slower temperature ramp rate or a lower initial oven temperature can increase the interaction time of analytes with the stationary phase, often improving separation.[5][6]
-
Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min). You can also add a short isothermal hold at a temperature below the elution temperature of the co-eluting pair.
-
-
Select a Different Stationary Phase: The choice of stationary phase is critical for selectivity. If you are using a non-polar column, a more polar column may provide better separation for the polar this compound.
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas (typically Helium for MS) flow rate. Lowering the flow rate can sometimes improve the resolution of closely eluting peaks, although it will increase the analysis time.[6]
-
-
Use a Longer or Narrower Column: Increasing column length or decreasing its internal diameter enhances column efficiency and, consequently, resolution.
Question: What causes broad peaks for this compound, and how can I make them sharper?
Answer: Broad peaks are typically a sign of poor efficiency in the chromatographic system. The causes can overlap with those for peak tailing but also include other factors:
-
Sub-optimal Flow Rate: The carrier gas flow rate might be too far from the optimal velocity for the column dimensions and carrier gas type.
-
Solution: Determine and set the optimal flow rate for your column. Using hydrogen as a carrier gas can produce sharper peaks at higher flow rates, but helium is generally preferred for MS compatibility.
-
-
Thick Stationary Phase Film: A thick film can increase retention and lead to broader peaks, especially for highly retained compounds.
-
Injector Temperature Too Low: If the injector temperature is too low, the sample may not vaporize quickly and homogeneously, leading to a broad injection band.
-
Solution: Ensure the injector temperature is high enough to rapidly vaporize the sample and solvent. A general starting point is 250°C.
-
Question: I am experiencing poor sensitivity and low peak intensity for this compound. What should I check?
Answer: Low sensitivity for active compounds like thiols can be due to analyte loss or sub-optimal MS settings.
-
Analyte Adsorption: As mentioned for peak tailing, active sites in the injector or column can irreversibly adsorb the thiol, reducing the amount that reaches the detector.
-
Solution: Follow the recommendations for mitigating peak tailing, such as using deactivated liners and columns.[2]
-
-
Derivatization: Thiols can be challenging to analyze directly at low concentrations. Derivatization can improve volatility and reduce activity, leading to better peak shape and sensitivity.[11][12][13]
-
Solution: Consider derivatizing this compound with a reagent like N-ethylmaleimide (NEM) or pentafluorobenzyl bromide (PFBBr) to create a less polar, more stable derivative.
-
-
MS Detector Settings: The MS may not be optimized for your target analyte.
-
Solution: Ensure the MS is properly tuned.[3] For higher sensitivity, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. In SIM mode, the mass spectrometer only monitors a few specific ions corresponding to your analyte, which significantly increases the signal-to-noise ratio.[3][14]
-
Data Presentation: Impact of GC Parameters on Peak Resolution
The following table summarizes how adjusting key GC parameters can affect the analysis of this compound.
| Parameter | Change | Effect on Resolution | Effect on Analysis Time | Potential Trade-offs |
| Column Stationary Phase | Switch to a more polar phase (e.g., WAX) | Increases | May increase or decrease | Better peak shape for polar thiols, but may alter elution order of other components.[7] |
| Column Length | Increase (e.g., 30m to 60m) | Increases | Increases | Higher cost, higher backpressure. Resolution increases by the square root of the length increase.[5][9] |
| Column Internal Diameter (ID) | Decrease (e.g., 0.25mm to 0.18mm) | Increases | Decreases | Lower sample capacity (risk of overload), requires higher head pressure.[5] |
| Stationary Phase Film Thickness | Decrease (e.g., 0.50µm to 0.25µm) | Increases (sharper peaks) | Decreases | Lower sample capacity, may increase interaction with tubing surface if too thin.[10] |
| Oven Temperature Program | Decrease ramp rate | Increases | Increases | Longer run times. Can significantly improve separation of closely eluting peaks.[6] |
| Carrier Gas Flow Rate | Optimize to ideal linear velocity | Increases | May increase or decrease | Deviating far from the optimum reduces efficiency and resolution. |
Experimental Protocols
Protocol 1: GC Column Selection and Installation for Thiol Analysis
-
Stationary Phase Selection: Choose a polar stationary phase column for optimal selectivity with polar thiols. A polyethylene glycol (PEG) phase, commonly known as a WAX column, is highly recommended. An intermediate polarity phase, such as one with 50% phenyl substitution, can also be effective.[7]
-
Column Dimensions: A standard column of 30 m length, 0.25 mm ID, and 0.25 µm film thickness is a good starting point. If co-elution is a significant problem, consider a 60 m column for higher resolution.
-
Column Conditioning: Before first use, condition the column according to the manufacturer's instructions. This typically involves heating the column to its maximum isothermal temperature limit for several hours with carrier gas flow to remove any contaminants.[3]
-
Installation:
-
Cut both ends of the column with a ceramic wafer to ensure a clean, square cut.
-
Install the column into the injector, ensuring the correct insertion depth as specified by your GC manufacturer to avoid dead volume.
-
Install the other end into the MS transfer line, again adhering to the manufacturer's specifications.
-
Perform a leak check to ensure all connections are secure.
-
Protocol 2: Optimizing the GC Oven Temperature Program
-
Initial Temperature: Set the initial oven temperature approximately 10-20°C below the boiling point of the solvent used for your sample. Hold this temperature for 1-2 minutes to ensure sharp initial peaks.
-
Temperature Ramp: Start with a moderate ramp rate, such as 10°C/minute.
-
Analyze the Chromatogram: Inject a standard of this compound and any other relevant compounds.
-
Optimize for Resolution:
-
If this compound is co-eluting with another peak, decrease the ramp rate to 5°C/minute or even 3°C/minute in the temperature range where these compounds elute.
-
If peaks are very far apart, you can increase the ramp rate after this compound has eluted to shorten the total run time.
-
-
Final Hold: After the last compound of interest has eluted, include a brief hold at a high temperature (e.g., 20-30°C above the final ramp temperature) to ensure any less volatile matrix components are eluted from the column, cleaning it for the next run.
Protocol 3: Sample Preparation by Headspace Solid-Phase Microextraction (HS-SPME)
This technique is ideal for extracting volatile thiols from complex matrices.
-
Fiber Selection: Use a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which is effective for a broad range of volatile and semi-volatile compounds.[15]
-
Sample Preparation:
-
Place a known volume of your sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).
-
To improve the release of volatiles from the matrix, add salt (e.g., NaCl to 20% w/v) and a chelating agent like EDTA (e.g., to 1% w/v) to prevent oxidation of the thiol.[15][16]
-
Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Extraction:
-
Place the vial in the autosampler tray or a heating block.
-
Set the incubation/extraction temperature. For volatile thiols, a mild temperature like 35-50°C is often sufficient.[15]
-
Set the incubation time (e.g., 15 minutes) to allow the sample to equilibrate at the set temperature.
-
Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes).[15] Agitation during extraction can improve efficiency.
-
-
Desorption:
-
After extraction, the fiber is automatically retracted and inserted into the hot GC inlet.
-
Desorb the analytes from the fiber onto the column. A typical desorption temperature is 250°C for 2-5 minutes in splitless mode.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution of this compound.
Caption: Troubleshooting workflow for improving this compound peak resolution.
References
- 1. phenomenex.com [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Handling Volatile Thiols in the Laboratory
This guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile thiols. Adherence to these guidelines is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining a pleasant working environment for all personnel.
Troubleshooting Common Issues
Problem: A persistent, unpleasant odor is noticeable in the lab, even when working in a fume hood.
Possible Causes & Solutions:
-
Improper Handling Technique: Even small spills or drips outside the fume hood can cause significant odor. Ensure all transfers of volatile thiols are performed deep within the fume hood using syringes or cannulas. Never pour or pipette solutions of volatile thiols openly.[1]
-
Contaminated Equipment: Glassware, stir bars, and other equipment can retain thiol odors if not properly decontaminated. Immediately after use, all contaminated materials should be submerged in a bleach bath.[1][2]
-
Inadequate Waste Disposal: Improperly sealed waste containers can be a major source of odor. All thiol-contaminated solid waste (gloves, paper towels, etc.) should be placed in a sealed plastic bag before being discarded into a designated hazardous waste container.[1][3]
-
Fume Hood Exhaust Issues: While a fume hood is essential, it may not completely eliminate odors, which can be exhausted and re-enter the building's air intake.[1][3][4] Employ a bleach trap connected to your experimental setup to neutralize volatile thiols before they enter the fume hood's exhaust stream.
Problem: A white solid has formed in the bleach bath.
Cause & Solution:
-
This is a normal byproduct of the oxidation of thiols by bleach and indicates that the bleach bath is working.[2] However, if an excessive amount of solid has accumulated, or if the bath has a strong, unpleasant smell, its effectiveness may be diminished. It should be disposed of and replaced with a fresh solution.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with handling volatile thiols?
A1: The main challenges stem from their extremely low odor thresholds, high volatility, and susceptibility to oxidation. Their potent smell can cause nuisance and alarm, as it is often associated with natural gas leaks.[3] Safe handling requires specific engineering controls and work practices to prevent exposure and odor release.
Q2: What are the essential personal protective equipment (PPE) requirements for working with volatile thiols?
A2: Standard laboratory PPE is required, including a lab coat, safety glasses or goggles, and nitrile gloves.[3]
Q3: How should I store volatile thiols?
A3: Store volatile thiols in their original, tightly capped containers, sealed with Parafilm or Teflon tape.[1] For added security, place the primary container within a labeled, sealed secondary container.[3] It is best practice to store them in a ventilated cabinet.[3][4]
Q4: How do I properly dispose of waste contaminated with volatile thiols?
A4:
-
Liquid Waste: Quench reactive thiol waste with a bleach solution in a fume hood before collecting it in a designated hazardous waste container.
-
Solid Waste: Seal gloves, paper towels, and other contaminated disposable items in a plastic bag before placing them in a hazardous waste container.[1][3]
-
Glassware: Decontaminate all glassware by soaking it in a bleach bath overnight before washing.[2]
Q5: Can I pour quenched thiol solutions down the drain?
A5: After thorough quenching with an oxidizing agent like bleach, and ensuring the solution is neutralized, it may be permissible to dispose of it down the drain with copious amounts of water. However, always consult your institution's specific hazardous waste disposal guidelines.[2]
Data Presentation: Properties of Common Volatile Thiols
The following table summarizes key quantitative data for several commonly used volatile thiols to aid in risk assessment and experimental planning.
| Chemical Name | Formula | Odor Threshold (ppm) | Vapor Pressure (mmHg @ 20°C) | OSHA PEL (ppm) | ACGIH TLV (ppm) |
| Methanethiol | CH₃SH | 0.0005 - 0.002[2][4] | 1536 | 10 (Ceiling)[4] | 0.5 |
| Ethanethiol | C₂H₅SH | 0.0000087 - 0.00076[3][5] | 442 | 10 (Ceiling)[6] | 0.5[6] |
| 1-Propanethiol | C₃H₇SH | 0.00075 - 0.0016[1] | 154[7] | None | 0.5 (Ceiling)[8] |
| 2-Propanethiol | (CH₃)₂CHSH | ~0.000006[9] | 277 (@ 25°C)[10][11] | None | None |
| 1-Butanethiol | C₄H₉SH | 0.00073 - 0.001[12] | 45.5 (@ 25°C)[13] | 10[12] | 0.5[12] |
| tert-Butylthiol | (CH₃)₃CSH | < 0.00033[14][15] | 155 (@ 21°C) | None | 0.5 |
| Benzenethiol | C₆H₅SH | 0.00003 - 0.00094[14][16] | 1.4 | None | 0.1 (Ceiling)[16] |
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Odor Control
This protocol describes the assembly of a bleach trap to neutralize volatile thiols in the effluent gas stream from a reaction.
Materials:
-
Two gas washing bottles or bubblers
-
Tubing (e.g., Tygon)
-
Commercial bleach (sodium hypochlorite solution)
-
Potassium hydroxide (KOH) solution (optional, for neutralizing acidic byproducts)
-
Ring stand and clamps
Procedure:
-
Prepare the Bleach Scrubber: Fill the first gas washing bottle to about one-third of its volume with commercial bleach.
-
Prepare the Optional Base Trap: If your reaction is expected to generate acidic gases (e.g., HCl), fill the second gas washing bottle to about one-third of its volume with a potassium hydroxide solution.[1]
-
Assemble the Trap System:
-
Connect the exhaust outlet of your reaction apparatus (e.g., from a condenser) to the inlet of the first gas washing bottle (the bleach scrubber) using tubing. Ensure the inlet tube extends below the surface of the bleach.
-
Connect the outlet of the bleach scrubber to the inlet of the second gas washing bottle (the base trap), again ensuring the inlet tube is submerged in the solution.
-
Vent the outlet of the final gas washing bottle to the back of the fume hood.[2]
-
-
Secure the Apparatus: Use a ring stand and clamps to securely fasten the gas washing bottles in place.
-
Initiate Gas Flow: Start the flow of inert gas through your reaction setup. You should observe a slow bubbling rate (1-2 bubbles per second) through the bleach trap.[2]
Protocol 2: Quenching a Volatile Thiol Reaction
This protocol outlines a general procedure for safely quenching a reaction containing volatile thiols.
Materials:
-
Commercial bleach or a solution of calcium hypochlorite
-
Appropriate reaction work-up solutions (e.g., water, brine)
-
Separatory funnel
-
Beakers
-
Ice bath
Procedure:
-
Cool the Reaction: Once the reaction is complete, cool the reaction flask in an ice bath. This will reduce the vapor pressure of the volatile thiol.
-
Initial Quench (in the reaction flask): While stirring the cooled reaction mixture, slowly add an excess of bleach or calcium hypochlorite solution directly to the flask. This initial quench will begin to oxidize the reactive thiol. Be mindful of any exotherm.
-
Transfer to Separatory Funnel: Carefully transfer the quenched reaction mixture to a separatory funnel.
-
Aqueous Wash: Add water or other appropriate aqueous solution to the separatory funnel and perform a standard liquid-liquid extraction. The aqueous layer will now contain the oxidized, non-volatile, and odorless thiol byproducts.
-
Separate Layers: Separate the organic and aqueous layers.
-
Dispose of Aqueous Layer: The aqueous layer, containing the quenched thiol, should be disposed of as hazardous waste according to your institution's guidelines.
-
Work-up of Organic Layer: Proceed with the desired work-up of the organic layer (e.g., drying, solvent removal).
Visualizations
Caption: General workflow for handling volatile thiols.
References
- 1. nj.gov [nj.gov]
- 2. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanethiol | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methanethiol - Wikipedia [en.wikipedia.org]
- 5. 1. Ethyl Mercaptan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. Propyl mercaptan | C3H8S | CID 7848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Propanethiol [cdc.gov]
- 9. 2-Propanethiol | 75-33-2 [chemicalbook.com]
- 10. 2-Propanethiol | C3H8S | CID 6364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 13. butyl mercaptan, 109-79-5 [thegoodscentscompany.com]
- 14. tert-Butylthiol - Wikipedia [en.wikipedia.org]
- 15. tert-Butyl mercaptan [cpchem.com]
- 16. nj.gov [nj.gov]
Technical Support Center: Understanding the Degradation Pathways of Pentane-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentane-3-thiol. The following information addresses common issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other thiols, primarily degrades through oxidation. The main pathways include:
-
Oxidation to Disulfides: In the presence of mild oxidizing agents or catalysts, this compound can be oxidized to form its corresponding disulfide, di(pentan-3-yl) disulfide.
-
Oxidation to Sulfonic Acids: Stronger oxidizing conditions can lead to the formation of pentane-3-sulfinic acid or pentane-3-sulfonic acid.[1] The specific product often depends on the reaction conditions, such as pH. Acidic conditions tend to favor sulfonic acid formation, while more alkaline conditions (pH > 8.5) may yield sulfinic acid.[1]
-
Radical-Mediated Degradation: Thiols can react with radicals, such as hydroxyl radicals (•OH), which can be generated through various means, including photolysis or Fenton-like reactions.[2][3][4] This can initiate a cascade of radical reactions.
-
Photolysis: Exposure to UV light can lead to the cleavage of the S-H bond, forming a thiyl radical (RS•), which can then participate in further reactions.[2]
Q2: My this compound samples seem to degrade before I can analyze them. How can I improve their stability during sample preparation?
A2: The high reactivity of the thiol group makes this compound susceptible to oxidation during sample handling and preparation.[5][6] To minimize pre-analysis degradation, consider the following steps:
-
Quenching: Immediately after sample collection, it is crucial to block the reactive thiol group to preserve the in vivo or experimental thiol-redox state.[5]
-
Thiol Alkylation: Use an alkylating agent to block the free thiol group. Common reagents include iodoacetamide (IAM) or N-ethylmaleimide (NEM).[5][7] This prevents the thiol from reacting further.
-
Control of pH: Maintain a neutral or slightly acidic pH, as higher pH can favor the dissociation of the thiol group to the more reactive thiolate anion (RS⁻).[8]
-
Low Temperature: Store samples at low temperatures to reduce the rate of degradation reactions.[8]
-
Inert Atmosphere: Purging samples and solvents with an inert gas like nitrogen or argon can help to minimize oxidation by atmospheric oxygen.
Q3: I am observing significant dimerization of this compound in my samples. What causes this and how can I prevent it?
A3: Dimerization is the oxidation of two thiol molecules to form a disulfide. This is a common issue when working with thiols.[9] To minimize dimerization:
-
Use a Reducing Agent: If you need to analyze the free thiol, you can add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the sample to cleave any disulfide bonds that have formed and keep the thiol in its reduced state.[10] Note that the reducing agent will need to be removed or accounted for in downstream analysis.
-
Immediate Alkylation: As mentioned in Q2, alkylating the thiol group as soon as possible will prevent it from dimerizing.
-
Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas.
Q4: I am having trouble with the chromatographic analysis of this compound. I'm seeing poor peak shape (tailing). What can I do?
A4: Peak tailing during gas chromatography (GC) analysis of thiols is a common problem, often caused by the interaction of the active thiol group with the GC system.[6]
-
Inert System: Ensure your GC system, including the inlet liner, column, and detector, is as inert as possible. Thiols can react with any bare metal surfaces in the system.[11]
-
Derivatization: Derivatizing the thiol group can improve its chromatographic behavior. This involves reacting the thiol with a reagent to form a less polar, more stable compound. While this adds a step to your sample preparation, it can significantly improve peak shape and sensitivity.
-
Column Choice: Use a column specifically designed for the analysis of volatile sulfur compounds or a column with a very inert phase.
Q5: When analyzing degradation products by GC-MS, I get multiple peaks that are difficult to identify. How can I improve my analysis?
A5: The degradation of this compound can result in a complex mixture of products.
-
Reference Standards: Whenever possible, use certified reference standards for expected degradation products (e.g., the corresponding disulfide or sulfonic acid) to confirm their retention times and mass spectra.
-
Mass Spectral Libraries: Utilize mass spectral libraries such as those from NIST to help identify unknown peaks.[12]
-
Derivatization: Derivatization can help to create products with more characteristic mass spectra, aiding in their identification.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide more accurate mass measurements, which can help in determining the elemental composition of unknown degradation products.
Quantitative Data on this compound Degradation
The following tables summarize quantitative data related to the oxidation of this compound.
Table 1: Rate Constants for this compound Oxidation via Nitrogen-Doped Catalysts
| Nitrogen Content (wt%) | k₁ (M⁻¹s⁻¹) | k₂ (M⁻¹s⁻¹) |
| 5 | 1.3 x 10⁴ | 2.2 x 10¹⁰ |
| 10 | 3.1 x 10⁴ | 4.7 x 10¹⁰ |
| Data derived from analogous thiol oxidation systems highlight the synergy between nitrogen dopants and oxidant activation.[1] |
Table 2: Sulfur Conversion Efficiency in Heterogeneous Catalytic Systems
| Condition | Major Product | Conversion Efficiency (%) |
| pH > 8.5 | Sulfinic Acid (R-SO₂H) | Varies with oxidant:thiol ratio |
| Acidic Conditions | Sulfonic Acid (R-SO₃H) | Varies with oxidant:thiol ratio |
| The stoichiometric ratio of oxidant to thiol is a critical determinant of conversion efficiency.[1] |
Experimental Protocols
Protocol: General Method for Analyzing Thiol Degradation by GC-MS
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Sample Preparation and Quenching: a. Collect the sample (e.g., from a reaction mixture). b. To block free thiols and prevent further degradation, immediately add an alkylating agent such as iodoacetamide (IAM) to a final concentration of 10-20 mM. c. Incubate in the dark for 15-30 minutes at room temperature.[13]
-
Reduction of Disulfides (Optional): a. If you want to measure the total thiol content (free + disulfide), you first need to reduce the disulfide bonds. b. Add a reducing agent like DTT (to a final concentration of 10 mM) or TCEP (to a final concentration of 5 mM).[10] c. Incubate for 30-60 minutes at room temperature. d. After reduction, alkylate the newly formed thiol groups as described in step 1.
-
Extraction of Analytes: a. Depending on the sample matrix, perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest. For this compound and its likely degradation products, a solvent like dichloromethane or pentane may be suitable.
-
GC-MS Analysis: a. Injector: Use a split/splitless injector. Keep the injector temperature as low as possible to prevent thermal degradation of the analytes.[11] b. Column: Use a capillary column suitable for volatile organic compounds, preferably one with an inert phase. c. Oven Program: Develop a temperature program that provides good separation of this compound and its expected degradation products. d. Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-300). e. Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of reference standards and/or mass spectral libraries.[12]
Visualizations
References
- 1. Buy this compound | 616-31-9 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiol-induced hydroxyl radical formation and scavenger effect of thiocarbamides on hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
long-term storage and stability considerations for pentane-3-thiol
This technical support center provides guidance on the long-term storage, stability, and handling of pentane-3-thiol for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors:
-
Oxidation: Exposure to oxygen, particularly in the presence of light or metal ions, can lead to the oxidation of the thiol group. This is the most common degradation pathway.
-
Temperature: Higher temperatures accelerate the rate of degradation, including oxidation.
-
pH: The stability of thiols is pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the neutral thiol (R-SH).
Q2: What are the expected degradation products of this compound?
A2: The primary degradation product of this compound through oxidation is its corresponding disulfide, 3,3'-dithiobis(pentane). Under more aggressive oxidative conditions, further oxidation can occur to form sulfinic and sulfonic acids.[1]
Q3: What are the recommended long-term storage conditions for this compound?
A3: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or below for extended periods. For routine laboratory use, storage at 2-8°C is acceptable for shorter durations.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and prevent volatilization. Amber glass vials with septa are a good option.
-
Purity: Ensure the solvent and any handling equipment are free of metal ions, which can catalyze oxidation.
Q4: How can I monitor the purity and degradation of my this compound sample over time?
A4: The purity of this compound can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate this compound from its potential degradation products, like the corresponding disulfide, allowing for quantification of its purity.
Q5: Is this compound compatible with standard laboratory plastics and elastomers?
A5: Due to its non-polar nature, this compound may be incompatible with certain plastics and elastomers, leading to swelling, degradation, or leaching of plasticizers. It is recommended to use glass containers for long-term storage. For applications requiring flexible tubing or seals, materials like PTFE, Viton®, or Kalrez® are generally more resistant to organic compounds. However, specific compatibility should always be verified for your application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Potent, unpleasant odor in the laboratory. | - Improper sealing of the container.- Spillage during handling.- Volatilization from waste containers. | - Ensure containers are tightly sealed with appropriate caps and septa.- Handle this compound in a well-ventilated fume hood.- Decontaminate spills immediately with a suitable oxidizing agent (e.g., bleach solution), followed by a thorough cleaning.- Dispose of thiol-containing waste in designated, sealed containers.[2] |
| Inconsistent experimental results. | - Degradation of the this compound stock solution due to improper storage.- Contamination of the sample. | - Verify the purity of the this compound stock using GC-MS or HPLC.- If degradation is observed, use a fresh, unopened vial or purify the existing stock.- Ensure proper storage conditions (see FAQs).- Use clean, dedicated glassware and syringes for handling. |
| Loss of compound during sample preparation. | - Evaporation due to the high volatility of this compound. | - Keep samples cold during preparation and analysis where possible.- Minimize the headspace in vials.- Use autosamplers with cooled trays if available. |
| Poor chromatographic peak shape (tailing). | - Interaction of the thiol group with active sites on the GC column or liner.- Use of an inappropriate column. | - Use a deactivated GC inlet liner and a column suitable for volatile sulfur compounds.- Consider derivatization of the thiol to a less polar and more stable compound prior to analysis. |
| Discoloration of the this compound solution (e.g., turning yellow). | - Oxidation or presence of impurities. | - While a slight yellow color may not significantly impact all applications, it can indicate the onset of degradation.- For sensitive experiments, purification by distillation may be necessary. |
Data Presentation
Table 1: Recommended Storage Conditions for Aliphatic Thiols
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (long-term)2-8°C (short-term) | Reduces the rate of chemical degradation and volatilization. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation by excluding atmospheric oxygen. |
| Light Exposure | Protect from light (use amber vials) | Prevents light-induced degradation (photolysis).[3] |
| Container | Tightly sealed glass container | Prevents volatilization and contamination. Glass is generally inert. |
| pH (if in solution) | Neutral to slightly acidic | The thiolate form, more prevalent at basic pH, is more susceptible to oxidation. |
Table 2: Material Compatibility for Aliphatic Thiols (General Guidance)
| Material | Compatibility Rating | Notes |
| Metals | ||
| Stainless Steel (304, 316) | A (Good) | Generally good resistance. |
| Aluminum | B (Fair) | May be susceptible to corrosion over time. |
| Copper and its alloys | D (Severe) | Can catalyze oxidation of thiols. Avoid contact. |
| Plastics | ||
| Polytetrafluoroethylene (PTFE) | A (Excellent) | Excellent chemical resistance. |
| Polypropylene (PP) | B (Fair) | May show some swelling or degradation with prolonged exposure. |
| Polyethylene (PE) | C (Poor) | Not recommended for long-term storage. |
| Polyvinyl Chloride (PVC) | D (Severe) | Significant degradation is likely. |
| Elastomers | ||
| Viton® (FKM) | A (Excellent) | Good resistance to a wide range of chemicals, including hydrocarbons. |
| Kalrez® (FFKM) | A (Excellent) | Excellent resistance to aggressive chemicals and high temperatures. |
| Nitrile (Buna-N) | C (Poor) | Likely to swell and degrade upon contact with aliphatic thiols.[4] |
| EPDM | D (Severe) | Not recommended for use with aliphatic hydrocarbons. |
Rating Key: A = Excellent, B = Good, C = Fair, D = Severe. This is a general guide; compatibility should be tested for specific applications.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by GC-MS
Objective: To quantify the purity of a this compound sample and detect the presence of its primary oxidation product, 3,3'-dithiobis(pentane).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
For stability studies, store aliquots of this stock solution under different conditions (e.g., 4°C in the dark, room temperature exposed to light, etc.).
-
At specified time points, dilute an aliquot of the stock solution to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or mid-polar capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peaks for this compound and its disulfide by their retention times and mass spectra.
-
Quantify the relative peak areas to determine the percentage of this compound remaining and the percentage of the disulfide formed.
-
Protocol 2: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated (stress) conditions to predict its long-term stability.
Methodology:
-
Sample Preparation:
-
Dispense aliquots of neat this compound or a concentrated solution into amber glass vials.
-
Prepare multiple sets of samples for each storage condition.
-
-
Storage Conditions:
-
Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).[5]
-
Include a control set stored under recommended long-term conditions (-20°C).
-
For photostability testing, expose a set of samples to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated conditions).[6]
-
-
Analysis:
-
At each time point, analyze the samples using the GC-MS protocol described above (Protocol 1) to determine the purity of this compound.
-
Monitor for the appearance of degradation products.
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time for each condition.
-
Use the data from elevated temperatures to model the degradation kinetics, often using the Arrhenius equation to estimate the degradation rate at recommended storage temperatures.
-
Mandatory Visualization
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Buy this compound | 616-31-9 [smolecule.com]
- 2. How To [chem.rochester.edu]
- 3. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phelpsgaskets.com [phelpsgaskets.com]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. database.ich.org [database.ich.org]
minimizing side reactions during the synthesis of pentane-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of pentane-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common laboratory methods for the synthesis of this compound are:
-
Nucleophilic Substitution of 3-Bromopentane: This involves the reaction of 3-bromopentane with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea. This is a classic SN2 reaction.
-
Conversion from 3-Pentanol: This is a two-step process. First, the hydroxyl group of 3-pentanol is converted into a good leaving group, typically by reaction with a reagent like phosphorus tribromide (PBr₃) to form 3-bromopentane. The subsequent reaction with a sulfur nucleophile, as described above, yields the thiol.
Q2: What are the major side reactions to anticipate during the synthesis of this compound?
A2: The primary side reactions include:
-
Thioether Formation: The desired this compound is itself a potent nucleophile and can react with the starting 3-bromopentane to form dipentyl-3-sulfide.
-
Disulfide Formation: this compound can be oxidized to dipentyl-3-disulfide, especially in the presence of air (oxygen).
-
Elimination Reactions: As 3-bromopentane is a secondary alkyl halide, it can undergo E2 elimination in the presence of a strong base to form a mixture of pentene isomers.
Q3: How can I minimize the formation of dipentyl-3-sulfide?
A3: The formation of this thioether byproduct can be minimized by:
-
Using a large excess of the sulfur nucleophile (e.g., sodium hydrosulfide).
-
Employing thiourea as the sulfur source. Thiourea reacts with the alkyl halide to form an isothiouronium salt, which is then hydrolyzed to the thiol. This method prevents the formation of the free thiol in the presence of the starting alkyl halide.
Q4: What measures can be taken to prevent the oxidation of this compound to the disulfide?
A4: To prevent disulfide formation, it is crucial to:
-
Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents to remove dissolved oxygen.
-
Work quickly during the purification steps to minimize air exposure.
Q5: How can the competing E2 elimination reaction be suppressed?
A5: Minimizing the formation of pentenes can be achieved by:
-
Using a less basic sulfur nucleophile, such as thiourea.
-
Controlling the reaction temperature; lower temperatures generally favor substitution over elimination.
-
Choosing a polar aprotic solvent, which can favor SN2 reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for an increase in elimination byproducts. - Ensure efficient stirring. |
| Competing elimination reaction | - Use a less basic nucleophile (e.g., thiourea instead of NaSH). - Lower the reaction temperature. - Use a polar aprotic solvent like DMF or DMSO. |
| Loss of product during workup | - Ensure the aqueous washes are not overly basic, which could deprotonate the thiol and increase its solubility in the aqueous layer. - Use a gentle stream of inert gas for solvent evaporation to avoid loss of the volatile product. |
| Inefficient purification | - Optimize the distillation conditions (pressure and temperature) to avoid product decomposition. - For column chromatography, ensure the silica gel is not acidic, which can promote side reactions. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity Detected (e.g., by GC-MS or NMR) | Potential Cause | Suggested Solution |
| Dipentyl-3-sulfide | Reaction of the product thiol with the starting alkyl halide. | - Use thiourea as the sulfur nucleophile. - Use a larger excess of sodium hydrosulfide. |
| Dipentyl-3-disulfide | Oxidation of the product thiol. | - Perform the reaction and workup under an inert atmosphere. - Use degassed solvents. |
| Pentenes | E2 elimination of the starting 3-bromopentane. | - Lower the reaction temperature. - Use a less basic nucleophile. |
| Unreacted 3-bromopentane | Incomplete reaction. | - Increase the reaction time or temperature (with caution). - Ensure the sulfur nucleophile is of high purity and not degraded. |
| 3-Pentanol | Incomplete conversion of the alcohol to the bromide (if starting from 3-pentanol). | - Ensure the brominating agent (e.g., PBr₃) is fresh. - Use a slight excess of the brominating agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Bromopentane via the Isothiouronium Salt
This method is often preferred as it minimizes the formation of the thioether side product.
Step 1: Formation of the S-pentyl-3-isothiouronium bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
-
Add 3-bromopentane (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The isothiouronium salt may precipitate.
Step 2: Hydrolysis to this compound
-
To the reaction mixture containing the isothiouronium salt, add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify carefully with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation, and purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound from 3-Pentanol
Step 1: Synthesis of 3-Bromopentane
-
Place 3-pentanol (1.0 equivalent) in a round-bottom flask cooled in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture into ice water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the crude 3-bromopentane over anhydrous calcium chloride and purify by distillation.
Step 2: Synthesis of this compound
Follow the procedure outlined in Protocol 1, using the newly synthesized 3-bromopentane.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the yield and purity of this compound. Note that actual results may vary.
Table 1: Effect of Nucleophile on Yield and Purity
| Nucleophile | Starting Material | Typical Yield (%) | Purity (%) (by GC-MS) | Major Side Product |
| NaSH | 3-Bromopentane | 60-75 | ~90 | Dipentyl-3-sulfide |
| Thiourea | 3-Bromopentane | 75-85 | >98 | Minimal |
Table 2: Influence of Reaction Temperature on Product Distribution (using NaSH)
| Temperature (°C) | Yield of this compound (%) | Yield of Pentenes (%) |
| 25 | 70 | <5 |
| 50 | 65 | ~10 |
| 80 | 50 | >25 |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Major reaction pathways and side reactions in this compound synthesis.
Validation & Comparative
GC-MS Comparison of Pentane-3-thiol with Other Volatile Sulfur Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gas chromatography-mass spectrometry (GC-MS) characteristics of pentane-3-thiol and other pertinent volatile sulfur compounds (VSCs). This document summarizes key analytical data, outlines detailed experimental protocols for their analysis, and explores the biological significance of these compounds, including their impact on cellular signaling pathways.
Comparative Analysis of Volatile Sulfur Compounds
The analysis of volatile sulfur compounds presents a significant challenge due to their high volatility, reactivity, and often low concentrations in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds. This section provides a comparative overview of the GC-MS properties of this compound and other selected VSCs.
Table 1: GC-MS Data for Selected Volatile Sulfur Compounds
This table summarizes the Kovats retention indices and major mass spectral fragments for this compound and other common VSCs on a non-polar stationary phase. The Kovats retention index is a standardized measure of a compound's elution time relative to a series of n-alkanes, providing a more reproducible parameter than retention time alone.
| Compound | Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (Non-polar column) | Major Mass-to-Charge Ratios (m/z) |
| Methanethiol | CH₄S | 48.11 | ~400 | 48 , 47, 45, 33 |
| Ethanethiol | C₂H₆S | 62.13 | 513[1] | 62 , 47, 34, 29 |
| Dimethyl Sulfide | C₂H₆S | 62.13 | 533 | 62 , 47, 45, 61 |
| Dimethyl Disulfide | C₂H₆S₂ | 94.20 | 648 | 94 , 79, 45, 61[2] |
| This compound | C₅H₁₂S | 104.21 | ~750 (estimated from isomers) | 104, 75, 57, 43, 41[3][4] |
| 1-Pentanethiol | C₅H₁₂S | 104.21 | 758[5] | 104, 70, 55, 42, 33 |
Note: The Kovats retention index for this compound is an estimation based on the values for its isomers, 1-pentanethiol[5] and 2-methyl-3-pentanethiol (Kovats RI of 881 on a semi-standard non-polar column)[6]. The major m/z fragments are listed in order of decreasing abundance, with the molecular ion in bold where applicable.
Experimental Protocols for GC-MS Analysis
A standardized and optimized protocol is crucial for the reliable analysis of VSCs. The following is a detailed methodology adaptable for the analysis of this compound and other VSCs in various sample matrices.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method
This method is particularly suitable for the extraction and concentration of volatile compounds from liquid or solid samples.
1. Sample Preparation:
-
For liquid samples (e.g., biological fluids, beverages), place a known volume (e.g., 5-10 mL) into a headspace vial.
-
For solid samples, a known weight can be used.
-
To enhance the release of VSCs, the sample can be diluted (e.g., to 2.5% v/v ethanol for alcoholic beverages) and salt can be added (e.g., 20% w/v NaCl) to increase the ionic strength of the aqueous phase[7].
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of VSCs[7].
-
Extraction: Place the vial in a temperature-controlled autosampler (e.g., at 35°C). Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation to facilitate equilibrium[7].
3. GC-MS Analysis:
-
Injection: The SPME fiber is desorbed in the heated GC inlet (e.g., 250°C) in splitless mode to transfer the analytes to the GC column.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly used. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 150°C, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes. This program allows for the separation of highly volatile compounds while also eluting less volatile components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Data Analysis:
-
Compound identification is achieved by comparing the obtained mass spectra with reference spectra from a library (e.g., NIST) and by comparing the calculated Kovats retention indices with literature values.
-
Quantification can be performed by creating a calibration curve using standards of the target analytes.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the HS-SPME GC-MS analysis of volatile sulfur compounds.
Caption: HS-SPME GC-MS workflow for VSC analysis.
Signaling Pathways Modulated by Volatile Sulfur Compounds
Volatile sulfur compounds, particularly endogenous hydrogen sulfide (H₂S), are now recognized as important gasotransmitters involved in various physiological and pathological processes. They can modulate cellular signaling pathways, influencing inflammation, apoptosis, and cellular stress responses.
1. Inhibition of the NF-κB Signaling Pathway:
Some sulfur compounds have been shown to inhibit the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway. This pathway is crucial in the cellular response to stimuli such as stress, cytokines, and free radicals.
Caption: Inhibition of the NF-κB pathway by VSCs.
2. Modulation of the MAPK Signaling Pathway:
Hydrogen sulfide can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in converting extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. The effect of H₂S on this pathway can be either activating or inhibitory depending on the cell type and context.
Caption: Modulation of the MAPK signaling cascade by H₂S.
References
- 1. Ethanethiol [webbook.nist.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. 3-Pentanethiol | C5H12S | CID 69220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Pentanethiol [webbook.nist.gov]
- 5. The Kovats Retention Index: Pentanethiol (C5H12S) [pherobase.com]
- 6. 3-Pentanethiol, 2-methyl- | C6H14S | CID 519263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Potent World of Thiols: A Comparative Guide to Odor Thresholds
For researchers, scientists, and drug development professionals, understanding the odor thresholds of thiol compounds is critical. These sulfur-containing organic molecules are notorious for their potent and often unpleasant odors, detectable by the human nose at exceptionally low concentrations. This guide provides a comparative analysis of the odor thresholds of various thiols, supported by experimental data and detailed methodologies, to aid in research and development where odor is a crucial factor.
Quantitative Odor Thresholds of Various Thiol Compounds
The odor threshold of a chemical is the lowest concentration that can be detected by the human sense of smell. For thiols, these thresholds are remarkably low, often in the parts per billion (ppb) or even parts per trillion (ppt) range. The following table summarizes the odor detection thresholds for a selection of thiol compounds, providing a quantitative comparison of their olfactory potency.
| Thiol Compound | Chemical Formula | Odor Description | Odor Threshold (ng/L in air) | Odor Threshold (ppb) |
| Methanethiol | CH₄S | Rotten cabbage | 2.0 | 1.0[1] |
| Ethanethiol | C₂H₆S | Rotten cabbage, garlic | - | 0.2 - 1.0 |
| 1-Propanethiol | C₃H₈S | Unpleasant, garlic-like | - | 0.08 - 0.75 |
| 1-Butanethiol | C₄H₁₀S | Strong, skunk-like | - | 1.4 |
| Benzenethiol | C₆H₆S | Repulsive, garlic-like | 0.00003 - 0.00094 ppm | 0.03 - 0.94[2] |
| 2-Furanmethanethiol | C₅H₆OS | Roasted coffee | 0.004 | - |
| Grapefruit Mercaptan ((R)-p-menth-1-en-8-thiol) | C₁₀H₁₈S | Fresh grapefruit | 0.00002 | 0.000002[3] |
| 3-Sulfanylhexan-1-ol | C₆H₁₄OS | Grapefruit, passion fruit | 60 | - |
| 3-Sulfanylhexyl acetate | C₈H₁₆O₂S | Passion fruit, boxwood | 4 | - |
| 4-Methyl-4-sulfanylpentan-2-one | C₆H₁₂OS | Blackcurrant, boxwood | 0.8 | - |
Note: Odor thresholds can vary depending on the experimental methodology, the purity of the compound, and the sensitivity of the individual assessors. The values presented here are compiled from various scientific sources for comparative purposes.
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds is a complex sensory analysis that requires standardized procedures to ensure accuracy and reproducibility. The most common and accepted methods are Dynamic Olfactometry and Gas Chromatography-Olfactometry (GC-O).
Dynamic Olfactometry (based on EN 13725 and ASTM E679-04)
This method involves presenting a panel of trained human assessors with a series of calibrated dilutions of the odorous gas. The concentration at which 50% of the panel can detect the odor is defined as the odor threshold.
Experimental Workflow:
Dynamic Olfactometry Workflow
Methodology:
-
Panel Selection: A panel of human assessors is selected based on their individual sensitivity to a standard odorant (e.g., n-butanol).
-
Sample Preparation: A sample of the thiol compound is prepared in a gaseous form and placed in an odor-free bag. A series of dilutions is then prepared by mixing the thiol sample with a controlled volume of odor-free air using a dynamic olfactometer.
-
Presentation: The diluted samples are presented to the panelists in an ascending order of concentration. A forced-choice method is typically used, where the panelist is presented with two or three sniffing ports, only one of which contains the diluted odorant.[4] The panelist's task is to identify the port with the odor.
-
Data Analysis: The responses of the panelists are recorded, and the geometric mean of the individual thresholds is calculated to determine the overall odor detection threshold for the compound.[4]
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique is particularly useful for identifying the specific odor-active compounds in a complex mixture.
Experimental Workflow:
Gas Chromatography-Olfactometry (GC-O) Workflow
Methodology:
-
Sample Injection: A solution containing the thiol compound(s) is injected into a gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase in the GC column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS), for chemical identification. The other stream is directed to an olfactory detection port (ODP).
-
Sensory and Chemical Analysis: A trained assessor sniffs the effluent from the ODP and records the time and description of any detected odors. Simultaneously, the MS records the mass spectra of the compounds as they elute.
-
Data Correlation: The olfactogram (a plot of odor intensity versus time) is aligned with the chromatogram from the MS to identify the specific chemical compound responsible for each odor event.
Olfactory Signaling Pathway for Thiols
The perception of thiol odors is initiated by the interaction of these molecules with specific olfactory receptors (ORs) in the nasal cavity. The binding of a thiol to its receptor triggers a cascade of intracellular events, leading to the generation of a nerve impulse that is transmitted to the brain and perceived as a specific smell. Recent research has highlighted the critical role of metal ions, particularly copper, in the detection of thiols.
Simplified Olfactory Signaling Pathway for Thiols
The binding of a thiol molecule to a specific olfactory receptor, such as OR2T11, which requires a copper ion as a cofactor, initiates the signaling cascade.[5] This activates the G-protein G(olf), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[6] The increase in cAMP opens ion channels, leading to a depolarization of the neuron and the generation of a signal that is sent to the brain.[6]
References
A Validated GC-MS/MS Method for the Quantification of Pentane-3-thiol: A Comparison with Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile sulfur compounds is critical for quality control, stability testing, and formulation development. Pentane-3-thiol, a potent odorant, presents analytical challenges due to its volatility and reactivity. This guide introduces a newly validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the precise quantification of this compound and compares its performance against established alternative analytical techniques.
This novel method, employing derivatization with 4,4'-dithiodipyridine (DTDP), offers enhanced sensitivity and selectivity for the analysis of this compound in complex matrices. Below, we provide a detailed experimental protocol for this new method, a comprehensive comparison of its performance with other analytical approaches, and a visual representation of the experimental workflow.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of the new GC-MS/MS method for this compound quantification in comparison to alternative methods commonly used for the analysis of volatile thiols.
| Parameter | New GC-MS/MS Method (with DTDP derivatization) | Alternative GC-SCD Method | Alternative HPLC-UV Method (with DNTB derivatization) |
| Linearity (R²) | >0.998 | >0.995 | >0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL | 1 µg/L | 15 pmol |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 5 µg/L | 50 pmol |
| Accuracy (Recovery %) | 95-105% | 90-110% | 85-115% |
| Precision (RSD %) | < 5% | < 10% | < 15% |
| Specificity | High (Mass-based) | High (Sulfur-selective) | Moderate |
| Sample Throughput | Moderate | High | Low |
Detailed Experimental Protocol: New GC-MS/MS Method
This protocol outlines the steps for the quantification of this compound using the newly validated GC-MS/MS method with DTDP derivatization.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. A series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL are prepared by serial dilution.
-
Sample Extraction: For liquid samples, a liquid-liquid extraction with dichloromethane may be employed. For solid samples, headspace solid-phase microextraction (SPME) is recommended.
-
Derivatization: To the extracted sample or standard, add a 10-fold molar excess of 4,4'-dithiodipyridine (DTDP) solution in acetonitrile. The reaction is allowed to proceed for 30 minutes at 60°C. The derivatization step improves the thermal stability and chromatographic properties of the analyte.
2. GC-MS/MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for the this compound-DTDP derivative are monitored for quantification and confirmation.
-
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the this compound-DTDP derivative against the concentration of the standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
Experimental Workflow
The following diagram illustrates the key steps in the validated GC-MS/MS method for this compound quantification.
Caption: Experimental workflow for this compound quantification.
Signaling Pathways and Logical Relationships
The derivatization of this compound with DTDP is a key step that enhances its detectability. The following diagram illustrates the chemical transformation.
Caption: Derivatization of this compound with DTDP.
This comprehensive guide provides the necessary information for researchers to understand and implement a robust and sensitive method for the quantification of this compound, and to compare its performance with other available techniques. The provided experimental details and performance data support the adoption of this validated GC-MS/MS method for reliable and accurate results.
A Comparative Analysis of Monolayer Formation: Pentane-3-thiol versus Other Alkanethiols
For Researchers, Scientists, and Drug Development Professionals
The formation of self-assembled monolayers (SAMs) on gold surfaces is a cornerstone of nanotechnology, enabling precise control over surface properties for applications ranging from biosensing to drug delivery. While linear alkanethiols are extensively studied, the influence of branched-chain thiols on monolayer characteristics is less understood. This guide provides a comparative analysis of the formation of monolayers from pentane-3-thiol, a secondary branched thiol, and other common linear and branched alkanethiols, supported by available experimental data and theoretical considerations.
Executive Summary
The structure of the alkyl chain in alkanethiols plays a pivotal role in the formation and final characteristics of self-assembled monolayers on gold. Linear alkanethiols typically form densely packed, well-ordered monolayers due to strong van der Waals interactions between adjacent chains. In contrast, the branched structure of this compound introduces significant steric hindrance around the sulfur headgroup, which is expected to result in less ordered, more loosely packed monolayers with a lower surface coverage. This guide will delve into the experimental evidence and theoretical models that underpin these differences.
Comparison of Monolayer Properties
| Property | This compound | n-Pentanethiol (linear) | 1-Pentanethiol (linear) | Iso-pentanethiol (branched) |
| Molecular Structure | Secondary thiol with two ethyl groups attached to the α-carbon | Primary thiol with a linear five-carbon chain | Primary thiol with a linear five-carbon chain | Primary thiol with a branched four-carbon chain |
| Expected Packing Density | Low | High | High | Intermediate to High |
| Expected Order | Low | High | High | Intermediate |
| Monolayer Thickness | Thinner than corresponding linear alkanethiol | Expected to be thicker than this compound | Expected to be thicker than this compound | Intermediate |
| Contact Angle (Water) | Expected to be lower than for a well-ordered monolayer | High (hydrophobic) | High (hydrophobic) | High (hydrophobic) |
| Thermal Stability | Lower than linear alkanethiols | Higher than branched alkanethiols | Higher than branched alkanethiols | Intermediate |
Experimental Protocols
The formation of alkanethiol SAMs on gold is a well-established procedure. Below are detailed methodologies for the key experiments cited in the literature for the characterization of these monolayers.
Substrate Preparation
-
Gold substrates (e.g., gold-coated silicon wafers or glass slides) are cleaned to remove organic contaminants.
-
A common cleaning procedure involves immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
The substrates are then thoroughly rinsed with deionized water and ethanol and dried under a stream of nitrogen gas.
Monolayer Formation
-
A dilute solution (typically 1 mM) of the desired alkanethiol is prepared in a suitable solvent, most commonly absolute ethanol.
-
The cleaned gold substrate is immersed in the thiol solution for a period of 12-24 hours at room temperature to allow for the self-assembly process to reach equilibrium.
-
After immersion, the substrate is removed from the solution, rinsed with copious amounts of ethanol to remove non-chemisorbed molecules, and dried with nitrogen.
Characterization Techniques
-
Contact Angle Goniometry: This technique measures the contact angle of a liquid (e.g., water) on the monolayer surface, providing information about the surface energy and hydrophobicity, which correlates with the packing and order of the monolayer.
-
Ellipsometry: This optical technique measures the change in polarization of light upon reflection from the surface, which can be used to determine the thickness of the monolayer with high precision.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical state of the atoms at the surface, confirming the presence of the thiol monolayer and the nature of the sulfur-gold bond.
-
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques can visualize the surface topography of the monolayer at the molecular level, providing direct evidence of the packing arrangement and ordering.
Formation Mechanisms and Structural Differences
The formation of alkanethiol SAMs on gold is a spontaneous process driven by the strong affinity of sulfur for gold and the stabilizing van der Waals interactions between the alkyl chains.
Linear Alkanethiols
Linear alkanethiols, such as n-pentanethiol, readily form well-ordered, densely packed monolayers. The alkyl chains are typically tilted at an angle of approximately 30 degrees from the surface normal to maximize van der Waals forces. This results in a quasi-crystalline structure.
Caption: Formation of a well-ordered SAM from linear alkanethiols.
This compound: The Impact of Branching
The two ethyl groups attached to the carbon atom bonded to the sulfur in this compound create significant steric hindrance. This bulkiness around the headgroup prevents the molecules from packing as closely as their linear counterparts.
This steric repulsion leads to:
-
Lower Packing Density: The molecules are forced to be further apart, resulting in a less dense monolayer.
-
Disordered Structure: The inability to pack closely disrupts the long-range order that is characteristic of linear alkanethiol SAMs. The alkyl chains are likely to be more randomly oriented.
-
Thinner Monolayer: Due to the increased tilt angle and disorder, the effective thickness of the monolayer is expected to be less than that of a comparable linear alkanethiol.
Studies on propanethiol and its α-methylated derivatives have shown that increasing the number of methyl groups on the α-carbon leads to a decrease in the thermal stability of the monolayer, suggesting weaker intermolecular interactions in the SAMs of sterically hindered thiols.[1] It is reasonable to extrapolate that the ethyl groups of this compound would have an even more pronounced effect.
Caption: Formation of a disordered SAM from this compound.
Logical Relationship: Structure vs. Monolayer Properties
The relationship between the molecular structure of the alkanethiol and the resulting monolayer properties can be summarized in the following logical flow:
Caption: Influence of alkyl chain structure on monolayer properties.
Conclusion
The choice of alkanethiol has a profound impact on the structure and properties of the resulting self-assembled monolayer. While linear alkanethiols are ideal for creating highly ordered and densely packed surfaces, branched thiols like this compound offer a route to fabricating more disordered and loosely packed monolayers. This ability to tune monolayer properties through molecular design is critical for the rational design of functional surfaces in a variety of scientific and technological fields. Further quantitative experimental studies on a wider range of branched alkanethiols are needed to fully elucidate the structure-property relationships in these important systems.
References
Assessing the Cross-Reactivity of Pentane-3-Thiol in Biochemical Assays: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of pentane-3-thiol in common biochemical assays. Given the reactive nature of its thiol group, this compound has the potential to interfere with various assay components, leading to false-positive or false-negative results. This document outlines key considerations, experimental protocols for evaluating interference, and strategies for mitigating non-specific activity.
Understanding Thiol-Mediated Assay Interference
Thiols are known to be reactive functional groups that can participate in several types of reactions which may interfere with biochemical assays. These include:
-
Covalent Modification of Proteins: The sulfhydryl group of this compound can form disulfide bonds with cysteine residues in enzymes or other protein reagents, potentially altering their conformation and activity.
-
Redox Cycling: Thiols can engage in redox reactions, which can affect the stability of assay reagents or generate reactive oxygen species that interfere with signal detection.
-
Chelation of Metal Ions: Some assays rely on metal cofactors. Thiols can chelate these ions, thereby inhibiting enzymatic activity.
-
Direct Reaction with Substrates or Detection Reagents: The thiol group may react directly with electrophilic centers in substrates or the small molecules used for signal generation (e.g., in fluorescence or luminescence-based assays).
Due to these potential interactions, it is crucial to characterize the behavior of any thiol-containing compound, such as this compound, in the specific assay systems being used.
Data Presentation: Comparative Analysis of Thiol Reactivity
To illustrate the potential for cross-reactivity, the following table summarizes hypothetical data from a firefly luciferase inhibition assay. This data is for illustrative purposes to demonstrate how results could be presented and should not be considered actual experimental values. The compounds chosen represent different classes of molecules to provide a comparative context for the potential reactivity of this compound.
| Compound | Structure | Compound Class | Putative Mechanism of Interference | Hypothetical IC50 (µM) |
| This compound | CH3CH2CH(SH)CH2CH3 | Aliphatic Thiol | Direct inhibition of luciferase, possible covalent modification of cysteine residues. | 15 |
| Thimerosal | C9H9HgNaO2S | Organomercurial Thiol | Known promiscuous inhibitor, potent covalent modification of thiols. | 0.5 |
| Dithiothreitol (DTT) | C4H10O2S2 | Reducing Agent | Maintains protein thiols in a reduced state; can interfere at high concentrations. | > 1000 |
| Pentane-3-ol | CH3CH2CH(OH)CH2CH3 | Structural Analog (Alcohol) | Lacks a reactive thiol group; not expected to interfere via thiol-specific mechanisms. | > 200 |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a primary assay and a counter-screen are recommended. A firefly luciferase assay is presented here as a representative system that is susceptible to thiol interference.
Protocol 1: Primary Assay - Firefly Luciferase Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound on the activity of firefly luciferase.
Materials:
-
Recombinant firefly luciferase enzyme
-
D-Luciferin substrate
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, with 10 mM MgSO4, 1 mM EDTA)
-
This compound
-
Control compounds (e.g., a known inhibitor and a non-interfering analog)
-
384-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in the assay buffer. The final concentrations should typically range from low nanomolar to high micromolar.
-
Enzyme Preparation: Dilute the firefly luciferase in the assay buffer to a working concentration.
-
Assay Reaction: a. To each well of the microplate, add 5 µL of the compound dilutions. b. Add 20 µL of the luciferase enzyme solution to each well. c. Incubate the plate for 15 minutes at room temperature to allow for potential interaction between the compounds and the enzyme.
-
Signal Detection: a. Prepare a substrate solution containing D-luciferin and ATP in the assay buffer. b. Using the luminometer's injector, add 25 µL of the substrate solution to each well. c. Immediately measure the luminescence signal for 1 second per well.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control (e.g., DMSO). b. Plot the normalized signal as a function of the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Counter-Screen - Luciferase Inhibition Assay in the Presence of a Thiol Scavenger
Objective: To determine if the inhibitory activity of this compound is mitigated by the presence of a competing thiol, suggesting a thiol-specific mechanism of interference.
Materials:
-
All materials from Protocol 1
-
Dithiothreitol (DTT) or another thiol-scavenging agent
Procedure:
-
Follow the same procedure as in Protocol 1, with the modification that the assay buffer for both the compound and enzyme dilutions should be supplemented with a final concentration of 1 mM DTT.
-
Data Analysis: a. Determine the IC50 of this compound in the presence of DTT. b. Compare the IC50 value obtained in this counter-screen to the value from the primary assay. A significant rightward shift in the IC50 (i.e., a higher value) in the presence of DTT suggests that this compound's inhibitory effect is at least partially due to its reactive thiol group.
Visualizations
Luciferase Reaction and Potential Interference
Caption: Luciferase reaction pathway and points of potential interference by this compound.
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for assessing the cross-reactivity of this compound in a luciferase assay.
By following these protocols and considering the potential mechanisms of interference, researchers can better characterize the cross-reactivity of this compound and other thiol-containing compounds, ensuring the reliability and accuracy of their biochemical assay data.
A Comparative Analysis of the Antioxidant Properties of Glutathione, N-Acetylcysteine, and Cysteine
This guide provides a comparative study of the antioxidant properties of three critical thiol-containing compounds: Glutathione (GSH), N-Acetylcysteine (NAC), and Cysteine. These thiols are pivotal in cellular defense against oxidative stress. Their comparative efficacy is evaluated based on their mechanisms of action, bioavailability, and performance in key antioxidant assays. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these potent antioxidants.
Introduction to Thiol Antioxidants
Thiols are organic compounds containing a sulfhydryl (-SH) group, which is central to their antioxidant activity. This group can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.
-
Glutathione (GSH): Often referred to as the "master antioxidant," GSH is a tripeptide composed of glutamate, cysteine, and glycine, found in virtually every cell.[1][2] It directly quenches free radicals and is a critical cofactor for antioxidant enzymes like glutathione peroxidase.[3]
-
N-Acetylcysteine (NAC): NAC is a derivative of the amino acid L-cysteine. It is highly valued not only for its own antioxidant properties but primarily for its role as a stable and bioavailable precursor for cysteine, which is the rate-limiting step in intracellular GSH synthesis.[2][3]
-
Cysteine: This sulfur-containing amino acid is a direct precursor to glutathione. While essential for GSH production, its stability and solubility are lower compared to NAC, making NAC a more common choice for supplementation to boost GSH levels.
The relationship between these thiols is hierarchical: NAC provides a stable source of Cysteine, which is then used by cells to synthesize the master antioxidant, Glutathione.
Comparative Data on Antioxidant Properties
Direct comparative studies measuring the antioxidant capacity (e.g., IC50 values) of GSH, NAC, and Cysteine under identical assay conditions are sparse in the literature. The following table summarizes their established roles, bioavailability, and key quantitative findings from various studies to provide a comparative perspective.
| Feature | Glutathione (GSH) | N-Acetylcysteine (NAC) | L-Cysteine |
| Primary Antioxidant Role | Direct radical scavenger; Cofactor for antioxidant enzymes.[1][3] | Primarily a precursor to Cysteine for GSH synthesis; also has direct radical scavenging activity.[1] | Direct precursor for GSH synthesis.[4] |
| Oral Bioavailability | Generally low due to degradation in the gastrointestinal tract.[1][2] | High; well-absorbed orally, making it an effective way to increase cellular GSH.[1][5] | Less stable and more prone to oxidation than NAC. |
| Reported Efficacy | Highly potent intracellular antioxidant. Sublingual or liposomal forms may offer better absorption.[2][5] | 1200 mg/day for 8 days increased plasma Total Antioxidant Status (TAS) by 38% and reduced glutathione (GSH) by 33% in physically active males.[6] | A cysteine derivative (N-Boc-L-cysteine methyl ester) showed strong, dose-dependent DPPH radical scavenging activity.[7] |
| Mechanism | Directly donates an electron/hydrogen from its -SH group to neutralize ROS.[3] | Functions by increasing intracellular cysteine levels to drive GSH production. Also generates hydrogen sulfide (H2S) and sulfane sulfur, which mediate its antioxidant effects.[8] | The thiol group of the cysteine residue is the active component used in GSH synthesis.[4] |
Signaling Pathways Modulated by Thiols
Thiol-based antioxidant systems, particularly the Glutathione (GSH) and Thioredoxin (Trx) systems, are critical regulators of cellular signaling. They act as redox switches by controlling the oxidation state of cysteine residues on key signaling proteins.[9][10] This redox regulation influences pathways involved in proliferation, inflammation, and programmed cell death (apoptosis, necroptosis, and ferroptosis).[9][11] For example, under oxidative stress, the balance of these thiol systems can determine whether a cell survives or undergoes apoptosis by modulating the activity of proteins like Apoptosis Signal-regulating Kinase 1 (ASK1) and caspases.[9][12]
Experimental Protocols for Antioxidant Assays
Standardized assays are crucial for comparing the antioxidant capacity of different compounds. Below are detailed protocols for three widely used methods: DPPH, ABTS, and FRAP.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This neutralizes the radical and causes the deep purple solution to become light yellow, a change that is measured spectrophotometrically.[13][14]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol or ethanol. The solution should be made fresh and kept in the dark.[13]
-
Sample Preparation: Prepare stock solutions of the thiol compounds (GSH, NAC, Cysteine) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., water or buffer). Create a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 20 µL of each sample dilution or standard.[15]
-
Add 200 µL of the DPPH working solution to each well.[15]
-
Include a blank control containing only the solvent instead of the sample.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[13][14]
-
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[13][15]
-
Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(A_control - A_sample) / A_control] * 100
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting % RSA against the sample concentration.[16]
-
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and potency.[17][18]
Methodology:
-
Reagent Preparation (ABTS•+ Stock Solution):
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[18]
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[17][18]
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the thiol sample dilutions or a standard (e.g., Trolox).
-
Mix and incubate at room temperature for 5-6 minutes.[17]
-
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox.[19]
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric iron (Fe³⁺) in a TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form (Fe²⁺) at a low pH. This reduction results in the formation of an intense blue-colored complex, which is measured spectrophotometrically.[20][21]
Methodology:
-
Reagent Preparation (FRAP Reagent):
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O (100 to 1000 µM).
-
Assay Procedure:
-
Calculation: Determine the FRAP value (in µM Fe²⁺ equivalents) for the samples by comparing their absorbance to the standard curve.
Conclusion
Glutathione, N-Acetylcysteine, and Cysteine are fundamentally linked in the cellular antioxidant defense network.
-
Glutathione is the most potent and direct intracellular antioxidant but suffers from poor oral bioavailability.
-
Cysteine is the direct building block for glutathione but is relatively unstable.
-
N-Acetylcysteine represents a practical and effective strategy for boosting cellular antioxidant capacity due to its excellent oral bioavailability and stability, serving as a reliable precursor for cysteine and subsequent glutathione synthesis.[1][2]
The choice between these thiols for research or therapeutic applications depends on the specific goals. For direct intracellular antioxidant action, strategies to enhance GSH delivery are needed. For systemically boosting the entire glutathione system, NAC is often the superior and more widely studied choice.[5] The experimental protocols provided herein offer a standardized framework for quantifying and comparing the antioxidant activities of these and other thiol compounds.
References
- 1. cymbiotika.com [cymbiotika.com]
- 2. transparentlabs.com [transparentlabs.com]
- 3. Glutathione vs. NAC: Which Antioxidant Is Best for Your Liver? - Life Extension [lifeextension.com]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Redox Regulation of Thiol Dependent Signaling Pathways in Can...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 21. ultimatetreat.com.au [ultimatetreat.com.au]
- 22. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 23. cellbiolabs.com [cellbiolabs.com]
Evaluating Pentane-3-thiol as an Internal Standard in Thiol Analysis: A Comparative Guide
The accurate quantification of thiols—a class of organosulfur compounds—is critical in fields ranging from pharmaceutical development to food science and environmental monitoring. Their inherent volatility and reactivity, however, present significant analytical challenges. The use of an internal standard (IS) is a cornerstone of reliable quantification in chromatographic methods, compensating for variations in sample preparation and instrument response. This guide provides a comprehensive evaluation of pentane-3-thiol as a potential internal standard for thiol analysis, comparing its properties with those of other commonly used standards and offering detailed experimental protocols.
The Role and Characteristics of an Ideal Internal Standard
An internal standard is a compound of known concentration added to a sample to facilitate the accurate quantification of a target analyte. For thiol analysis, an ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be structurally and chemically similar to the analytes of interest to ensure comparable behavior during sample preparation (e.g., extraction, derivatization) and analysis.
-
Chromatographic Resolution: It must be well-separated from the analytes in the chromatogram to avoid signal interference.
-
Non-interference: It should not react with the sample matrix or the target analytes.
-
Purity and Stability: The internal standard must be of high purity and stable in the solvent used.
-
Commercial Availability: Ready availability and reasonable cost are practical considerations for routine analysis.
Physicochemical Properties of this compound
This compound, a simple aliphatic thiol, possesses several properties that may make it a suitable candidate as an internal standard for the analysis of other volatile thiols. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H12S | --INVALID-LINK-- |
| Molecular Weight | 104.22 g/mol | --INVALID-LINK-- |
| Boiling Point | 105.0 °C | Smolecule |
| Density | 0.825-0.830 g/cm³ (at 20°C) | --INVALID-LINK-- |
| Solubility in Water | Very slightly soluble | --INVALID-LINK-- |
| logP (Octanol/Water) | 2.4 | --INVALID-LINK-- |
| Kovats Retention Index | 758 (Standard non-polar) | --INVALID-LINK-- |
Its volatility, indicated by a relatively low boiling point, and its non-polar nature (logP of 2.4) suggest that this compound would be most suitable for gas chromatography (GC)-based methods for analyzing other low molecular weight thiols.
Comparison with Alternative Internal Standards
While this compound is a plausible candidate, several other compounds are more commonly cited in the literature as internal standards for thiol analysis. A comparison of this compound with these alternatives is crucial for a comprehensive evaluation.
Table 2: Comparison of this compound with Alternative Internal Standards for Thiol Analysis
| Internal Standard | Chemical Class | Typical Application | Advantages | Disadvantages |
| This compound | Aliphatic Thiol | GC-based analysis of volatile thiols (theoretical) | Simple structure, commercially available. | Limited published data on its performance as an IS. |
| 2-Phenylethanethiol | Aromatic Thiol | UPLC-MS/MS analysis of volatile thiols in beverages.[1] | Good performance in LC-MS methods.[1] | Structurally different from many low molecular weight thiols. |
| 4-Methoxy-α-toluenethiol | Aromatic Thiol | LC-HRMS analysis of volatile thiols in alcoholic beverages.[2] | Effective in LC-based methods.[2] | May not be suitable for GC-based analysis of highly volatile thiols. |
| Deuterated Analogs (e.g., d-3-sulfanylhexan-1-ol) | Isotopically Labeled Thiol | GC-MS/MS analysis of varietal thiols in wine.[3] | Considered the "gold standard" due to near-identical chemical and physical properties to the analyte. | Can be expensive and are not available for all thiols. |
Experimental Protocol: Thiol Analysis using an Internal Standard (GC-MS)
This section provides a generalized protocol for the analysis of volatile thiols in a liquid matrix using gas chromatography-mass spectrometry (GC-MS) with an internal standard. This protocol can be adapted for use with this compound.
Objective: To quantify the concentration of target thiols in a sample using the internal standard method.
Materials:
-
Sample containing target thiols
-
This compound (or other suitable internal standard)
-
Derivatizing agent (e.g., N-ethylmaleimide, NEM)[4]
-
Organic solvent (e.g., dichloromethane)
-
Sodium sulfate (anhydrous)
-
GC vials with septa
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of organic solvent to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).
-
-
Sample Preparation and Spiking:
-
To a known volume of the sample, add a precise volume of the internal standard stock solution to achieve a final concentration similar to that expected for the target analytes.
-
-
Derivatization (if necessary):
-
Thiols are often derivatized to improve their chromatographic properties and detection sensitivity.[4]
-
Add the derivatizing agent (e.g., NEM) to the sample and allow the reaction to proceed under controlled conditions (e.g., specific pH, temperature, and time).
-
-
Extraction:
-
Extract the derivatized thiols and the internal standard from the sample matrix using a suitable organic solvent (e.g., dichloromethane).
-
Repeat the extraction process to ensure quantitative recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen to increase the concentration of the analytes.
-
-
GC-MS Analysis:
-
Inject a known volume of the final extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min
-
Inlet Temperature: 250°C
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the target thiols and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the response factor (RF) for each analyte using a calibration curve prepared with known concentrations of the standards and the internal standard.
-
Quantify the concentration of the target thiols in the sample using the following formula:
-
Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_analyte)
-
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved, the following diagrams are provided.
Conclusion and Recommendations
This compound exhibits physicochemical properties that make it a theoretically sound choice as an internal standard for the GC-based analysis of volatile thiols. Its structural simplicity and commercial availability are advantageous. However, the lack of published experimental data on its performance necessitates a thorough in-house validation before its adoption in any analytical method.
For researchers and drug development professionals, the following recommendations are provided:
-
For GC-based methods targeting volatile thiols: this compound is a candidate worth evaluating. A validation study should be conducted to determine its recovery, response factor, and linearity in the specific sample matrix.
-
For LC-based methods: Less volatile internal standards, such as 2-phenylethanethiol, are likely to be more suitable.
-
For highest accuracy: When available and economically feasible, isotopically labeled analogs of the target thiols remain the preferred choice for internal standards.
Ultimately, the selection of an appropriate internal standard is a critical step in method development for thiol analysis. While this compound shows promise, its suitability must be empirically verified to ensure the generation of accurate and reproducible data.
References
- 1. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Pentane-3-thiol in Nucleophilic Substitution Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of pentane-3-thiol in nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry and crucial for synthesizing a wide array of pharmaceutical compounds and research tools. The nucleophilicity of thiols, and by extension their reaction rates, are influenced by several factors including steric hindrance, solvent effects, and the acidity of the thiol. This document will delve into these aspects, offering a qualitative comparison of this compound with other common alkanethiols and providing a detailed experimental protocol for assessing thiol reactivity.
Understanding Thiol Nucleophilicity in S(_N)2 Reactions
Nucleophilic substitution reactions, particularly S(N)2 reactions, are concerted processes where a nucleophile attacks an electrophilic carbon center, displacing a leaving group in a single step.[1] The rate of an S(_N)2 reaction is directly proportional to the concentrations of both the nucleophile and the substrate.[1] Thiols (R-SH) are potent nucleophiles, often more so than their alcohol (R-OH) counterparts, due to the higher polarizability of the larger sulfur atom.[2][3] The deprotonated form of a thiol, the thiolate anion (R-S
−
), is an even stronger nucleophile.[4]
The efficacy of a thiol as a nucleophile in S(_N)2 reactions is significantly influenced by:
-
Steric Hindrance: The accessibility of the nucleophilic sulfur atom to the electrophilic carbon is paramount. Bulky substituents around the sulfur atom can impede the approach of the nucleophile to the substrate, thereby decreasing the reaction rate.[5]
-
Acidity (pKa): The acidity of a thiol determines the concentration of the more nucleophilic thiolate anion at a given pH. A lower pKa indicates a more acidic thiol, which will exist to a greater extent in its thiolate form in a basic or neutral solution.[6][7]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for S(_N)2 reactions as they solvate the cation but not the nucleophilic anion, thus enhancing its reactivity.[5][8] In polar protic solvents (e.g., water, ethanol), smaller, more basic nucleophiles are heavily solvated through hydrogen bonding, which can reduce their nucleophilicity.[5][8]
Comparative Efficacy of this compound
Qualitative Comparison based on Steric Hindrance:
-
This compound vs. Primary Thiols (e.g., 1-Propanethiol, 1-Butanethiol, 1-Pentanethiol): this compound is a secondary thiol, meaning the sulfhydryl group is attached to a secondary carbon atom. This arrangement presents more steric bulk around the sulfur atom compared to primary thiols where the -SH group is at the end of the carbon chain. Consequently, this compound is expected to be a less effective nucleophile and exhibit slower reaction rates in S(_N)2 reactions compared to linear, primary thiols like 1-propanethiol, 1-butanethiol, and 1-pentanethiol.
-
This compound vs. Other Pentanethiol Isomers:
-
1-Pentanethiol (Primary): Expected to be the most reactive among the pentanethiol isomers due to the least steric hindrance.
-
2-Pentanethiol (Secondary): Also a secondary thiol, its steric profile would be similar to, but slightly different from, this compound. The relative rates would depend on the specific substrate.
-
2-Methyl-1-butanethiol (Primary): Although a primary thiol, the branching at the beta-carbon introduces some steric hindrance, likely making it less reactive than 1-pentanethiol but potentially more reactive than the secondary pentanethiols.
-
2,2-Dimethyl-1-propanethiol (Primary, Neopentyl-type): This isomer has significant steric bulk near the reactive center, which is known to dramatically decrease S(_N)2 reaction rates. It is expected to be the least reactive among the primary isomers.
-
3-Methyl-2-butanethiol (Secondary): Branching near the secondary thiol group would likely increase steric hindrance compared to 2-pentanethiol and this compound.
-
1-Pentanethiol > 1-Propanethiol ≈ 1-Butanethiol > 2-Methyl-1-butanethiol > 2-Pentanethiol ≈ this compound > 3-Methyl-2-butanethiol > 2,2-Dimethyl-1-propanethiol
Quantitative Data: pKa Values of Alkanethiols
While direct kinetic comparisons are scarce, the acidity of thiols, represented by their pKa values, provides a quantitative measure that influences the concentration of the highly nucleophilic thiolate anion. The pKa values for several alkanethiols in DMSO are presented in the table below. A lower pKa value indicates a stronger acid.
| Thiol | Structure | Type | pKa (in DMSO) |
| 1-Propanethiol | CH(_3)CH(_2)CH(_2)SH | Primary | 17.0 |
| 1-Butanethiol | CH(_3)(CH(_2))(_3)SH | Primary | 17.1 |
| This compound | CH(_3)CH(_2)CH(SH)CH(_2)CH(_3) | Secondary | Not available |
| 2-Methyl-2-propanethiol (tert-butyl mercaptan) | (CH(_3))(_3)CSH | Tertiary | 18.2 |
Note: A comprehensive and directly comparable set of pKa values for all the listed thiols in the same solvent is not available. The provided data is from the Bordwell pKa database in DMSO.[9][10][11]
Experimental Protocols
The following is a detailed protocol for a representative S(_N)2 reaction to determine the relative reactivity of different thiols. The reaction of a thiol with iodoacetamide is a well-established method for quantifying thiol reactivity.[12][13][14][15][16]
Objective: To determine the second-order rate constant for the reaction of a thiol with iodoacetamide by monitoring the consumption of the free thiol over time.
Materials:
-
Thiol of interest (e.g., this compound, 1-butanethiol)
-
Iodoacetamide (IAM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Quenching solution (e.g., a solution of a highly reactive thiol like dithiothreitol (DTT) or β-mercaptoethanol)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the thiol of interest (e.g., 10 mM in the reaction buffer).
-
Prepare a stock solution of iodoacetamide (e.g., 100 mM in the reaction buffer). Protect from light.
-
Prepare a stock solution of DTNB (e.g., 10 mM in the reaction buffer).
-
-
Kinetic Assay:
-
Equilibrate the reaction buffer and reactant solutions to the desired temperature (e.g., 25 °C).
-
In a cuvette, add the reaction buffer and the thiol stock solution to achieve the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding the iodoacetamide stock solution to the desired final concentration (e.g., 1 mM). Mix quickly and thoroughly.
-
At specific time intervals (e.g., every 30 seconds for 5 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing an excess of a quenching agent (e.g., DTT). This will stop the reaction of the thiol of interest with iodoacetamide.
-
-
Quantification of Remaining Thiol:
-
To each quenched time point sample, add the DTNB stock solution to a final concentration of (e.g., 1 mM).
-
Allow the color to develop for a few minutes. The thiolate anion reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB
), which has a strong absorbance at 412 nm.2− -
Measure the absorbance of each sample at 412 nm using a UV-Vis spectrophotometer.
-
Use a standard curve of the thiol of interest with DTNB to determine the concentration of the remaining free thiol at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the thiol concentration (ln[Thiol]) versus time.
-
For a pseudo-first-order reaction (with iodoacetamide in large excess), the plot should be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of iodoacetamide: k = k' / [Iodoacetamide].
-
Visualizations
Caption: Experimental workflow for determining the rate of a thiol-iodoacetamide reaction.
Caption: The S(_N)2 mechanism for the reaction of a thiolate with an alkyl halide.
References
- 1. DSpace [scholars.carroll.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]
- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. scribd.com [scribd.com]
- 12. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. atto-tec.com [atto-tec.com]
A Structural Comparison of Pentane-3-thiol and Its Isomers for Researchers and Drug Development Professionals
An objective guide to the structural and physical properties of pentane-3-thiol and its seven isomers, complete with experimental data and methodologies.
This guide provides a comprehensive comparison of this compound and its structural isomers. The information contained herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical differences among these related thiol compounds. All isomers share the molecular formula C₅H₁₂S and a molecular weight of approximately 104.21 g/mol .[1][2][3][4][5][6][7][8] However, their distinct structural arrangements lead to notable variations in their physical properties, which can influence their reactivity, applications, and biological interactions.
Structural Isomers of this compound
The structural isomers of this compound can be categorized based on the carbon skeleton (pentane, butane, or propane) and the position of the thiol (-SH) group. This compound has a linear five-carbon chain with the thiol group attached to the third carbon atom.[8] Its isomers include variations in the carbon chain (branching) and the location of the thiol substituent.
Below is a visual representation of the structural relationships between this compound and its isomers.
Figure 1. A diagram illustrating the isomeric relationships of this compound.
Comparative Physical Properties
The structural variations among the isomers of this compound give rise to differing physical properties. These properties are summarized in the table below for ease of comparison.
| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20-25°C) | Refractive Index (at 20°C) |
| This compound | This compound | 616-31-9 | 105[9] | -111[9] | ~0.837 | ~1.442 |
| 1-Pentanethiol | pentane-1-thiol | 110-66-7 | 126[10] | -75.7 | 0.84[10] | ~1.446 |
| 2-Pentanethiol | pentane-2-thiol | 2084-19-7 | 114.8[11] | -169[11] | 0.83[11] | 1.441[11] |
| 3-Methyl-1-butanethiol | 3-methylbutane-1-thiol | 541-31-1 | 119-120 | Not Available | ~0.835 | ~1.443 |
| 2-Methyl-1-butanethiol | 2-methylbutane-1-thiol | 1878-18-8 | 119[12] | Not Available | 0.848[12] | 1.448[12] |
| 3-Methyl-2-butanethiol | 3-methylbutane-2-thiol | 2084-18-6 | 109-112 | Not Available | ~0.841 | ~1.444 |
| 2-Methyl-2-butanethiol | 2-methylbutane-2-thiol | 1679-09-0 | 98-100[13] | -104[14] | ~0.826 | ~1.435 |
| 2,2-Dimethyl-1-propanethiol | 2,2-dimethylpropane-1-thiol | 1679-08-9 | 96.6[1][2] | -67[1] | 0.832[2] | 1.441[1][2] |
Note: Some reported values are ranges or approximations as found in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the physical properties listed above.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This temperature is the boiling point.
-
The atmospheric pressure is also recorded, as boiling point is dependent on pressure.
-
Determination of Melting Point
For substances that are solid at room temperature, the melting point is a key physical property. For those that are liquids, the freezing point is determined, which is the same temperature.
-
Apparatus: A melting point apparatus or a simple setup with a capillary tube, a thermometer, and a heating bath (e.g., an oil bath).
-
Procedure:
-
A small amount of the solidified sample is introduced into a capillary tube.
-
The capillary tube is attached to a thermometer and placed in the heating bath.
-
The bath is heated slowly and stirred continuously.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. The melting point is reported as this range.
-
Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid sample, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
The temperature at which the measurement is made is recorded, as density is temperature-dependent.
-
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance.
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered.
-
The refractive index is read directly from the instrument's scale.
-
The temperature is controlled and recorded, as the refractive index is sensitive to temperature changes.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,2-Dimethylpropanethiol | C5H12S | CID 74298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Amylthiol | C5H12S | CID 15511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1-butanethiol | C5H12S | CID 15877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Pentanethiol | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Pentanethiol | C5H12S | CID 69220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-methylbutanethiol [stenutz.eu]
- 12. 2-methyl-2-butanethiol [chemister.ru]
- 13. 2-methyl-2-butanethiol [stenutz.eu]
- 14. 2,2-dimethyl-1-propanethiol [stenutz.eu]
Benchmarking Pentane-3-thiol: A Comparative Guide for Catalytic Performance in Thiol-Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of catalytic organic synthesis, the strategic selection of reagents is paramount to achieving optimal reaction efficiency and yield. This guide provides a comparative analysis of pentane-3-thiol's performance in the context of the thiol-Michael addition, a cornerstone reaction in drug development and materials science for its high efficiency and capacity to form carbon-sulfur bonds under mild conditions.[1][2][3][4][5] While direct, side-by-side kinetic data for a homologous series of aliphatic thiols including this compound is not extensively documented in a single study, this guide synthesizes established principles of thiol reactivity to offer a robust performance comparison.
Performance Comparison of Aliphatic Thiols in Thia-Michael Addition
The reactivity of thiols in the Michael addition is primarily governed by the nucleophilicity of the corresponding thiolate anion. The formation of this thiolate is a critical initiation step, typically facilitated by a base or a nucleophilic catalyst.[5][6] The steric hindrance around the sulfur atom also plays a significant role in the reaction rate.[5] The following table summarizes the expected performance of this compound in comparison to other common aliphatic thiols based on these principles.
| Thiol | Structure | Relative Reactivity | Key Performance Characteristics |
| Propan-1-thiol | CH₃CH₂CH₂SH | High | As a primary thiol with minimal steric hindrance, propan-1-thiol is expected to exhibit high reaction rates in thiol-Michael additions. Its lower molecular weight may be advantageous in certain applications. |
| Butan-1-thiol | CH₃(CH₂)₃SH | High | Similar to propan-1-thiol, butan-1-thiol is a primary thiol and is expected to be highly reactive. It is a commonly used aliphatic thiol in various synthetic applications. |
| This compound | CH₃CH₂(CH(SH))CH₂CH₃ | Moderate | As a secondary thiol, this compound experiences more steric hindrance around the sulfur atom compared to primary thiols. This increased bulk is expected to result in a moderately lower reaction rate. However, its branched structure can be advantageous in the synthesis of molecules requiring specific steric properties. |
| Hexan-1-thiol | CH₃(CH₂)₅SH | High | Being a primary thiol, hexan-1-thiol is anticipated to have a reactivity profile similar to that of propan-1-thiol and butan-1-thiol. The longer alkyl chain increases its lipophilicity, which could influence its solubility and performance in different reaction media. |
| 2-Methylpropan-2-thiol (tert-butyl mercaptan) | (CH₃)₃CSH | Low | This tertiary thiol exhibits the highest degree of steric hindrance among the compared thiols, which significantly impedes the approach of the thiolate to the Michael acceptor. Consequently, its reaction rate in thiol-Michael additions is expected to be the lowest. |
Experimental Protocol: Heterogeneous Catalysis of Thia-Michael Addition
This protocol provides a general method for the thia-Michael addition reaction using a heterogeneous catalyst, which offers the advantage of easy catalyst removal and recycling.[1] This procedure can be adapted for comparing the performance of different thiols, including this compound.
Materials:
-
Thiol (e.g., this compound, propan-1-thiol, etc.)
-
Michael acceptor (e.g., ethyl acrylate)
-
Amberlyst® A21 (or a similar basic resin catalyst)
-
Acetone (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure: [1]
-
To a round-bottom flask, add the thiol (2.5 mmol) and the Michael acceptor (2.5 mmol).
-
Add 0.25 g of dried Amberlyst® A21 catalyst to the mixture.
-
Stir the reaction mixture at room temperature for 3 hours. The reaction should be carried out under neat (solvent-free) conditions.[1]
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with acetone (5-10 mL).
-
Combine the filtrate and the washings, and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Catalytic Cycle and Workflow Diagrams
To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of a base-catalyzed thiol-Michael addition and a typical experimental workflow.
Caption: Base-catalyzed thiol-Michael addition cycle.
Caption: Experimental workflow for thiol-Michael addition.
References
- 1. Thia-Michael Reaction under Heterogeneous Catalysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Pentane-3-Thiol: A Guide for Laboratory Professionals
The proper handling and disposal of pentane-3-thiol are critical for ensuring laboratory safety and environmental protection. This compound is a highly flammable liquid and vapor that is harmful if swallowed and toxic if inhaled.[1][2] Its most notable characteristic is a powerful and offensive stench, which necessitates careful management to prevent release into the laboratory and surrounding environment.[3][4][5]
The core principle for the safe disposal of this compound and other thiols is oxidation. This process converts the volatile and malodorous thiol into a less hazardous and non-odorous sulfonic acid, which can be managed more safely.[3][6][7] This guide provides detailed, step-by-step procedures for the proper disposal of this compound waste streams in a research setting.
Immediate Safety and Handling
Before beginning any work, ensure all necessary safety measures are in place. All handling of this compound and its waste must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) Required:
-
Standard laboratory attire (long pants, closed-toe shoes)
-
Laboratory coat
-
Chemical safety glasses or goggles
-
Nitrile gloves
Step-by-Step Disposal Procedures
Proper segregation of waste is the first step in a safe disposal workflow. Different types of waste contaminated with this compound require specific treatment and disposal protocols.
Procedure 1: Liquid Waste Disposal
Liquid waste containing this compound should be segregated into two categories: aqueous waste that can be treated in the lab, and bulk/organic solvent waste that requires collection by Environmental Health & Safety (EH&S).
A. On-site Treatment of Aqueous Thiol Waste: This procedure is suitable for aqueous layers from reaction work-ups that contain thiol impurities.
-
Collection: In a designated chemical fume hood, collect all aqueous wash layers containing thiols into a suitable, labeled container.
-
Oxidation: Slowly and carefully add an excess of sodium hypochlorite solution (household bleach, ~5% NaOCl) to the container.[6] This addition can be exothermic, so proceed with caution.
-
Reaction: Loosely cap the container and swirl it gently. Let the container stand in the back of the fume hood for at least 24 hours to ensure complete oxidation.[6]
-
Verification: After 24 hours, carefully check for any remaining thiol odor. If no smell is detected, the solution can be disposed of down the drain with a copious amount of running water.[6] If an odor persists, add more bleach and let it react longer.
B. Collection of Bulk/Organic Thiol Waste:
-
Containment: Collect all non-treatable liquid waste (e.g., solutions in organic solvents, excess reagent) in a designated, leak-proof hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with a "Hazardous Waste" sticker. The label must explicitly state "Contains Thiols" to inform waste management personnel.[8][9]
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area (SAA) until it is ready for pickup.
-
Disposal: Arrange for a hazardous waste pickup through your institution's EH&S department.
Procedure 2: Solid Waste Disposal
Solid waste includes any disposable items contaminated with this compound.
-
Collection: Place all contaminated disposable items, such as gloves, paper towels, and absorbent pads, into a heavy-duty plastic bag.[3][10]
-
Sealing: Securely seal the plastic bag to contain the odor.
-
Final Containment: Place the sealed bag into a designated, wide-mouth, solid hazardous waste container.
-
Labeling and Disposal: Label the container as hazardous waste containing thiols and arrange for EH&S pickup.[10]
Procedure 3: Glassware and Equipment Decontamination
All non-disposable items must be thoroughly decontaminated to remove residual thiol odor and hazard.
-
Prepare Bleach Bath: In a designated plastic tub inside a fume hood, prepare a decontamination bath consisting of a 1:1 mixture of commercial bleach and water.[8]
-
Submersion: Immediately after use, place all contaminated glassware into the bleach bath. Ensure the items are fully submerged.
-
Soaking: Allow the glassware to soak for a minimum of 14 hours (overnight) to ensure complete oxidation of the thiol.[8][9]
-
Large Equipment: For equipment too large to fit into the bath, fill the item with the bleach solution, seal it, label it, and let it sit in the fume hood overnight.[8][9]
-
Final Cleaning: After soaking, thoroughly rinse the glassware and equipment with water. They can then be cleaned using standard laboratory methods.[8]
Quantitative Data for Decontamination
| Parameter | Specification | Purpose | Source |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Converts thiols to non-malodorous sulfonic acids. | [6][7] |
| Bleach Bath Conc. | 1:1 Mixture (Bleach:Water) | Effective decontamination of glassware and equipment. | [8] |
| Decontamination Time | Minimum 14 hours (overnight) | Ensures complete oxidation of residual thiols. | [8][9] |
| Aqueous Waste Rx Time | Minimum 24 hours | Ensures complete oxidation before drain disposal. | [6] |
Spill Management Protocol
In the event of a small this compound spill within a fume hood:
-
Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).
-
Collection: Wearing appropriate PPE, carefully scoop the absorbent material into a heavy-duty plastic bag.
-
Decontamination: Wipe the spill area with a cloth soaked in bleach solution.
-
Disposal: Treat all cleanup materials (absorbent, gloves, cloths) as solid hazardous waste, as described in Procedure 2.[10]
-
Large Spills: For any large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's EH&S department for emergency response.[10]
This compound Disposal Workflow
References
- 1. 3-Pentanethiol | C5H12S | CID 69220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. 3-pentane thiol, 616-31-9 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.mtu.edu [chemistry.mtu.edu]
- 7. epfl.ch [epfl.ch]
- 8. How To [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
